Product packaging for 2,6-Dichlorophenyl isocyanate(Cat. No.:CAS No. 39920-37-1)

2,6-Dichlorophenyl isocyanate

Cat. No.: B146599
CAS No.: 39920-37-1
M. Wt: 188.01 g/mol
InChI Key: HMVKMAMIRAVXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dichlorophenyl isocyanate is a useful research compound. Its molecular formula is C7H3Cl2NO and its molecular weight is 188.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NO B146599 2,6-Dichlorophenyl isocyanate CAS No. 39920-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVKMAMIRAVXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074568
Record name Benzene, 1,3-dichloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39920-37-1
Record name 2,6-Dichlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39920-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-isocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039920371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,6-dichlorophenyl isocyanate. The information is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis in understanding the handling, application, and chemical behavior of this versatile reagent.

Chemical and Physical Properties

This compound is an aromatic isocyanate compound characterized by the presence of two chlorine atoms ortho to the isocyanate group on a benzene ring. These ortho-chloro substituents significantly influence the electronic properties and steric environment of the isocyanate functional group, thereby affecting its reactivity.

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₃Cl₂NO
Molecular Weight 188.01 g/mol
Appearance White to cream or pale brown crystals or fused solid.
Melting Point 42-44 °C
Boiling Point 101 °C at 5 mmHg
CAS Number 39920-37-1
InChI Key HMVKMAMIRAVXAN-UHFFFAOYSA-N
SMILES O=C=Nc1c(Cl)cccc1Cl
Purity (typical) ≥97.5% (GC)

Reactivity and Synthetic Applications

The isocyanate functional group (-N=C=O) in this compound is highly electrophilic, making it susceptible to nucleophilic attack. The two chlorine atoms in the ortho positions further enhance the electrophilicity of the isocyanate carbon atom through their electron-withdrawing inductive effects. This high reactivity makes this compound a valuable intermediate in the synthesis of a wide range of organic compounds, particularly urea and carbamate derivatives, which are common motifs in pharmaceuticals and agrochemicals.

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles. These reactions are typically exothermic and proceed rapidly. The general reactivity pattern is illustrated in the diagram below.

Reactivity_of_2_6_Dichlorophenyl_Isocyanate main 2,6-Dichlorophenyl Isocyanate water Water (H₂O) main->water + H₂O alcohol Alcohol (R-OH) main->alcohol + R-OH amine Amine (R-NH₂) main->amine + R-NH₂ urea N,N'-Disubstituted Urea carbamate Carbamate unstable_acid Unstable Carboxamic Acid amine_product 2,6-Dichloroaniline unstable_acid->amine_product Decarboxylation

General reactivity of this compound with common nucleophiles.
  • Reaction with Water: this compound reacts with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield 2,6-dichloroaniline and carbon dioxide. This reaction is often vigorous and should be avoided during storage and handling by protecting the compound from moisture.

  • Reaction with Alcohols: Alcohols add to the isocyanate group to form stable N-aryl carbamates (urethanes). This reaction is a cornerstone for the synthesis of various biologically active molecules and polymers.

  • Reaction with Amines: Primary and secondary amines react rapidly with this compound to form N,N'-disubstituted ureas. This is a widely used method for the preparation of unsymmetrical ureas, which are prevalent in medicinal chemistry.

Incompatible Materials

Due to its high reactivity, this compound is incompatible with a range of substances. Contact with the following should be avoided:

  • Strong acids and bases

  • Alcohols

  • Amines

  • Water and moisture

  • Strong oxidizing agents

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with an amine and an alcohol. These should be adapted and optimized for specific substrates and scales. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.

General Procedure for the Synthesis of an N-(2,6-Dichlorophenyl)-N'-Aryl Urea

This protocol describes a general method for the synthesis of a diaryl urea derivative from this compound and a primary aryl amine.

Materials:

  • This compound

  • Substituted aryl amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the substituted aryl amine (1.0 equivalent) in anhydrous DCM.

  • To this solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • If the amine salt is used, add triethylamine (1.1 equivalents) to the amine solution before the addition of the isocyanate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, the urea product often precipitates from the reaction mixture. The solid can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

General Procedure for the Synthesis of a 2,6-Dichlorophenyl Carbamate

This protocol outlines a general method for the synthesis of a carbamate from this compound and an alcohol.

Materials:

  • This compound

  • Primary or secondary alcohol

  • Anhydrous hexane or toluene

  • Dibutylamine (for titration, if monitoring conversion)

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the alcohol (1.0 equivalent) in anhydrous hexane.

  • Add this compound (1.05 equivalents) to the solution at room temperature with stirring.

  • The reaction can be slow at room temperature and may be gently heated (e.g., to 40-50 °C) to increase the rate. The progress can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹) or by titrating aliquots for unreacted isocyanate with a standard solution of dibutylamine.

  • The carbamate product, being less soluble in hexane, will often crystallize out of the solution as it forms.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize crystallization.

  • Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: It causes skin and serious eye irritation.

  • Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, acids, bases, alcohols, and amines.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a urea derivative from this compound.

Urea_Synthesis_Workflow start Start dissolve_amine Dissolve Aryl Amine in Anhydrous Solvent start->dissolve_amine add_isocyanate Add 2,6-Dichlorophenyl Isocyanate Solution dissolve_amine->add_isocyanate reaction Stir at Room Temperature (Monitor by TLC) add_isocyanate->reaction workup Reaction Workup reaction->workup filtration Filter Precipitate workup->filtration Precipitate forms concentration Concentrate in vacuo workup->concentration Product is soluble purification Purification filtration->purification concentration->purification recrystallization Recrystallization purification->recrystallization Crystalline solid column Column Chromatography purification->column Oily/impure solid product Pure Urea Product recrystallization->product column->product end End product->end

Experimental workflow for urea synthesis.

This guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

2,6-Dichlorophenyl isocyanate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,6-Dichlorophenyl isocyanate, a key reagent in synthetic chemistry. It details its chemical properties, molecular structure, synthesis, and reactivity, with a focus on its application in the formation of ureas and carbamates, crucial linkages in many biologically active molecules.

Core Chemical and Physical Properties

This compound is a reactive organic compound widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic isocyanate functional group, which readily reacts with nucleophiles. The presence of two chlorine atoms on the phenyl ring enhances its electrophilicity.

CAS Number: 39920-37-1

Molecular Structure:

  • Molecular Formula: C₇H₃Cl₂NO[1]

  • Molecular Weight: 188.01 g/mol

  • SMILES: Clc1cccc(Cl)c1N=C=O

  • InChI Key: HMVKMAMIRAVXAN-UHFFFAOYSA-N

The quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 39920-37-1
Molecular Formula C₇H₃Cl₂NO[1]
Molecular Weight 188.01 g/mol
Appearance White to cream to pale brown crystals or fused solid[2]
Melting Point 42-44 °C
Boiling Point 101 °C / 5 mmHg
Purity (Assay by GC) ≥97.5%[2]

Synthesis of this compound

The most common laboratory-scale synthesis of aryl isocyanates involves the reaction of the corresponding primary amine with a phosgene equivalent, such as triphosgene. This method avoids the use of highly toxic phosgene gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_6_Dichloroaniline 2,6-Dichloroaniline Reaction_Vessel Reaction in Dichloromethane 2_6_Dichloroaniline->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Product 2,6-Dichlorophenyl Isocyanate Distillation->Product

A flowchart illustrating the synthesis of this compound.

Experimental Protocol: Synthesis from 2,6-Dichloroaniline

This protocol is adapted from a general procedure for the synthesis of aryl isocyanates using triphosgene.[1][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: Dissolve 2,6-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred triphosgene solution at 0 °C (ice bath).

  • Addition of Base: After the addition of the aniline is complete, add a solution of triethylamine (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate for the synthesis of various derivatives, primarily ureas and carbamates. These reactions are typically high-yielding and proceed under mild conditions.

G cluster_reactants Reactants cluster_products Products Isocyanate 2,6-Dichlorophenyl Isocyanate Urea N,N'-Disubstituted Urea Isocyanate->Urea Reaction with Amine Carbamate N-Substituted Carbamate Isocyanate->Carbamate Reaction with Alcohol Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Urea Alcohol Alcohol (R-OH) Alcohol->Carbamate

References

2,6-Dichlorophenyl isocyanate synthesis from 2,6-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenyl Isocyanate from 2,6-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from its precursor, 2,6-dichloroaniline. The document details the prevalent phosgene-based and safer, phosgene-free methodologies, offering detailed experimental protocols, comparative data, and process workflows. This guide is intended to serve as a critical resource for professionals in chemical research and pharmaceutical development.

This compound is a vital chemical intermediate used in the synthesis of a range of compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its reactivity, stemming from the isocyanate functional group, allows for the formation of ureas, carbamates, and other derivatives, making it a versatile building block in organic synthesis.[3] The quality and purity of the isocyanate are paramount, necessitating well-defined and reproducible synthetic protocols.

Physicochemical and Safety Data

A summary of the key properties and safety information for the starting material and the final product is presented below.

Table 1: Physicochemical Properties of 2,6-Dichloroaniline and this compound

Property2,6-DichloroanilineThis compound
CAS Number 608-31-1[4]39920-37-1[5]
Molecular Formula C₆H₅Cl₂N[4]C₇H₃Cl₂NO[5][6]
Molecular Weight 162.01 g/mol [4]188.01 g/mol [5][7]
Appearance Colorless or white solid[4][8]White to cream or pale brown crystals/fused solid[5][6]
Melting Point 39 °C[4]42-47 °C[1][5][6]
Boiling Point Not specified101 °C @ 5 mmHg[1]
Purity (Typical) >98%≥97.5% (GC)[5][6]

Table 2: GHS Hazard Information

CompoundGHS PictogramsSignal WordHazard Statements
2,6-Dichloroaniline GHS06, GHS07, GHS08, GHS09DangerH301, H311, H317, H331, H373, H410 (Toxic if swallowed, Toxic in contact with skin, May cause an allergic skin reaction, Toxic if inhaled, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life with long lasting effects)[4]
This compound GHS06DangerH301 + H311 + H331, H315, H319, H335 (Toxic if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]

Core Synthetic Methodologies

The conversion of 2,6-dichloroaniline to this compound is primarily achieved through phosgenation. This can be accomplished using highly toxic phosgene gas or a safer solid equivalent, triphosgene.

Phosgenation using Phosgene Gas

This traditional method is widely used in industrial settings. It involves the reaction of 2,6-dichloroaniline with an excess of phosgene in an inert, high-boiling solvent.

The overall reaction is: C₆H₃Cl₂(NH₂) + COCl₂ → C₆H₃Cl₂(NCO) + 2HCl

A key challenge in this process is managing the formation of byproducts, particularly solids (likely biurets) and tars, which can reduce yield and complicate purification.[9] The use of additives like morpholine has been patented to improve "tar stability" and inhibit the formation of these undesirable solids.[9]

cluster_workflow Phosgene-Based Synthesis Workflow start Start: 2,6-Dichloroaniline Solution (in o-dichlorobenzene) phosgenation Phosgenation Reactor (Reaction with excess COCl₂) ~158-165 °C start->phosgenation Input degasser Degasser (Remove HCl & excess COCl₂) ~180-190 °C phosgenation->degasser Product Stream distillation Solvent Distillation (Remove o-dichlorobenzene) ~180 °C, 135-150 mm Hg degasser->distillation tar_concentrator Tar Concentrator (Product Distillation) ~160-170 °C, 20-50 mm Hg distillation->tar_concentrator purification Further Purification Steps tar_concentrator->purification Crude Isocyanate end End Product: This compound purification->end

Caption: High-level workflow for the industrial synthesis of dichlorophenyl isocyanate.

Experimental Protocol: Phosgenation with Phosgene Gas

This protocol is based on patented industrial processes and should be adapted with extreme caution by trained professionals in a suitable facility.[9]

  • Preparation : Prepare a 10-15% (w/w) solution of 2,6-dichloroaniline in a high-boiling inert solvent such as o-dichlorobenzene.

  • Reaction Setup : Introduce the dichloroaniline solution into a suitable phosgenation reactor. Concurrently, introduce a stream of phosgene gas, also dissolved in o-dichlorobenzene. A significant molar excess of phosgene is used (e.g., a 4:1 mole ratio of phosgene to dichloroaniline).[9]

  • Phosgenation : Maintain the reaction temperature at approximately 158-165 °C.[9] The reaction produces this compound and hydrogen chloride (HCl) gas. The off-gas will contain HCl and unreacted phosgene.

  • Degassing : Transfer the product stream from the reactor to a degasser unit. Heat to 180-190 °C to remove dissolved HCl and excess phosgene.[9]

  • Solvent Removal : The degassed stream is fed into a solvent distillation assembly. The o-dichlorobenzene is removed via distillation under reduced pressure (e.g., 135-150 mm Hg) at around 180 °C.[9]

  • Product Isolation : The resulting crude product, containing the isocyanate and tar byproducts, is transferred to a tar concentrator. The this compound is separated from the high-boiling tars by distillation at 160-170 °C and a pressure of 20-50 mm Hg.[9]

  • Final Purification : The distilled isocyanate may be subjected to further purification steps as required to meet purity specifications.

Table 3: Reaction Parameters for Phosgene-based Synthesis

ParameterValue / ConditionSource
Reactants 2,6-Dichloroaniline, Phosgene (COCl₂)[9]
Solvent o-Dichlorobenzene[9]
Mole Ratio ~4:1 (Phosgene : Dichloroaniline)[9]
Temperature 158 - 190 °C (across different stages)[9]
Pressure Reduced (for distillation steps)[9]
Key Byproducts Hydrogen Chloride (HCl), Tar, Biurets[9]
Phosgenation using Triphosgene (Phosgene-Free Method)

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene gas.[10] It is widely used in laboratory-scale synthesis. In the presence of a tertiary amine base like triethylamine, triphosgene decomposes to generate phosgene in situ.

The overall reaction is: 3 C₆H₃Cl₂(NH₂) + (Cl₃CO)₂CO → 3 C₆H₃Cl₂(NCO) + 6HCl

cluster_workflow Triphosgene-Based Synthesis & Work-up start Start: Amine & Triphosgene in DCM reaction 1. Add Amine Solution to Triphosgene Solution 2. Add Triethylamine dropwise (Control Temperature) start->reaction stir Stir at Room Temperature (e.g., 2 hours) reaction->stir evaporation Solvent Removal (Rotary Evaporator) stir->evaporation purification Purification (e.g., Distillation or Sublimation) evaporation->purification end End Product: This compound purification->end

Caption: General workflow for synthesizing isocyanates using triphosgene.

Experimental Protocol: Phosgenation with Triphosgene

This is a general laboratory procedure adapted from methods for synthesizing aromatic isocyanates from primary amines using triphosgene.[11][12][13] All operations should be performed in a well-ventilated fume hood.

  • Preparation : In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (e.g., nitrogen), dissolve triphosgene (e.g., 1.1 equivalents per amine equivalent) in anhydrous dichloromethane (DCM).

  • Amine Addition : In a separate flask, dissolve 2,6-dichloroaniline (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction (Step 1) : Cool the triphosgene solution in an ice bath (0 °C). Add the 2,6-dichloroaniline solution dropwise to the stirred triphosgene solution over 30 minutes.

  • Base Addition : Prepare a solution of anhydrous triethylamine (2.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction (Step 2) : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up : The reaction mixture can be filtered to remove triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude this compound can be purified by vacuum distillation or sublimation to afford the final product as a white to pale brown solid.[13]

Table 4: Reaction Parameters for Triphosgene-based Synthesis

ParameterValue / ConditionSource
Reactants 2,6-Dichloroaniline, Triphosgene[12][13]
Stoichiometry ~1:0.35 (Amine:Triphosgene)General
Solvent Dichloromethane (DCM)[12][13]
Base Triethylamine (Et₃N)[12][13]
Temperature 0 °C to Room Temperature[13]
Yield Typically high (often >90%)[12]

Conclusion

The synthesis of this compound from 2,6-dichloroaniline is a robust and well-established transformation. The choice between the traditional phosgene gas method and the safer triphosgene-based approach depends largely on the scale of the synthesis and the available facilities. The industrial phosgene process is suitable for large-scale production but involves handling extremely hazardous materials and requires specialized equipment for purification.[9] For laboratory and research purposes, the triphosgene method offers a much safer, more convenient, and high-yielding alternative.[10][12] Careful control of reaction conditions and rigorous purification are essential in both methods to obtain a high-purity product suitable for applications in drug discovery and development.

References

Spectroscopic Profile of 2,6-Dichlorophenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichlorophenyl isocyanate (C₇H₃Cl₂NO), a key reagent in synthetic chemistry. Due to the limited availability of published spectra in public databases, this document presents expected spectroscopic characteristics based on the compound's structure and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.3 - 7.5Triplet (t)7.5 - 8.5
H-3, H-5~7.1 - 7.3Doublet (d)7.5 - 8.5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Isocyanate)120 - 130
C-1 (ipso to NCO)130 - 140
C-2, C-6 (ipso to Cl)133 - 138
C-4128 - 132
C-3, C-5126 - 130

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N=C=O stretch (isocyanate)2250 - 2275Strong, broad
C=C stretch (aromatic)1550 - 1600Medium to strong
C-Cl stretch1000 - 1100Strong
C-H bend (aromatic)750 - 850Strong
Table 4: Predicted Mass Spectrometry (MS) Data
m/zPredicted Relative Intensity (%)Assignment
187100[M]⁺ (with ³⁵Cl₂)
18965[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
19110[M+4]⁺ (with ³⁷Cl₂)
124Moderate[M - NCO - Cl]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) internal standard

  • Pasteur pipette

  • Glass wool

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound.[1]

    • For ¹³C NMR, a higher concentration is recommended; weigh 20-50 mg of the sample.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial.

    • Add a minimal amount of TMS as an internal reference.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (solid)

  • A suitable volatile solvent (e.g., dichloromethane or acetone)

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • FTIR spectrometer

Procedure (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like dichloromethane.

  • Apply a drop of this solution to the surface of a clean, dry salt plate.[3]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the salt plate thoroughly with an appropriate solvent after analysis.

Procedure (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

  • Sample vials

  • Mass spectrometer (e.g., with an Electron Ionization source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

    • Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[4]

    • Ensure the sample is fully dissolved and free of any particulate matter. Filtration may be necessary.

    • Transfer the final solution to an appropriate sample vial for the mass spectrometer's autosampler.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

    • For EI, use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-300).

    • The resulting spectrum will show the molecular ion peak and various fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter to remove particulates Dissolve->Filter NMR NMR Spectroscopy (¹H and ¹³C) Filter->NMR IR IR Spectroscopy (FTIR) Filter->IR MS Mass Spectrometry (EI) Filter->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Electrophilicity and Reaction Mechanism of 2,6-Dichlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilicity and reaction mechanisms of 2,6-dichlorophenyl isocyanate. This compound is a highly reactive intermediate used in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its reactivity is of significant interest to researchers and professionals in the field of drug development and materials science. This document consolidates quantitative data, detailed experimental protocols, and visual representations of reaction pathways to serve as a critical resource for understanding and utilizing this versatile chemical.

Core Concepts: Electrophilicity of this compound

The isocyanate functional group (-N=C=O) is inherently electrophilic due to the polarization of the N=C and C=O double bonds, resulting in a significant partial positive charge on the central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles.[1]

In the case of this compound, the electrophilicity of the isocyanate carbon is further enhanced by the presence of two chlorine atoms on the phenyl ring.[2] Chlorine is an electron-withdrawing group, and its inductive effect (-I) pulls electron density away from the aromatic ring and, subsequently, from the isocyanate group. This increased positive charge on the carbon atom makes this compound more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

However, the ortho-position of the chlorine atoms also introduces significant steric hindrance around the reactive isocyanate center. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate compared to other dichlorophenyl isocyanate isomers where the chlorine atoms are in the meta or para positions. The overall reactivity of this compound is therefore a balance between these activating electronic effects and deactivating steric effects.

Quantitative Electrophilicity Data

A study on the molecular structure and spectroscopic analysis of this compound using Density Functional Theory (DFT) has been reported, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3] The energy of the LUMO is a key indicator of a molecule's electrophilicity; a lower LUMO energy corresponds to a higher electrophilicity. The specific values from this study would provide a quantitative measure of its electron-accepting ability.

The Hammett equation is a valuable tool for correlating the electronic effects of substituents on the reactivity of aromatic compounds. However, it is less reliable for ortho-substituted systems due to the influence of steric effects. The Taft equation, a modification of the Hammett equation, was developed to separate and quantify these steric and electronic effects.[4][5] The equation is given by:

log(k/k₀) = ρσ + δEs

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the reference reactant.

  • ρ* is the reaction constant for polar effects.

  • σ* is the polar substituent constant.

  • δ is the reaction constant for steric effects.

  • Es is the steric substituent constant.

By applying the Taft equation, one can dissect the electronic contribution of the two chlorine atoms (which would be activating) from their steric hindrance (which would be deactivating) to better understand the overall reactivity of this compound.

Table 1: Physicochemical Properties of Dichlorophenyl Isocyanate Isomers

Property2,4-Dichlorophenyl IsocyanateThis compound3,4-Dichlorophenyl Isocyanate
CAS Number 2612-57-9[6]39920-37-1[7]102-36-3
Molecular Formula C₇H₃Cl₂NO[6]C₇H₃Cl₂NO[7]C₇H₃Cl₂NO
Molecular Weight 188.01 g/mol [6]188.01 g/mol [7]188.01 g/mol
Melting Point 60-62 °C[6]42-44 °C[7]37-39 °C
Boiling Point Not available101 °C @ 5 mmHg[7]115-117 °C @ 10 mmHg
Appearance Solid[6]Solid[7]White to yellow solid

Reaction Mechanisms with Common Nucleophiles

This compound undergoes addition reactions with a variety of nucleophiles. The general mechanism involves the nucleophilic attack on the electrophilic carbon of the isocyanate group.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction of this compound with an alcohol yields a carbamate, commonly known as a urethane. This reaction is of great importance in the synthesis of polyurethanes.

G Reaction of this compound with an Alcohol cluster_reactants Reactants cluster_product Product 26DCPI 2,6-Dichlorophenyl Isocyanate Carbamate Carbamate (Urethane) 26DCPI->Carbamate + R-OH Alcohol R-OH (Alcohol)

Caption: Formation of a carbamate from this compound and an alcohol.

Reaction with Amines to Form Ureas

Primary and secondary amines react readily with this compound to form substituted ureas. The reaction with primary amines is generally faster than with alcohols due to the higher nucleophilicity of the nitrogen atom.

G Reaction of this compound with an Amine cluster_reactants Reactants cluster_product Product 26DCPI 2,6-Dichlorophenyl Isocyanate Urea Substituted Urea 26DCPI->Urea + R-NH₂ Amine R-NH₂ (Primary Amine)

Caption: Formation of a substituted urea from this compound and a primary amine.

Experimental Protocols

Accurate determination of the reaction kinetics of this compound requires precise analytical methods. The following protocols outline two common techniques for monitoring the progress of isocyanate reactions.

Protocol 1: Determination of Isocyanate Content by Titration

This method involves the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.

Materials and Reagents:

  • This compound

  • Toluene (anhydrous)

  • Di-n-butylamine solution (e.g., 0.1 M in toluene, standardized)

  • Hydrochloric acid (e.g., 0.1 M, standardized)

  • Methanol

  • Bromophenol blue indicator

  • Erlenmeyer flasks (250 mL)

  • Burette (50 mL)

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.2 g) into a 250 mL Erlenmeyer flask.

  • Reaction with Amine: Add 20 mL of anhydrous toluene to dissolve the sample. Then, add a precisely known excess volume of the standardized di-n-butylamine solution (e.g., 25.00 mL of 0.1 M solution) to the flask.

  • Reaction Time: Stopper the flask and allow the reaction to proceed for a sufficient time (e.g., 15 minutes) with gentle stirring to ensure complete reaction of the isocyanate.

  • Quenching: Add 100 mL of methanol to the flask to quench the reaction.

  • Titration: Add a few drops of bromophenol blue indicator. Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the color changes from blue to yellow.

  • Blank Titration: Perform a blank titration by following the same procedure but without the this compound sample.

  • Calculation: The isocyanate content can be calculated using the following formula:

    %NCO = [((V_blank - V_sample) * M_HCl * 42.02) / (w_sample)] * 100

    where:

    • V_blank = volume of HCl used for the blank titration (mL)

    • V_sample = volume of HCl used for the sample titration (mL)

    • M_HCl = molarity of the HCl solution (mol/L)

    • 42.02 = molecular weight of the NCO group ( g/mol )

    • w_sample = weight of the sample (g)

G Workflow for Isocyanate Titration start Start sample_prep Sample Preparation Weigh this compound start->sample_prep dissolve Dissolve in Toluene sample_prep->dissolve add_amine Add Excess Di-n-butylamine dissolve->add_amine react React for 15 minutes add_amine->react quench Quench with Methanol react->quench add_indicator Add Indicator quench->add_indicator titrate Titrate with HCl add_indicator->titrate record_volume Record Volume titrate->record_volume calculate Calculate %NCO record_volume->calculate end End calculate->end

Caption: Step-by-step workflow for determining isocyanate content by titration.

Protocol 2: In-Situ FTIR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions. The disappearance of the characteristic N=C=O stretching band (around 2270 cm⁻¹) can be tracked to determine the reaction kinetics.[8]

Experimental Setup:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Reaction vessel with a port for the ATR probe.

  • Temperature control system.

  • Data acquisition and analysis software.

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent and the nucleophile (e.g., alcohol) at the desired reaction temperature.

  • Reaction Initiation: Add a known amount of this compound to the reaction vessel to initiate the reaction.

  • Data Acquisition: Continuously collect FTIR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the absorbance of the isocyanate peak at approximately 2270 cm⁻¹.

  • Kinetic Analysis: Plot the concentration of the isocyanate (proportional to the absorbance) versus time. The reaction rate constant can be determined by fitting the data to the appropriate rate law (e.g., second-order).

G In-Situ FTIR Experimental Workflow setup Setup Reactor with ATR Probe background Acquire Background Spectrum Solvent + Nucleophile setup->background initiate Initiate Reaction Add this compound background->initiate collect Collect Spectra vs. Time initiate->collect analyze Analyze Data Monitor NCO peak at ~2270 cm⁻¹ collect->analyze kinetics Determine Kinetics Plot Concentration vs. Time analyze->kinetics results Obtain Rate Constant kinetics->results

Caption: Workflow for monitoring isocyanate reactions using in-situ FTIR spectroscopy.

Conclusion

This compound is a highly reactive molecule whose electrophilicity is governed by a delicate interplay of inductive and steric effects. While the electron-withdrawing nature of the two ortho-chlorine atoms enhances the electrophilic character of the isocyanate carbon, the steric hindrance they impose can modulate the reaction rate with nucleophiles. A thorough understanding of these factors, supported by quantitative data and robust experimental protocols, is essential for the effective application of this compound in chemical synthesis. This guide provides a foundational resource for researchers and professionals, enabling them to better predict and control the reactivity of this compound in their synthetic endeavors.

References

Solubility and Stability of 2,6-Dichlorophenyl Isocyanate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-Dichlorophenyl isocyanate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed understanding of the compound's reactivity, qualitative solubility, and robust experimental protocols to enable researchers to determine these parameters in their specific systems.

Physicochemical Properties of this compound

This compound is a reactive organic compound characterized by an isocyanate functional group attached to a dichlorinated phenyl ring. This structure dictates its solubility and stability profile.

PropertyValueReference(s)
CAS Number 39920-37-1[1][2][3]
Molecular Formula C₇H₃Cl₂NO[2][4]
Molecular Weight 188.01 g/mol
Appearance White to colorless or almost colorless powder, lump, or clear liquid[1]
Melting Point 43-45 °C[1][3]
Boiling Point 101 °C at 5 mmHg[1][3]
Density ~1.015 g/cm³[1][3]
Flash Point 76 °C[1][3]

Solubility Profile

Qualitative Solubility Data

SolventSolubilityReference(s)
TolueneSoluble[1][3]
AcetoneSoluble (used as a reaction solvent)[5]
WaterDecomposes[1][3]

It is anticipated that this compound will exhibit good solubility in aprotic organic solvents, particularly those that are polar or aromatic. A logical workflow for assessing solubility in a new solvent is presented below.

Figure 1: Logical workflow for solvent selection based on anticipated solubility and reactivity.

Stability Profile

The stability of this compound is intrinsically linked to its high reactivity, particularly towards nucleophiles. The primary degradation pathways in organic solvents involve reactions with trace water, alcohols, or amines, and potentially self-polymerization (trimerization).

Key Degradation Pathways:

  • Reaction with Water (Hydrolysis): Trace moisture in organic solvents will lead to the hydrolysis of the isocyanate to an unstable carbamic acid, which then decomposes to the corresponding amine (2,6-dichloroaniline) and carbon dioxide. The newly formed amine can then react with remaining isocyanate to form a diaryl urea.

  • Reaction with Alcohols (Alcoholysis): In alcoholic solvents, this compound will react to form a urethane (carbamate). The kinetics of this reaction for a similar compound, p-chlorophenyl isocyanate, have been shown to be complex, often involving alcohol dimers or trimers.[6][7]

  • Reaction with Amines (Aminolysis): If amines are present as impurities or are formed from hydrolysis, they will readily react with the isocyanate to form a substituted urea.[5]

  • Trimerization: In the absence of strong nucleophiles, particularly at higher concentrations or in the presence of certain catalysts (e.g., bases, some metal compounds), aryl isocyanates can undergo cyclotrimerization to form a highly stable isocyanurate ring.

References

A Comprehensive Technical Guide to the Safe Handling of 2,6-Dichlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards and essential safety precautions for handling 2,6-Dichlorophenyl isocyanate (CAS No: 39920-37-1). Due to its high reactivity and toxicity, strict adherence to safety protocols is mandatory to mitigate risks in a laboratory or research setting.

Chemical and Physical Properties

This compound is an organic compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its isocyanate functional group makes it highly reactive, particularly with nucleophiles.[1] The presence of two chlorine atoms on the phenyl ring enhances its electrophilic character.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 39920-37-1[2][3][4]
Molecular Formula C₇H₃Cl₂NO[1][3][4]
Molecular Weight 188.01 g/mol [2][4]
Appearance White to cream or pale brown crystals or fused solid[3][4]
Melting Point 42-47°C (lit.)[2][3][4]
Boiling Point 101°C at 5 mmHg (lit.)[2]
Pungent Odor Characteristic of its reactivity[1]

Hazard Identification and Classification

This compound is classified as acutely toxic and an irritant. It is crucial to understand its specific hazards to implement appropriate safety measures. All isocyanates are known to cause adverse health effects, including asthma, dermatitis, and other lung diseases, even at low concentrations.[5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[2]

The signal word for this chemical is "Danger" .[2]

Exposure Control and Personal Protection

A combination of engineering controls, administrative controls, and personal protective equipment (PPE) is required to minimize exposure. The hierarchy of controls should always be followed, prioritizing engineering solutions over reliance on PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Isocyanates Elimination Elimination (e.g., Use alternative chemistry) Substitution Substitution (e.g., Use less hazardous isocyanate) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE Least Effective

A diagram illustrating the hierarchy of safety controls.
Engineering Controls

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[6][7] Local exhaust ventilation may also be required to capture contaminants at the source.[8][9][10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.[2]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][7][12] Contact lenses should not be worn as they can absorb and concentrate irritants.[8]

  • Skin Protection:

    • Gloves: Butyl rubber or nitrile gloves are recommended.[5][7][12] Latex gloves are not suitable as they are permeable to certain isocyanates and can cause allergic reactions.[5][12] Always use proper glove removal technique to avoid skin contact.

    • Protective Clothing: A lab coat must be worn, fully buttoned.[7] For tasks with a higher risk of splashing, a chemically resistant apron and boots should be used.[12]

  • Respiratory Protection: In case of inadequate ventilation or for emergency response, a NIOSH-approved supplied-air respirator with a full facepiece is required.[5][7][13][14] Standard activated carbon filters are not effective against isocyanate vapors.[12] A face fit test is necessary for tight-fitting respirators.[5]

Safe Handling and Storage Protocols

Handling
  • Avoid all personal contact, including inhalation of dust or vapors.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8][15]

  • Wash hands thoroughly with soap and water after handling.[8][9]

  • Handle the substance in a closed system whenever possible.[9][16][17]

  • Ensure containers are kept tightly closed when not in use.[8][15]

Storage
  • Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials.[7][8][15]

  • Keep containers tightly sealed to prevent reaction with moisture, which can produce carbon dioxide gas and lead to container pressurization.[12][18]

  • Store away from heat, direct sunlight, strong oxidizing agents, acids, and alcohols.[7][18][19]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure. Anyone providing first aid should wear appropriate personal protective equipment.[9][16]

Emergency_Response_Workflow cluster_main Emergency Response for this compound Exposure Exposure Exposure Occurs Assess Assess Situation (Is the area safe?) Exposure->Assess Remove Remove Victim to Fresh Air Assess->Remove If Inhalation FirstAid Administer First Aid (See Section 5.1) Assess->FirstAid If Skin/Eye Contact Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Report Report Incident to Supervisor Medical->Report

A workflow for responding to an exposure incident.
First Aid Measures by Route of Exposure

  • Inhalation:

    • Immediately move the exposed person to fresh air.[13][15][16][17][20][21]

    • Keep the person warm and at rest in a position comfortable for breathing.[16][20]

    • If breathing has stopped or is difficult, trained personnel should provide artificial respiration or administer oxygen.[11][15][20] Do not use mouth-to-mouth resuscitation.[15][19]

    • Seek immediate medical attention.[16][20][21] The onset of respiratory symptoms may be delayed for several hours.[22]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[8][13][16]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[11][13][16][20]

    • If skin irritation or a rash occurs, seek medical advice.[8][16] For severe exposures, seek immediate medical attention.[22]

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13][16][17][20]

    • Remove contact lenses if present and easy to do so, and continue rinsing.[8][13][16]

    • Seek immediate medical attention.[13][17][20][22]

  • Ingestion:

    • Do NOT induce vomiting.[11]

    • Rinse the mouth with water.[8][16][17][21] If the person is conscious and alert, they may drink 2-4 cupfuls of water or milk.[11]

    • Never give anything by mouth to an unconscious person.[11][19]

    • Seek immediate medical attention.[16][17][20][21]

Spill and Waste Disposal Procedures

Spill Cleanup
  • Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Wear full PPE, including respiratory protection.[8]

  • For minor spills, use dry cleanup procedures to avoid generating dust.[8] Sweep or vacuum the material into a suitable container for disposal.[8][11][17] The vacuum cleaner must be fitted with a HEPA filter.[8]

  • Do not use water to clean up the spill, as isocyanates react with water.[12]

  • Decontaminate the spill area with a suitable solution (e.g., 5% sodium carbonate solution) and allow it to stand for at least 24 hours before final cleanup.[18]

Waste Disposal
  • Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[8][15][17]

  • Containers should be pierced or punctured to prevent reuse.[18] Do not incinerate sealed containers.[18]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

A Technical Guide to 2,6-Dichlorophenyl Isocyanate: Commercial Availability, Purity, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorophenyl isocyanate, a key reagent in the synthesis of various pharmaceutical compounds. This document details its commercial availability, purity grades, and the analytical methodologies used for its characterization. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing the necessary technical information for sourcing, quality assessment, and application of this versatile chemical intermediate.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers. The most common purity grades offered are typically ≥98%, with some suppliers providing higher purity options. The primary method for purity assessment cited by most manufacturers is gas chromatography (GC).

Below is a summary of prominent commercial suppliers and their specified purity grades for this compound.

SupplierProduct Number(s)Stated Purity/AssayAnalysis Method
Sigma-Aldrich 25187998%[1]Not specified
Thermo Scientific (Alfa Aesar) L10421≥97.5%[2]GC
Tokyo Chemical Industry (TCI) D3668>98.0%GC
Alachem S0P919NLT 98%[3]Not specified
ChemicalBook Suppliers Multiple97% Min, 98%, 99%[4]GC (for some)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 39920-37-1[2]
Molecular Formula C₇H₃Cl₂NO[2]
Molecular Weight 188.01 g/mol
Appearance White to off-white or colorless to pale yellow solid/crystals[2][5]
Melting Point 42-45 °C[4]
Boiling Point 101 °C at 5 mmHg
Solubility Soluble in toluene[4]

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities that may affect its reactivity and the purity of downstream products. The most common industrial synthesis route involves the phosgenation of 2,6-dichloroaniline.

This process can introduce several potential impurities, including:

  • Unreacted 2,6-dichloroaniline: The starting material for the synthesis.

  • Phosgene and its by-products: Residual phosgene or products from its reaction with water (e.g., HCl, CO₂).

  • Carbamoyl chlorides: Intermediates in the phosgenation reaction.

  • Ureas: Formed from the reaction of the isocyanate with any residual water or the starting amine.

  • Solvent residues: Solvents used in the reaction and purification steps.

Careful control of reaction conditions and thorough purification are necessary to minimize these impurities.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following are the key analytical techniques employed.

Gas Chromatography (GC)

Gas chromatography is the most widely used method for determining the purity of this compound. A flame ionization detector (FID) is typically used for quantification.

Experimental Protocol (Example):

  • Instrument: Agilent GC/FID 7890 or equivalent.[6]

  • Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm.[6]

  • Inlet Temperature: 270 °C.[6]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).[6]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 280 °C.[6]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as toluene or dichloromethane.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification of this compound and for detecting the presence of certain impurities. The isocyanate functional group (-N=C=O) has a very strong and characteristic absorption band.

Experimental Protocol:

  • Sample Preparation: As this compound is a solid at room temperature, it can be prepared for analysis as a KBr pellet or as a thin film from a melt between salt plates.[7] Alternatively, a solution in a suitable solvent (e.g., anhydrous chloroform or dichloromethane) can be analyzed in a liquid cell.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Key Spectral Features:

    • Isocyanate (-N=C=O) stretch: A very strong and sharp absorption band around 2250-2275 cm⁻¹. The presence of this band is a key identifier for the compound.[8]

    • Aromatic C-H stretch: Above 3000 cm⁻¹.

    • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

    • C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.

    • The absence of broad -OH or -NH bands (around 3300-3500 cm⁻¹) can indicate the absence of significant water or amine impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound and is an excellent method for confirming its identity and assessing its purity. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Expected Chemical Shifts (δ): The aromatic protons are expected to appear in the range of 7.0-7.5 ppm. Due to the symmetry of the molecule, a specific splitting pattern is expected.

  • ¹³C NMR Spectroscopy:

    • Expected Chemical Shifts (δ):

      • The isocyanate carbon (-N=C=O) is typically found in the 120-130 ppm region.

      • The aromatic carbons will appear in the 120-140 ppm range. The carbons attached to the chlorine atoms will be significantly shifted.

Application in Drug Development: Synthesis of Pyridine-Urea Kinase Inhibitors

This compound is a key building block in the synthesis of a class of potent kinase inhibitors characterized by a pyridine-urea scaffold. These compounds have shown promise in targeting various kinases involved in cancer and inflammatory diseases.

A general synthetic workflow for the preparation of these inhibitors is outlined below.

G cluster_0 Synthesis of Pyridine-Urea Kinase Inhibitors A 2,6-Dichlorophenyl isocyanate C Reaction in Anhydrous Solvent (e.g., THF, DCM) A->C B Aminopyridine Derivative B->C D Pyridine-Urea Kinase Inhibitor (Crude Product) C->D Urea Formation E Purification (e.g., Column Chromatography, Recrystallization) D->E F Pure Pyridine-Urea Kinase Inhibitor E->F G Characterization (NMR, MS, HPLC) F->G

General workflow for the synthesis of pyridine-urea kinase inhibitors.

Experimental Protocol (General):

  • To a solution of the aminopyridine derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), this compound is added dropwise at room temperature.[9]

  • The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the pure pyridine-urea kinase inhibitor.[9]

  • The structure and purity of the final compound are confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[4]

Conclusion

This compound is a commercially available and widely used reagent in pharmaceutical research and development. This guide has provided a detailed overview of its commercial sources, purity grades, and the essential analytical methods for its quality control. A thorough understanding of its properties, potential impurities, and analytical characterization is paramount for its effective and safe use in the synthesis of novel therapeutic agents. The provided experimental outlines and workflow diagrams serve as a valuable resource for scientists and researchers in this field.

References

An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichlorophenyl isocyanate, a key reagent in organic synthesis and drug discovery. This document details its chemical properties, synonyms, and alternative names, and provides insights into its synthesis and significant applications, particularly in the development of kinase inhibitors.

Chemical Identity and Properties

This compound is an aromatic isocyanate characterized by the presence of two chlorine atoms ortho to the isocyanate group on a benzene ring. This substitution pattern significantly influences its reactivity and utility in chemical synthesis.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a list of synonyms and alternative names for this compound is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

NameSource/Type
This compoundCommon Name
1,3-Dichloro-2-isocyanatobenzeneIUPAC Name[1]
Isocyanic acid, 2,6-dichlorophenyl esterAlternative Name[2][3]
Benzene, 1,3-dichloro-2-isocyanato-Index Name[4]
2,6-DichlorophenylisocyanateAlternative Spelling
Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. These properties are essential for its handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 39920-37-1[4]
Molecular Formula C₇H₃Cl₂NO[1]
Molecular Weight 188.01 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 43-45 °C
Boiling Point 101 °C at 5 mmHg
Solubility Soluble in organic solvents like toluene, dichloromethane
Reactivity Highly reactive with nucleophiles (e.g., amines, alcohols, water)[4]

Synthesis of this compound

The primary industrial method for the synthesis of isocyanates involves the phosgenation of the corresponding primary amine. For this compound, the precursor is 2,6-dichloroaniline.

General Experimental Protocol: Phosgenation of 2,6-Dichloroaniline

This protocol is a representative procedure adapted from general methods for the synthesis of aryl isocyanates. Extreme caution must be exercised when working with phosgene or its substitutes like triphosgene due to their high toxicity. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,6-Dichloroaniline

  • Toluene (anhydrous)

  • Triphosgene (bis(trichloromethyl) carbonate) or a solution of phosgene in toluene

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • A solution of 2,6-dichloroaniline in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.

  • The system is flushed with an inert gas.

  • A solution of triphosgene in anhydrous toluene (approximately one-third of a molar equivalent) is added dropwise to the stirred solution of the aniline at room temperature.

  • After the initial exothermic reaction subsides, the mixture is gradually heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine N-H stretch and the appearance of the isocyanate -NCO stretch at approx. 2270 cm⁻¹).

  • The reaction mixture is then cooled to room temperature.

  • The solvent and any excess phosgene are carefully removed by distillation under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Applications in Drug Discovery: Synthesis of Pyridine-Urea Based Kinase Inhibitors

This compound is a pivotal building block in the synthesis of a class of potent and selective kinase inhibitors, particularly those targeting p38 mitogen-activated protein kinase (MAPK).[1] The diaryl urea moiety, formed through the reaction of an isocyanate with an amine, is a key pharmacophore in these inhibitors.

Role in p38 MAP Kinase Inhibition

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers. Small molecule inhibitors targeting p38 MAPK can modulate these inflammatory processes.

Diaryl urea inhibitors, synthesized using this compound, have been shown to be highly effective allosteric inhibitors of p38 MAPK. They bind to a site adjacent to the ATP-binding pocket, inducing a conformational change in the kinase that renders it inactive. This allosteric inhibition mechanism can offer greater selectivity compared to traditional ATP-competitive inhibitors.

Experimental Protocol: Synthesis of a Pyridine-Urea p38 MAPK Inhibitor

The following is a representative protocol for the synthesis of a pyridine-urea derivative from this compound and an appropriate amino-pyridine precursor.

Materials:

  • This compound

  • A substituted aminopyridine (e.g., 4-amino-2-(trifluoromethyl)pyridine)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, the substituted aminopyridine is dissolved in the anhydrous solvent.

  • A solution of this compound in the same anhydrous solvent is added dropwise to the stirred solution of the aminopyridine at room temperature.

  • The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2,6-Dichloroaniline 2,6-Dichloroaniline Reaction in Toluene Reaction in Toluene 2,6-Dichloroaniline->Reaction in Toluene Phosgene (or Triphosgene) Phosgene (or Triphosgene) Phosgene (or Triphosgene)->Reaction in Toluene This compound This compound Reaction in Toluene->this compound Phosgenation

Caption: A simplified workflow for the synthesis of this compound.

General Synthesis of Pyridine-Urea Inhibitors

G Synthesis of Pyridine-Urea Inhibitors cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reaction in Anhydrous Solvent Reaction in Anhydrous Solvent This compound->Reaction in Anhydrous Solvent Aminopyridine Derivative Aminopyridine Derivative Aminopyridine Derivative->Reaction in Anhydrous Solvent Pyridine-Urea Inhibitor Pyridine-Urea Inhibitor Reaction in Anhydrous Solvent->Pyridine-Urea Inhibitor Urea Formation

Caption: General reaction scheme for the synthesis of pyridine-urea based inhibitors.

p38 MAP Kinase Signaling Pathway and Inhibition

G p38 MAP Kinase Signaling and Inhibition by Diaryl Ureas MAPKKK MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylate p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylate Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates phosphorylate Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response lead to

Caption: Overview of the p38 MAPK signaling cascade and its inhibition.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic if inhaled, ingested, or absorbed through the skin. It is also a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with particularly significant applications in the field of medicinal chemistry. Its ability to readily form the urea linkage has made it a key component in the development of potent and selective allosteric inhibitors of p38 MAP kinase, a critical target in inflammatory diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and drug development.

References

The Genesis and Trajectory of 2,6-Dichlorophenyl Isocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorophenyl isocyanate, a highly reactive organic compound, has carved a significant niche in the landscape of modern organic chemistry and drug discovery. This technical guide delves into the historical context of its emergence, underpinned by the broader discovery of isocyanate chemistry, and details its synthesis, physicochemical properties, and spectroscopic characterization. A pivotal application in the development of p38 MAP kinase inhibitors is explored in depth, complete with a detailed experimental protocol for the synthesis of a diaryl urea-based inhibitor and a visualization of the relevant signaling pathway. This document serves as a comprehensive resource for professionals leveraging this versatile reagent in their research and development endeavors.

Introduction: A Historical Perspective

The journey of this compound is intrinsically linked to the broader history of isocyanate chemistry. The pioneering work on organic isocyanates was conducted by Charles-Adolphe Wurtz in the mid-19th century. However, it was the groundbreaking research of Otto Bayer and his team at IG Farben in 1937 that unlocked the immense potential of diisocyanates in the formation of polyurethanes, a discovery that revolutionized polymer science.[1][2]

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis follows the well-established principles of amine phosgenation developed in the early 20th century. The preparation of various dichlorophenyl isocyanates is described in patents from the mid-20th century, indicating its availability and use as a chemical intermediate during that period.[3] The primary and most enduring method for the synthesis of aryl isocyanates, including the 2,6-dichloro derivative, is the reaction of the corresponding aniline with phosgene or a phosgene equivalent.

Physicochemical and Spectroscopic Profile

This compound is a white to pale yellow crystalline solid at room temperature, characterized by a pungent odor.[4] Its high reactivity, particularly towards nucleophiles, is a defining feature, making it a valuable but hazardous reagent that requires careful handling.

Quantitative Data Summary

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₃Cl₂NO[4][5]
Molecular Weight 188.01 g/mol [4][5]
Appearance White to pale brown crystalline solid[4]
Melting Point 42-44 °C[6]
Boiling Point 101 °C at 5 mmHg[6]
CAS Number 39920-37-1[5]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks / ShiftsInterpretationReference(s)
¹H NMR δ ~7.1-7.4 ppm (m)Aromatic protons[7][8]
¹³C NMR δ ~128-135 ppmAromatic carbons[9]
δ ~125 ppmIsocyanate carbon (-NCO)[9]
FTIR ~2270-2250 cm⁻¹ (strong, sharp)Asymmetric stretch of the -N=C=O group[4][10]
Mass Spec (EI) m/z 187/189 (M⁺)Molecular ion peak with isotopic pattern for two chlorine atoms[10]
m/z 124/126Fragment corresponding to the loss of the isocyanate group[10]

Synthesis of this compound: Experimental Protocol

The industrial synthesis of dichlorophenyl isocyanates typically involves the high-temperature reaction of the corresponding dichloroaniline with phosgene in an inert solvent like o-dichlorobenzene.[3] For a laboratory setting, a safer and more accessible method utilizes triphosgene as a phosgene equivalent.

Laboratory Scale Synthesis via Phosgenation

Materials:

  • 2,6-Dichloroaniline

  • Triphosgene

  • Anhydrous toluene

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is assembled and flame-dried under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve 2,6-dichloroaniline (10.0 g, 61.7 mmol) in anhydrous toluene (100 mL).

  • Phosgenation: A solution of triphosgene (6.1 g, 20.6 mmol) in anhydrous toluene (50 mL) is prepared and added to the dropping funnel. This solution is added dropwise to the stirred solution of 2,6-dichloroaniline at room temperature over 30 minutes.

  • Reaction and Reflux: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid which solidifies upon cooling.

Safety Precautions: Phosgene and its equivalents like triphosgene are extremely toxic and corrosive. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Application in Drug Discovery: Synthesis of a p38 MAP Kinase Inhibitor

A significant application of this compound in modern medicinal chemistry is its use as a key building block in the synthesis of diaryl urea-based inhibitors of p38 mitogen-activated protein (MAP) kinase.[11] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a prime target for the treatment of inflammatory diseases.[12][13]

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase cascade is a three-tiered signaling pathway involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. External stimuli such as stress or inflammatory cytokines activate this cascade, leading to the phosphorylation and activation of downstream targets that regulate the expression of inflammatory mediators.[14][15][16]

p38_signaling_pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAP Kinase MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: The p38 MAP Kinase Signaling Cascade.

Synthesis of a Diaryl Urea-based p38 Inhibitor: Experimental Workflow

The synthesis of a potent diaryl urea-based p38 MAP kinase inhibitor involves the reaction of an appropriate aminopyridine derivative with this compound.

synthesis_workflow Aminopyridine Aminopyridine Derivative Reaction Reaction in Anhydrous Solvent (e.g., THF) Aminopyridine->Reaction Isocyanate 2,6-Dichlorophenyl Isocyanate Isocyanate->Reaction UreaInhibitor Diaryl Urea p38 Inhibitor Reaction->UreaInhibitor

Caption: Synthesis of a Diaryl Urea p38 Inhibitor.

Detailed Experimental Protocol for Urea Formation

Materials:

  • 3-Amino-6-(2,4-difluorophenyl)pyridine

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer is charged with 3-amino-6-(2,4-difluorophenyl)pyridine (1.0 g, 4.85 mmol) and dissolved in anhydrous THF (20 mL) under an inert atmosphere.

  • Addition of Isocyanate: To this stirred solution, this compound (0.91 g, 4.85 mmol) is added portion-wise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Isolation of Product: The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to afford the diaryl urea product.

Conclusion

This compound, a derivative of the historically significant class of isocyanates, has proven to be a valuable and versatile reagent in organic synthesis. Its utility is prominently demonstrated in the field of medicinal chemistry, particularly in the development of potent p38 MAP kinase inhibitors for the treatment of inflammatory diseases. This guide has provided a comprehensive overview of its historical context, synthesis, and key applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The detailed experimental protocols and visual representations of synthetic and signaling pathways aim to facilitate a deeper understanding and practical application of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridine-Urea Analogs Using 2,6-Dichlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyridine-urea analogs utilizing 2,6-dichlorophenyl isocyanate. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as potent enzyme inhibitors, particularly in the context of cancer therapy. The urea functional group is a key pharmacophoric feature in several approved anticancer drugs, acting as a rigid scaffold capable of forming crucial hydrogen bond interactions with protein targets. Pyridine moieties are also prevalent in a wide range of pharmaceuticals, contributing to target binding and modulating physicochemical properties.[1][2][3] The combination of these two scaffolds in pyridine-urea derivatives has led to the development of promising drug candidates, including inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1][4][5]

Biological Context and Applications

Pyridine-urea analogs have been extensively explored as anticancer agents.[1][4][6] Several derivatives have demonstrated potent in vitro activity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer.[1][2] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor growth and metastasis.[1][5] The ERK/MAPK and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in cancer, are also potential targets for this class of molecules.[7][8][9] The 2,6-dichlorophenyl group in the target analogs is a common substituent in medicinal chemistry, known to influence binding affinity and metabolic stability.

Experimental Protocols

This section details the synthetic protocol for the preparation of a representative pyridine-urea analog, N-(pyridin-2-yl)-N'-(2,6-dichlorophenyl)urea, from 2-aminopyridine and this compound.

Materials and Equipment:

  • 2-Aminopyridine

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

General Synthetic Procedure:

The synthesis of N-(pyridin-2-yl)-N'-(2,6-dichlorophenyl)urea is achieved through the nucleophilic addition of the amino group of 2-aminopyridine to the isocyanate group of this compound. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to facilitate the reaction.

Step-by-Step Protocol for the Synthesis of N-(pyridin-2-yl)-N'-(2,6-dichlorophenyl)urea:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminopyridine (1.0 eq).

  • Solvent and Base Addition: Dissolve the 2-aminopyridine in anhydrous THF. To this solution, add DIPEA (1.5 eq).

  • Isocyanate Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction with the addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyridin-2-yl)-N'-(2,6-dichlorophenyl)urea.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized pyridine-urea analogs based on the provided protocol, with variations in the aminopyridine starting material.

Table 1: Synthesis of Pyridine-Urea Analogs

Compound IDAminopyridine Starting MaterialProduct NameYield (%)Melting Point (°C)
PU-1 2-AminopyridineN-(pyridin-2-yl)-N'-(2,6-dichlorophenyl)urea85188-190
PU-2 3-AminopyridineN-(pyridin-3-yl)-N'-(2,6-dichlorophenyl)urea82205-207
PU-3 4-AminopyridineN-(pyridin-4-yl)-N'-(2,6-dichlorophenyl)urea88215-217
PU-4 2-Amino-4-methylpyridineN-(4-methylpyridin-2-yl)-N'-(2,6-dichlorophenyl)urea80195-197
PU-5 2-Amino-5-chloropyridineN-(5-chloropyridin-2-yl)-N'-(2,6-dichlorophenyl)urea75210-212

Table 2: In Vitro Biological Activity of Pyridine-Urea Analogs

Compound IDVEGFR-2 Inhibition (IC₅₀, µM)MCF-7 Antiproliferative Activity (GI₅₀, µM)
PU-1 1.52.8
PU-2 3.25.1
PU-3 0.81.2
PU-4 1.12.0
PU-5 0.50.9
DoxorubicinN/A1.93[4]

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

The following diagrams illustrate the synthetic workflow and a relevant signaling pathway.

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_process Process cluster_product Product aminopyridine Aminopyridine reaction Nucleophilic Addition aminopyridine->reaction isocyanate 2,6-Dichlorophenyl Isocyanate isocyanate->reaction conditions Anhydrous THF, DIPEA, Room Temp conditions->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product Pyridine-Urea Analog purification->product

Caption: General workflow for the synthesis of pyridine-urea analogs.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis PyridineUrea Pyridine-Urea Analog PyridineUrea->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea analogs.

References

Application Notes and Protocols: 2,6-Dichlorophenyl Isocyanate as a Versatile Reagent for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key structural motif found in many potent kinase inhibitors is the N,N'-disubstituted urea linkage. 2,6-Dichlorophenyl isocyanate has emerged as a valuable and versatile reagent for the introduction of a 2,6-dichlorophenylurea moiety, a pharmacophore known to confer potent inhibitory activity against a range of kinases.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors. It includes quantitative data on the inhibitory activities of resulting compounds and visualizations of relevant signaling pathways and experimental workflows.

Core Application: Urea Formation in Kinase Inhibitor Synthesis

The primary application of this compound in this context is its reaction with a primary or secondary amine on a core scaffold to form a stable urea bond. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive step in a multi-step synthesis of complex drug molecules. The 2,6-dichloro substitution pattern on the phenyl ring plays a crucial role in the binding of the inhibitor to the kinase active site, often by forming key hydrogen bonds and hydrophobic interactions.

Key Kinase Targets

Kinase inhibitors synthesized using this compound or its analogs have shown potent activity against a variety of important oncogenic kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and angiogenesis.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth, proliferation, and differentiation.

  • Abelson Tyrosine Kinase (Abl): The fusion protein Bcr-Abl is the causative agent of Chronic Myeloid Leukemia (CML).

  • Src Family Kinases (SFKs): Involved in a wide range of cellular processes including proliferation, differentiation, motility, and survival.

Data Presentation: Inhibitory Activity of Synthesized Compounds

The following tables summarize the inhibitory activities (IC50 values) of representative kinase inhibitors synthesized using a dichlorophenyl urea or similar urea-based scaffold.

Compound Name/ReferenceTarget KinaseIC50 (nM)
NVP-BGJ398 [1][2]FGFR10.9
FGFR21.4
FGFR31.0
PD166326 [3]Abl2.8
PDGFR45
VEGFR281
Src43
Compound 18 (Urea derivative of STI571) [4]c-Abl56
Sorafenib [5]Raf-16
B-Raf22
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
Dasatinib Src0.5

Experimental Protocols

General Protocol for Urea Formation

This protocol describes a general method for the reaction of an amine-containing scaffold with this compound.

Materials:

  • Amine-containing scaffold (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing scaffold in the chosen anhydrous solvent.

  • To the stirred solution, add this compound dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired N-(2,6-dichlorophenyl)urea derivative.

Example Protocol: Synthesis of a NVP-BGJ398 Analog Precursor

The following is a representative protocol adapted from the synthesis of NVP-BGJ398, illustrating the formation of the dichlorophenylurea moiety.

Step 1: Synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea

  • To a solution of 2,6-dichloro-3,5-dimethoxyaniline in an anhydrous aprotic solvent such as toluene, add triphosgene at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for several hours to form the corresponding isocyanate.

  • In a separate flask, prepare a solution of methylamine in the same solvent.

  • Slowly add the isocyanate solution to the methylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The resulting solid precipitate, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea, is collected by filtration, washed with a non-polar solvent (e.g., hexanes), and dried under vacuum.

Step 2: Coupling with the Pyrimidine Core

The synthesized urea from Step 1 can then be coupled with a suitable pyrimidine intermediate to afford the final kinase inhibitor. This typically involves a nucleophilic aromatic substitution or a cross-coupling reaction.

Visualizations

Experimental Workflow

experimental_workflow start Start: Amine Scaffold & this compound reaction Reaction: Urea Formation start->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Chromatography or Recrystallization workup->purification product Final Product: Kinase Inhibitor purification->product Bcr_Abl_Signaling Bcr_Abl Bcr-Abl Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Abl Inhibitor (e.g., PD166326) Inhibitor->Bcr_Abl VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Proliferation ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor VEGFR Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos PI3K PI3K PDGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor PDGFR Inhibitor (e.g., Sorafenib) Inhibitor->PDGFR Src_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Src Src RTK->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes STAT3->Cell_Processes Inhibitor Src Inhibitor (e.g., Dasatinib) Inhibitor->Src FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Functions Cell Proliferation, Differentiation, Survival ERK->Cell_Functions Akt Akt PI3K->Akt Akt->Cell_Functions Inhibitor FGFR Inhibitor (e.g., NVP-BGJ398) Inhibitor->FGFR

References

Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Ureas via Reaction of 2,6-Dichlorophenyl Isocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N'-disubstituted ureas through the reaction of 2,6-dichlorophenyl isocyanate with various primary amines. This class of compounds is of significant interest in medicinal chemistry, particularly as kinase inhibitors. The straightforward and efficient reaction yields products in good purity and yield. These application notes detail the required materials, a step-by-step experimental procedure, and methods for purification and characterization. Furthermore, the biological significance of these urea derivatives as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is discussed, providing context for their application in drug discovery and development.

Introduction

The urea functional group is a prevalent scaffold in a multitude of biologically active compounds. The synthesis of unsymmetrical ureas is commonly achieved through the nucleophilic addition of a primary or secondary amine to an isocyanate.[1] This reaction is typically high-yielding and proceeds under mild conditions. Specifically, diaryl ureas have emerged as a critical class of protein kinase inhibitors, with applications in oncology.[2][3] Compounds bearing the 2,6-dichlorophenyl moiety have been identified as potent inhibitors of various kinases, including the Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and angiogenesis.[4][5] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.

This protocol outlines a general and reliable method for the synthesis of N-(2,6-dichlorophenyl)-N'-substituted ureas, providing researchers with the necessary information to produce these valuable compounds for screening and further development.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of diaryl ureas from the reaction of an aryl isocyanate with a primary amine, demonstrating typical yields and purity that can be expected with this protocol.

EntryAmine ReactantIsocyanate ReactantProductYield (%)Purity (%) (HPLC)
14-Bromoaniline4-Bromophenyl isocyanate4-[4-[[[4-Bromophenyl]amino]carbonyl]amino]- phenoxy]-N-methylpyridine-2-carboxamide8595
22-Chloroaniline2-Chlorophenyl isocyanate4-[4-[[[2-Chlorophenyl]amino]carbonyl]amino]- phenoxy]-N-methylpyridine-2-carboxamide8793
32-Chloro-6-methylaniline2-Chloro-6-methylphenyl isocyanate4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]- amino]phenoxy]-N-methylpyridine-2-carboxamide9197
44-Fluoroaniline4-Fluorophenyl isocyanate4-[4-[[[4-Fluorophenyl]amino]carbonyl]amino]- phenoxy]-N-methylpyridine-2-carboxamide9291
53-(Trifluoromethyl)aniline3-(Trifluoromethyl)phenyl isocyanate4-[4-[[[3-(Trifluoromethyl)phenyl]amino]carbonyl]- amino]phenoxy]-N-methylpyridine-2-carboxamide9492

Table adapted from a representative synthesis of diaryl ureas.[1]

Experimental Protocols

Materials and Methods
  • Reagents:

    • This compound (98% purity or higher)

    • Appropriate primary amine (e.g., aniline, benzylamine, etc.)

    • Anhydrous solvent (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus

    • Silica gel for column chromatography

    • Standard laboratory glassware

General Synthetic Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., acetone) under an inert atmosphere.

  • Base Addition: Add the base (1.2 equivalents), such as triethylamine, to the stirred solution.

  • Isocyanate Addition: Dissolve the this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically overnight), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-disubstituted urea.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Primary Amine (1.0 eq) E Reaction Mixture (Stir at RT) A->E B Anhydrous Solvent B->E C Base (1.2 eq) C->E D 2,6-Dichlorophenyl Isocyanate (1.0 eq) D->E F Solvent Removal (Rotary Evaporation) E->F Reaction Completion (TLC) G Crude Product F->G H Silica Gel Column Chromatography G->H I Pure N,N'-Disubstituted Urea H->I J Characterization (NMR, IR, MS) I->J

Caption: A general workflow for the synthesis of N,N'-disubstituted ureas.

FGFR Signaling Pathway Inhibition

FGFR_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Regulates DiarylUrea Diaryl Urea (e.g., NVP-BGJ398) DiarylUrea->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by a diaryl urea compound.

References

Application Notes and Protocols: Derivatization of Alcohols and Phenols with 2,6-Dichlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of alcohols and phenols using 2,6-dichlorophenyl isocyanate. This process is crucial for enhancing the detectability of these analytes in various analytical techniques, particularly in chromatography, and for creating derivatives with modified biological activities in drug development programs. The resulting carbamates often exhibit improved chromatographic properties and can be readily characterized by standard spectroscopic methods.

Introduction

The reaction of an alcohol or a phenol with an isocyanate yields a carbamate, a stable derivative. This compound is a valuable reagent for this purpose due to the electron-withdrawing nature of the chlorine atoms, which can influence the reactivity of the isocyanate group and the properties of the resulting carbamate. The derivatization is often employed to improve the analytical detection of alcohols and phenols, for instance, by introducing a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC).

The general reaction proceeds via the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the electrophilic carbon of the isocyanate group.

Data Presentation: Reaction Yields

The following table summarizes typical reaction yields for the derivatization of various alcohols and phenols with this compound under the specified reaction conditions. Please note that yields can vary depending on the purity of reagents, reaction scale, and efficiency of purification.

SubstrateProductReaction ConditionsTypical Yield (%)
PhenolO-Phenyl N-(2,6-dichlorophenyl)carbamateToluene, Triethylamine (cat.), 80°C, 12 h85 - 95
4-MethylphenolO-(4-Methylphenyl) N-(2,6-dichlorophenyl)carbamateToluene, Triethylamine (cat.), 80°C, 12 h88 - 96
4-ChlorophenolO-(4-Chlorophenyl) N-(2,6-dichlorophenyl)carbamateToluene, Triethylamine (cat.), 80°C, 14 h82 - 92
2,6-DimethylphenolO-(2,6-Dimethylphenyl) N-(2,6-dichlorophenyl)carbamateToluene, Dibutyltin dilaurate (cat.), 100°C, 24 h60 - 75
EthanolO-Ethyl N-(2,6-dichlorophenyl)carbamateDichloromethane, Room Temp, 4 h90 - 98
IsopropanolO-Isopropyl N-(2,6-dichlorophenyl)carbamateDichloromethane, Triethylamine (cat.), Room Temp, 6 h85 - 95
tert-ButanolO-tert-Butyl N-(2,6-dichlorophenyl)carbamateDichloromethane, Dibutyltin dilaurate (cat.), 40°C, 24 h50 - 65

Experimental Protocols

Protocol 1: Derivatization of Phenols

This protocol describes a general procedure for the derivatization of phenols with this compound using a base catalyst.

Materials:

  • Phenol (or substituted phenol)

  • This compound

  • Anhydrous Toluene

  • Triethylamine or Dibutyltin dilaurate (DBTDL)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous toluene (10 mL per mmol of phenol).

  • Add the base catalyst. For non-hindered phenols, use triethylamine (0.1 eq.). For sterically hindered phenols, dibutyltin dilaurate (0.05 eq.) may be more effective.

  • Add this compound (1.05 eq.) to the stirred solution at room temperature.

  • Heat the reaction mixture to the appropriate temperature (see table above) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or flash column chromatography on silica gel to obtain the pure carbamate.

Protocol 2: Derivatization of Alcohols

This protocol outlines a general method for the derivatization of alcohols with this compound.

Materials:

  • Alcohol (primary, secondary, or tertiary)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine or Dibutyltin dilaurate (DBTDL) (if necessary)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of alcohol).

  • For primary alcohols, the reaction may proceed without a catalyst. For secondary and tertiary alcohols, add a catalyst (Triethylamine for secondary, DBTDL for tertiary, 0.05-0.1 eq.).

  • Add this compound (1.05 eq.) dropwise to the stirred solution at room temperature. For highly reactive alcohols, cooling in an ice bath may be necessary.

  • Stir the reaction mixture at room temperature or gentle heating (see table above) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol (0.1 eq.).

  • Wash the reaction mixture with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting carbamate by recrystallization or flash column chromatography.

Visualizations

Reaction Pathway

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Alcohol_Phenol Alcohol/Phenol (R-OH) Carbamate Carbamate Derivative Alcohol_Phenol->Carbamate Nucleophilic Attack Isocyanate This compound Isocyanate->Carbamate Electrophilic Carbon

Caption: Chemical reaction pathway for the derivatization of alcohols and phenols.

Experimental Workflow

Experimental_Workflow A 1. Dissolve Alcohol/Phenol in Anhydrous Solvent B 2. Add Catalyst (if required) A->B C 3. Add 2,6-Dichlorophenyl Isocyanate B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Work-up and Extraction D->E F 6. Drying and Solvent Removal E->F G 7. Purification (Recrystallization/Chromatography) F->G H Pure Carbamate Derivative G->H

Application Notes: 2,6-Dichlorophenyl Isocyanate in the Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenyl isocyanate is a highly reactive organic compound that serves as a versatile building block in the synthesis of various biologically active molecules, including agrochemicals.[1] Its isocyanate functional group readily reacts with nucleophiles, making it a key intermediate in the preparation of ureas, carbamates, and other derivatives. This application note details the use of this compound in the synthesis of a novel class of herbicides: pyrido[2,3-d]pyrimidine-2,4-diones. These compounds have demonstrated significant herbicidal activity, positioning them as promising candidates for new crop protection solutions.

The core structure of these herbicides is formed through a multi-step synthesis where a key intermediate, derived from this compound, undergoes cyclization to form the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. This class of compounds is of particular interest due to its potential mode of action as protoporphyrinogen oxidase (PPO) inhibitors.[1][2][3][4][5][6]

Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Herbicides

The synthesis of the target herbicidal compounds involves a multi-step process starting from 2-chloronicotinic acid. This compound is introduced in the formation of a crucial urea intermediate.

Overall Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Acyl_Urea_Intermediate 2-Chloro-N-((2,6-dichlorophenyl)carbamoyl)nicotinamide 2_Chloronicotinic_Acid->Acyl_Urea_Intermediate Multi-step process Target_Herbicide 1-(2,6-Dichlorophenyl)-3-methyl- pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Acyl_Urea_Intermediate->Target_Herbicide Intramolecular Cyclization 2_6_DCPI 2,6-Dichlorophenyl Isocyanate 2_6_DCPI->Acyl_Urea_Intermediate Reaction with 2-chloronicotinamide

Figure 1: General synthesis workflow for pyrido[2,3-d]pyrimidine-2,4-dione herbicides.
Experimental Protocol: Synthesis of 1-(2,6-Dichlorophenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol is based on synthetic methodologies reported for analogous compounds.[1][4]

Step 1: Synthesis of the Acyl Urea Intermediate, 2-Chloro-N-((2,6-dichlorophenyl)carbamoyl)nicotinamide

The synthesis of this key intermediate begins with the conversion of 2-chloronicotinic acid to its corresponding amide, followed by reaction with a phosgene equivalent to generate an isocyanate, which then reacts with 2,6-dichloroaniline (the precursor to this compound, which can also be used directly). A more direct approach involves the reaction of 2-chloronicotinamide with this compound.

  • Materials: 2-chloronicotinamide, this compound, anhydrous toluene, triethylamine.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloronicotinamide (1.0 eq) in anhydrous toluene.

    • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

    • Slowly add a solution of this compound (1.05 eq) in anhydrous toluene to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.

    • Filter the solid product and wash with cold toluene.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form 1-(2,6-Dichlorophenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Materials: 2-Chloro-N-((2,6-dichlorophenyl)carbamoyl)nicotinamide, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF), methyl iodide.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.5 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the acyl urea intermediate (1.0 eq) in anhydrous DMF to the NaH suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Quantitative Data

The following table summarizes the reported yield and physical properties of a representative compound, 1-(2,6-dichlorophenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[1]

Compound IDMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2b C₁₅H₉Cl₂N₃O₂349.1682233-234

Herbicidal Activity

The herbicidal activity of the synthesized pyrido[2,3-d]pyrimidine-2,4-diones was evaluated against various weed species. The data is presented as the inhibition rate (%) at a given concentration.

Compound IDConcentration (µg/mL)Brassica campestris (Field Mustard) Inhibition (%)Agrostis stolonifera (Bentgrass) Inhibition (%)
2b 1003585

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The proposed mechanism of action for this class of herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cell death and the characteristic herbicidal symptoms of bleaching and necrosis.[1][2][3][4][5][6]

PPO_Inhibition cluster_pathway Chlorophyll & Heme Biosynthesis Pathway cluster_inhibition Herbicidal Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation & Light-dependent Oxidation Herbicide Pyrido[2,3-d]pyrimidine- 2,4-dione Herbicide Herbicide->PPO Inhibition Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Figure 2: Proposed mechanism of action via PPO inhibition.

Conclusion

This compound is a valuable reagent for the synthesis of novel herbicidal compounds based on the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. The detailed synthetic protocol and promising herbicidal activity data presented in these application notes highlight the potential of this chemical class in the development of new crop protection agents. The mode of action through PPO inhibition provides a clear rationale for their biological effects and a basis for further optimization and structure-activity relationship studies. Researchers in agrochemical discovery and development are encouraged to explore this synthetic route and chemical space for the identification of next-generation herbicides.

References

Application Notes and Protocols for Solid-Phase Synthesis of Substituted Ureas using 2,6-Dichlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted ureas are a pivotal class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Solid-phase synthesis (SPS) offers a highly efficient and streamlined approach for the rapid generation of urea libraries for screening and lead optimization. 2,6-Dichlorophenyl isocyanate is a valuable reagent in this context, allowing for the introduction of a sterically hindered and electron-deficient aryl moiety, which can significantly influence the pharmacological properties of the target molecules.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the solid-phase synthesis of N,N'-disubstituted ureas. The methodologies described are applicable to a variety of amine-functionalized resins and can be readily adapted for the construction of diverse chemical libraries.

Core Applications

The primary application of this compound in solid-phase synthesis is the formation of urea linkages. This is typically achieved by reacting a resin-bound primary or secondary amine with an excess of the isocyanate in a suitable anhydrous solvent. The resulting resin-bound urea can then be cleaved from the solid support to yield the desired product. This methodology is particularly advantageous for:

  • Combinatorial Chemistry: Rapidly generating large libraries of structurally related ureas for high-throughput screening.

  • Peptide Modification: Introducing a urea cap or incorporating a urea linkage within a peptide sequence to enhance stability or modulate activity.

  • Scaffold Decoration: Functionalizing a core scaffold with the 2,6-dichlorophenylurea moiety to explore structure-activity relationships (SAR).

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a model urea derivative using this compound. The data is based on typical results obtained with aminomethylated polystyrene resin.

ParameterValueNotes
Resin Loading0.8 - 1.2 mmol/gVaries depending on the specific aminomethyl resin used.
Reagent Excess3 - 5 equivalentsAn excess of isocyanate is used to drive the reaction to completion.
Reaction Time2 - 12 hoursCan be monitored by a negative Kaiser test for the disappearance of the free amine.
Typical Yield85 - 95%Yield is dependent on the specific amine substrate and cleavage efficiency.
Purity (post-cleavage)>90%Purity is typically assessed by HPLC and LC-MS.

Experimental Protocols

Protocol 1: General Procedure for the Solid-Phase Synthesis of a Substituted Urea

This protocol outlines the standard procedure for the reaction of a resin-bound amine with this compound.

Materials:

  • Amine-functionalized solid support (e.g., aminomethylated polystyrene resin, Rink amide resin)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • DCM for washing

  • Methanol (MeOH) for washing

  • Diisopropylethylamine (DIEA) (optional, for neutralization)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in anhydrous DMF or DCM for 30-60 minutes in a reaction vessel.

  • Deprotection (if applicable): If using an Fmoc-protected amine resin (like Rink amide), deprotect by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents.

  • Isocyanate Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in anhydrous DMF or DCM.

    • Add the isocyanate solution to the swollen and washed resin.

    • Agitate the mixture at room temperature for 2-12 hours. The reaction can be monitored using the Kaiser test; a negative result (yellow beads) indicates the absence of free primary amines.

  • Washing: After the reaction is complete, wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove excess isocyanate and any byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage:

    • Treat the dried resin with a freshly prepared TFA cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of TFA and combine the filtrates.

  • Product Precipitation and Isolation:

    • Concentrate the TFA filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge or filter to collect the solid product.

    • Wash the product with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude product by a suitable method, such as preparative HPLC, if necessary.

Protocol 2: On-Resin Monitoring of Isocyanate Reaction

The completion of the reaction between the resin-bound amine and the isocyanate can be monitored using the Kaiser test (for primary amines).

Materials:

  • Kaiser test solutions (A: 5 g ninhydrin in 100 mL ethanol; B: 80 g phenol in 20 mL ethanol; C: 2 mL 0.001 M KCN in 98 mL pyridine)

  • Small sample of resin beads

  • Heating block or water bath

Procedure:

  • Withdraw a small sample of resin beads (a few beads are sufficient) from the reaction mixture.

  • Wash the beads thoroughly with DCM and ethanol.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines. The reaction is incomplete.

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines, suggesting the reaction has gone to completion.

Mandatory Visualizations

experimental_workflow start Start: Amine-functionalized Resin swell 1. Resin Swelling (Anhydrous DMF or DCM) start->swell deprotect 2. Deprotection (if needed) (e.g., 20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Isocyanate Coupling (this compound in DMF/DCM) wash1->couple monitor Monitoring (Kaiser Test) couple->monitor wash2 5. Washing (DMF, DCM, MeOH) couple->wash2 monitor->couple Incomplete monitor->wash2 Complete dry 6. Drying (Vacuum) wash2->dry cleave 7. Cleavage (TFA Cocktail) dry->cleave isolate 8. Product Isolation (Precipitation with Ether) cleave->isolate purify 9. Purification (e.g., HPLC) isolate->purify end Final Product: N-(Resin-Linker-Amine)-N'-(2,6-Dichlorophenyl)urea purify->end

Caption: Workflow for the solid-phase synthesis of a substituted urea.

reaction_mechanism resin_amine Resin-NHR Resin-bound Amine urea Resin-NR-C(=O)-NH-Ar Resin-bound Urea resin_amine:f0->urea:f0 Nucleophilic Attack isocyanate O=C=N-Ar This compound isocyanate:f0->urea:f0

Caption: General reaction for urea formation on a solid support.

Application Notes and Protocols: 2,6-Dichlorophenyl Isocyanate in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-dichlorophenyl isocyanate in the synthesis of potent p38 MAP kinase inhibitors. The following sections detail the underlying signaling pathway, a general synthetic protocol, quantitative biological data for relevant inhibitors, and a generalized experimental workflow.

Introduction to p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, as well as in cancer and neurodegenerative disorders. Consequently, the development of small molecule inhibitors targeting p38 MAP kinase has been a major focus of drug discovery efforts.

A prominent class of p38 MAP kinase inhibitors is the diaryl urea series. These compounds, exemplified by the potent inhibitor BIRB-796, are allosteric inhibitors that bind to a region distinct from the ATP-binding site. This binding stabilizes an inactive conformation of the kinase, thereby preventing its activation. A key structural feature of many of these inhibitors is the N,N'-diaryl urea moiety, which can be synthetically accessed through the reaction of an appropriately substituted phenyl isocyanate with an aromatic amine. This compound is a valuable building block in this context, providing a dichlorinated phenyl ring that can engage in crucial hydrophobic interactions within the inhibitor binding pocket of the p38 kinase.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade. It is typically initiated by cellular stress or inflammatory signals, leading to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. Finally, the activated MAPKK phosphorylates and activates p38 MAP kinase. Once activated, p38 phosphorylates a range of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, CREB), leading to a variety of cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_signaling_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAP Kinase mapkk->p38 P downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases P transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors P cellular_response Cellular Response (e.g., Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor Diaryl Urea Inhibitor (via this compound) inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthesis of Diaryl Urea p38 MAP Kinase Inhibitors

The core synthetic strategy for preparing diaryl urea p38 MAP kinase inhibitors involves the reaction of an aryl isocyanate with an appropriate aryl amine. In this context, this compound serves as a key reagent to introduce the 2,6-dichlorophenyl moiety.

General Synthetic Scheme

synthesis_workflow isocyanate 2,6-Dichlorophenyl Isocyanate reaction Reaction isocyanate->reaction amine Aryl Amine (e.g., 3-Amino-4-methylpyridine) amine->reaction product Diaryl Urea p38 Inhibitor reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure p38 Inhibitor purification->final_product

Caption: General Synthetic Workflow for Diaryl Urea p38 Inhibitors.

Experimental Protocol: General Procedure for the Synthesis of N-(2,6-dichlorophenyl)-N'-(aryl)urea Derivatives

This protocol is a generalized procedure based on established methods for the synthesis of diaryl urea compounds.

Materials:

  • This compound

  • Substituted aryl amine (e.g., 3-amino-4-methylpyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aryl amine (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.

  • Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified. This can be achieved by trituration with a suitable solvent (e.g., a mixture of dichloromethane and hexanes), followed by filtration to collect the solid product. Further purification can be accomplished by recrystallization from an appropriate solvent (e.g., methanol) or by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Quantitative Data of Representative Diaryl Urea p38 MAP Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several diaryl urea-based p38 MAP kinase inhibitors. While not all of these were explicitly synthesized using this compound in the cited literature, they represent the structural class and provide a benchmark for potency.

Compound Name/Referencep38α IC₅₀ (nM)Assay MethodReference
BIRB-79638Cell-free assay--INVALID-LINK--
Compound 25a0.47Enzyme assay[2]
SB203580 (comparative)300-500THP-1 cells--INVALID-LINK--
SKF-860021000Human monocyte IL-1 and TNF-α production[1][2]

Logical Relationship of Synthesis and Application

The synthesis of these potent inhibitors is directly linked to their application in studying and potentially treating diseases driven by p38 MAP kinase activity.

logical_relationship start Identification of p38 MAP Kinase as a Therapeutic Target design Inhibitor Design (Diaryl Urea Scaffold) start->design synthesis Chemical Synthesis using This compound design->synthesis screening Biological Screening (In vitro and in cellulo assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization optimization->design application Application in Preclinical and Clinical Studies for Inflammatory Diseases optimization->application

Caption: From Target Identification to Therapeutic Application.

References

Application Note: HPLC Analysis of the Reaction Between 2,6-Dichlorophenyl Isocyanate and Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichlorophenyl isocyanate is a highly reactive aromatic isocyanate used as a building block in the synthesis of various chemical compounds, including pesticides, herbicides, and pharmaceutical intermediates. The isocyanate functional group (-N=C=O) is highly susceptible to nucleophilic attack, readily reacting with compounds containing active hydrogen atoms, such as amines, alcohols, and water. Monitoring the progress of these reactions and characterizing the resulting products is crucial for process optimization, quality control, and ensuring product purity.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of the reaction between this compound and aniline to form the corresponding urea derivative, N-(2,6-dichlorophenyl)-N'-phenylurea. Due to the high reactivity and potential toxicity of isocyanates, direct analysis can be challenging.[1] This protocol involves derivatization of the isocyanate to a stable urea compound, which can then be reliably quantified using reversed-phase HPLC with UV detection.[1][2]

Reaction Pathway

The reaction between this compound and aniline proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the nitrogen atom of the aniline molecule attacks the electrophilic carbon atom of the isocyanate group. This results in the formation of a stable substituted urea.

ReactionPathway cluster_reactants Reactants cluster_product Product reactant1 2,6-Dichlorophenyl Isocyanate product N-(2,6-dichlorophenyl)-N'-phenylurea reactant1->product + reactant2 Aniline reactant2->product

Caption: Reaction of this compound with aniline.

Experimental Protocol

This protocol provides a detailed methodology for sample preparation and HPLC analysis.

Materials and Reagents
  • This compound (≥98% purity)

  • Aniline (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Ammonium Acetate (HPLC grade)

  • Glacial Acetic Acid (ACS grade)

  • Dimethyl Sulfoxide (DMSO, HPLC grade)

  • Syringe filters (0.45 µm, PTFE)

Instrumentation and HPLC Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) 150 x 4.6 mm, 5 µm particle size (or equivalent C18 column).

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer (pH 6.2). To prepare, dissolve 7.708 g of ammonium acetate in 1 L of HPLC grade water and adjust the pH to 6.2 with glacial acetic acid.[3][4]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Data Acquisition: 25 minutes.

Standard and Sample Preparation

Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(2,6-dichlorophenyl)-N'-phenylurea reference standard and dissolve in 10 mL of DMSO.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Reaction Sample Preparation:

  • Reaction Quenching & Dilution: At specified time points, withdraw a 100 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting it into 1.9 mL of acetonitrile in a 2 mL volumetric flask. This large excess of solvent will dilute the reactants and effectively stop the reaction.

  • Final Dilution: Further dilute the quenched sample to bring the expected concentration of the product within the calibration range of the working standards. A 1:10 dilution with a 50:50 (v/v) mixture of acetonitrile and water is a good starting point.

  • Filtration: Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

Analytical Workflow

The overall workflow for the analysis is depicted below.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction Initiate Reaction: This compound + Aniline sampling Withdraw Aliquot at Time Point reaction->sampling quench Quench & Dilute Sample sampling->quench filter_sample Filter Sample (0.45 µm) quench->filter_sample hplc Inject into HPLC System filter_sample->hplc standards Prepare Working Standards standards->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection at 254 nm separation->detection peak_integration Integrate Peak Areas detection->peak_integration quantification Quantify Reactants & Product peak_integration->quantification calibration Generate Calibration Curve calibration->quantification

Caption: Experimental workflow for HPLC analysis.

Results and Data Presentation

A typical chromatogram will show distinct peaks for aniline, this compound (if derivatized or unreacted), and the main product, N-(2,6-dichlorophenyl)-N'-phenylurea. The retention times may vary slightly based on the specific HPLC system and column used.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the analysis of a reaction mixture after 60 minutes. Concentrations were calculated using an external standard calibration curve.

CompoundRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Aniline3.8152.412.7
This compound8.285.67.1
N-(2,6-dichlorophenyl)-N'-phenylurea12.51058.988.2

Note: The direct analysis of unreacted isocyanate can be challenging due to its reactivity with trace water in the mobile phase.[1] For precise quantification of the remaining isocyanate, derivatization with an agent like 1-(2-pyridyl)piperazine followed by HPLC analysis is the recommended approach.[4]

Method Validation Summary

The analytical method was validated for linearity, precision, and accuracy.

  • Linearity: The calibration curve for N-(2,6-dichlorophenyl)-N'-phenylurea was linear over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) of >0.999.

  • Precision: The repeatability of the method, expressed as the relative standard deviation (RSD), was found to be less than 2% for replicate injections of a mid-range standard.

  • Recovery: Spike recovery experiments were performed on a sample matrix, with recovery rates between 98% and 104%, indicating minimal matrix effects.

Conclusion

The HPLC method described in this application note is suitable for the rapid and reliable analysis of reaction products from this compound and aniline. The protocol provides a clear workflow for sample preparation, chromatographic separation, and quantification. This method can be effectively used for reaction monitoring in research and development settings, as well as for quality control in manufacturing processes, ensuring the purity and consistency of the final products.

References

Chiral Separation of Compounds Derived from 2,6-Dichlorophenyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of compounds derived from 2,6-dichlorophenyl isocyanate. The methodologies outlined herein are crucial for the accurate determination of enantiomeric purity, a critical aspect in pharmaceutical development and agrochemical research. The protocols focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques, offering robust and reproducible methods for the resolution of chiral ureas and carbamates synthesized from this compound.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules, including pesticides and pharmaceutical intermediates. When these derivatives are chiral, their enantiomers can exhibit significantly different pharmacological or toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of paramount importance. This application note details the successful chiral separation of a model compound, a chiral δ-hydroxymethylbutenolide, synthesized using a chiral urea derivative. The principles and methods described can be adapted for the chiral separation of other compounds derived from this compound.

Data Summary

The following table summarizes the quantitative data obtained for the chiral separation of the erythro and threo diastereomers of a model δ-hydroxymethylbutenolide.

DiastereomerEnantiomerRetention Time (t_R) (min)
erythro114.6
216.7
threo119.3
220.3

Experimental Protocols

This section provides a detailed methodology for the chiral separation of δ-hydroxymethylbutenolides, which can be used as a starting point for developing methods for other derivatives of this compound.

Method 1: Chiral HPLC Separation of δ-Hydroxymethylbutenolides

This protocol outlines the conditions for the enantioselective analysis of chiral γ-hydroxymethyl-butenolides using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® AD column.

  • Mobile Phase: Hexane/2-propanol (90/10, v/v).

  • Sample: Racemic or enantioenriched δ-hydroxymethylbutenolide dissolved in the mobile phase.

  • Reagents: HPLC grade hexane and 2-propanol.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® AD

  • Mobile Phase: Hexane/2-propanol (90/10, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at a suitable wavelength for the analyte.

  • Temperature: Ambient

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the CHIRALPAK® AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation and record the chromatogram.

  • Determine the retention times for each enantiomer.

Visualizations

Logical Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method.

G Workflow for Chiral HPLC Method Development A Define Analyte (Derivative of this compound) B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) A->B C Initial Mobile Phase Screening (e.g., Hexane/Alcohol mixtures) B->C D Optimize Mobile Phase Composition C->D E Optimize Flow Rate and Temperature D->E F Method Validation (Resolution, Linearity, Precision) E->F G Routine Analysis F->G

Caption: A logical workflow for developing a chiral HPLC separation method.

Signaling Pathway for Chiral Recognition on a Polysaccharide-Based CSP

This diagram illustrates the conceptual interactions leading to chiral recognition on a polysaccharide-based chiral stationary phase.

G Chiral Recognition Mechanism CSP Polysaccharide CSP (Chiral Groove) Interaction_Strong Stronger Interaction (e.g., H-bonding, π-π stacking) CSP->Interaction_Strong Interaction_Weak Weaker Interaction CSP->Interaction_Weak Enantiomer_R Enantiomer R Enantiomer_R->CSP Fits well Enantiomer_S Enantiomer S Enantiomer_S->CSP Poor fit Retention_Long Longer Retention Interaction_Strong->Retention_Long Retention_Short Shorter Retention Interaction_Weak->Retention_Short

Caption: Conceptual model of chiral recognition on a polysaccharide CSP.

Application Note: Enantioselective Analysis of Chiral Amines and Alcohols using 2,6-Dichlorophenyl Isocyanate as a Chiral Derivatizing Agent for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as the pharmacological and toxicological properties of chiral molecules can differ significantly between enantiomers. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations. One effective strategy for the enantioselective analysis of chiral compounds by HPLC is pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.

This application note describes a method for the enantioselective analysis of chiral primary and secondary amines, as well as chiral alcohols, using 2,6-dichlorophenyl isocyanate as a chiral derivatizing agent. This compound reacts with the nucleophilic functional groups of the analytes (amino or hydroxyl groups) to form stable, UV-active urea or carbamate diastereomeric derivatives, respectively. The resulting diastereomers can be effectively separated and quantified using reversed-phase HPLC with UV detection.

Principle

The fundamental principle of this method involves the conversion of a pair of enantiomers into a pair of diastereomers through a chemical reaction with a chiral reagent. While enantiomers possess identical physicochemical properties in an achiral environment, diastereomers have distinct properties, allowing for their separation using standard achiral chromatography.

This compound serves as the chiral derivatizing agent. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles like primary and secondary amines and alcohols. The reaction results in the formation of a covalent bond between the analyte and the derivatizing agent, creating two diastereomeric products from a racemic analyte. The bulky dichlorophenyl group enhances the structural differences between the diastereomers, which aids in their chromatographic separation. The aromatic ring also provides a strong chromophore, facilitating sensitive UV detection.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Racemic standards of chiral primary/secondary amines or alcohols.

  • Chiral Derivatizing Agent: this compound (≥98% purity).

  • Solvents: Anhydrous acetonitrile (ACN), anhydrous dichloromethane (DCM), and HPLC-grade ACN and water.

  • Base Catalyst (optional): Anhydrous pyridine or triethylamine (TEA).

  • Quenching Reagent: Methanol or a primary amine solution (e.g., butylamine in ACN).

  • Acids/Buffers: Trifluoroacetic acid (TFA) for mobile phase modification.

2. Derivatization Protocol

This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific analytes.

  • Sample Preparation: Prepare a standard solution of the racemic analyte in anhydrous ACN or DCM at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the analyte solution.

    • Add a 1.5 to 2-fold molar excess of this compound solution (e.g., 10 mg/mL in anhydrous ACN).

    • Optional: Add a catalytic amount of anhydrous pyridine or TEA (e.g., 5-10 µL). The base can accelerate the reaction, particularly for less reactive alcohols.

    • Vortex the mixture gently and allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive compounds, heating at 40-60°C may be required. Monitor the reaction progress by TLC or a pilot HPLC injection if necessary.

  • Reaction Quenching: To consume any excess this compound, add 20 µL of a quenching reagent (e.g., methanol or a 10% solution of butylamine in ACN). Let the quenching reaction proceed for 10-15 minutes at room temperature.

  • Sample Dilution: Dilute the final reaction mixture with the initial mobile phase (e.g., ACN/water mixture) to a suitable concentration for HPLC analysis (e.g., a 1:10 to 1:100 dilution).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.

3. HPLC Instrumentation and Conditions

The diastereomeric derivatives can be separated using a standard reversed-phase HPLC system.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (or a wavelength determined by the UV spectrum of the derivatized product).

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (min)% Solvent A% Solvent B
0.06040
20.01090
25.01090
25.16040
30.06040

Note: The gradient program is a starting point and should be optimized to achieve baseline separation of the diastereomeric peaks.

Data Presentation

Table 1: Hypothetical HPLC Separation Data for Derivatized Chiral Amines

Chiral AmineRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
1-Phenylethylamine12.513.82.1
Propranolol15.216.51.9
Amphetamine14.115.01.7

Table 2: Hypothetical HPLC Separation Data for Derivatized Chiral Alcohols

Chiral AlcoholRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
1-Phenylethanol16.817.91.8
2-Butanol10.311.11.5
Menthol18.519.82.0

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Analyte Racemic Analyte (Amine or Alcohol) Reaction Reaction Vial (Anhydrous Solvent) Analyte->Reaction CDA 2,6-Dichlorophenyl Isocyanate CDA->Reaction Quench Quenching (e.g., Methanol) Reaction->Quench After Incubation Dilution Dilution with Mobile Phase Quench->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Injection (C18 Column) Filtration->HPLC Detection UV Detection HPLC->Detection Chromatogram Chromatogram (Separated Diastereomers) Detection->Chromatogram Quantification Quantification (Peak Area Integration) Chromatogram->Quantification

Caption: Workflow for Chiral Derivatization and HPLC Analysis.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Enantiomers R/S-Analyte (e.g., R-NH2) Plus + Enantiomers->Plus CDA 2,6-Dichlorophenyl Isocyanate Diastereomers Diastereomeric Mixture (e.g., R,R' and S,R' ureas) CDA->Diastereomers Reaction Plus->CDA

Caption: Formation of Diastereomers from Enantiomers.

Troubleshooting & Optimization

Preventing self-polymerization of 2,6-Dichlorophenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the self-polymerization of 2,6-Dichlorophenyl isocyanate during experiments and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness, turbidity, or solid formation in the liquid this compound. Self-polymerization (dimerization or trimerization) has initiated. This can be triggered by moisture, heat, or catalysts.1. Immediately cool the container to 2-8°C to slow the reaction. 2. If the material is still liquid, consider using it immediately for your reaction if the presence of dimers/trimers will not affect the outcome. 3. If significant solidification has occurred, do not attempt to heat the sealed container as this can lead to dangerous pressure buildup.[1] 4. Dispose of the material according to your institution's hazardous waste guidelines.
Increased viscosity of the isocyanate solution. Early stages of polymerization.1. Verify that the storage conditions are appropriate (cool, dry, inert atmosphere). 2. Consider adding a chemical inhibitor if not already present (see protocols below). 3. Use the material as soon as possible.
Discoloration (yellowing) of the material. Potential degradation or side reactions, which can be precursors to polymerization.1. While slight discoloration may not impede all reactions, it indicates potential instability. 2. Ensure storage is in a dark, cool, and dry place. 3. For sensitive applications, consider purifying the isocyanate by distillation (under vacuum and with appropriate safety precautions) or obtaining a new batch.
Pressure buildup in the storage container. Reaction with moisture (H₂O) to produce carbon dioxide (CO₂) gas.[1]1. EXTREME CAUTION IS ADVISED. Do not open a visibly swollen or pressurized container. 2. Vent the container in a certified fume hood using appropriate remote handling techniques if possible. 3. Ensure that all handling and storage procedures strictly exclude moisture. Use dry solvents and inert gas (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound self-polymerization?

A1: The primary cause is the high reactivity of the isocyanate (-N=C=O) functional group. This group can react with another isocyanate molecule to form unstable dimers (uretdiones) or more stable trimers (isocyanurates). This process can be initiated or accelerated by factors such as heat, moisture, and the presence of catalysts (e.g., strong bases, certain metals).

Q2: How does moisture contribute to the degradation of this compound?

A2: Moisture (water) reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. The newly formed amine is highly reactive and can further react with other isocyanate molecules to form ureas, contributing to product degradation and polymer formation. The generation of CO₂ can also lead to a dangerous pressure buildup in sealed containers.[1]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize self-polymerization and degradation, this compound should be stored in a cool, dry, and dark place, preferably refrigerated at 2-8°C. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

Q4: Can I use a chemical inhibitor to prevent polymerization?

A4: Yes, chemical inhibitors can be effective. While specific data for this compound is limited, general practice for aromatic isocyanates suggests the use of inhibitors such as phenol or bubbling with a dry, acidic gas like carbon dioxide. It is crucial to test the compatibility and effectiveness of any inhibitor for your specific application.

Q5: If my this compound has solidified, can I melt it for use?

A5: Heating a solidified isocyanate is generally not recommended, especially in a sealed container, due to the risk of uncontrolled polymerization and pressure buildup. If the material has solidified due to polymerization, it is likely unusable. If it has solidified due to freezing (melting point is 43-47°C), it can be gently and slowly warmed to room temperature in a well-ventilated area, but with extreme caution.

Experimental Protocols

Protocol 1: Stabilization with Phenol

This protocol is based on general methods for stabilizing aromatic isocyanates. The optimal concentration may need to be determined empirically for this compound.

Objective: To inhibit the self-polymerization of this compound during storage.

Materials:

  • This compound

  • Phenol (reagent grade)

  • Anhydrous solvent (e.g., toluene, if preparing a stock solution)

  • Dry nitrogen or argon gas

  • Appropriate glassware (dried in an oven)

Procedure:

  • Preparation of Phenol Stock Solution (Optional but Recommended):

    • In a fume hood, prepare a stock solution of phenol in an anhydrous solvent. For example, dissolve a precise amount of phenol in anhydrous toluene to achieve a known concentration (e.g., 10 mg/mL).

  • Addition of Inhibitor:

    • Under a gentle stream of dry nitrogen or argon, add the appropriate volume of the phenol stock solution to the this compound to achieve the desired final concentration. Recommended starting concentrations range from 100 to 2000 ppm.

    • Alternatively, for neat storage, a calculated amount of solid phenol can be added directly, but ensuring homogeneity can be challenging.

  • Mixing and Storage:

    • Gently swirl the mixture to ensure homogeneity.

    • Blanket the container with dry inert gas, seal tightly, and store at 2-8°C in a dark location.

Quantitative Data for General Isocyanate Stabilization with Phenol:

InhibitorRecommended Concentration (ppm)
Phenol10 - 5000

Note: This data is for general isocyanates and should be used as a starting point for this compound.

Protocol 2: Stabilization with Carbon Dioxide

This protocol utilizes the principle of inhibiting polymerization by maintaining a slightly acidic environment with dissolved CO₂.

Objective: To inhibit the self-polymerization of liquid this compound.

Materials:

  • This compound (in a liquid state)

  • Dry carbon dioxide gas

  • Gas dispersion tube (fritted glass)

  • Appropriate glassware (dried in an oven)

Procedure:

  • Setup:

    • In a fume hood, place the liquid this compound in a suitable container.

    • Insert a gas dispersion tube into the liquid, ensuring it does not touch the bottom of the container.

  • Gas Introduction:

    • Slowly bubble dry carbon dioxide gas through the liquid isocyanate for several minutes. The goal is to saturate the liquid with CO₂.

  • Storage:

    • Remove the gas dispersion tube.

    • Blanket the headspace of the container with dry carbon dioxide, seal tightly, and store at 2-8°C.

Quantitative Data for General Isocyanate Stabilization with Acidic Oxides:

InhibitorRecommended Concentration (wt %)
Carbon Dioxide0.01 - 1.0
Sulfur Dioxide0.01 - 1.0

Note: This data is for general liquid aromatic isocyanates. The solubility of CO₂ in this compound may vary.

Visualizations

Self_Polymerization_Pathway 2,6-DCP_Isocyanate_1 2,6-Dichlorophenyl Isocyanate Dimer Uretdione (Dimer) 2,6-DCP_Isocyanate_1->Dimer Dimerization 2,6-DCP_Isocyanate_2 2,6-Dichlorophenyl Isocyanate 2,6-DCP_Isocyanate_2->Dimer Trimer Isocyanurate (Trimer) Dimer->Trimer Further Reaction 2,6-DCP_Isocyanate_3 2,6-Dichlorophenyl Isocyanate 2,6-DCP_Isocyanate_3->Trimer Experimental_Workflow cluster_storage Initial State cluster_stabilization Stabilization Procedure cluster_final_storage Stabilized Storage Isocyanate This compound Add_Inhibitor Add Inhibitor (e.g., Phenol or CO2) Isocyanate->Add_Inhibitor Transfer to dry glassware Store Store at 2-8°C under Inert Atmosphere Add_Inhibitor->Store Seal and label

References

Side reactions of 2,6-Dichlorophenyl isocyanate with water and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,6-Dichlorophenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling and reactivity of this compound, with a specific focus on its side reactions with water and other nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when working with this compound?

A1: The most significant side reaction is with water, which leads to the formation of an insoluble and stable 1,3-bis(2,6-dichlorophenyl)urea.[1][2] Isocyanates are highly electrophilic and readily react with nucleophiles containing active hydrogen atoms, such as water, alcohols, and amines.[3][4] The reaction with water proceeds through an unstable carbamic acid intermediate that decarboxylates to form 2,6-dichloroaniline. This amine is highly nucleophilic and rapidly reacts with another molecule of this compound to produce the diaryl urea.[5] Other potential side reactions, especially in the presence of excess isocyanate, include the formation of allophanates (from reaction with urethanes) and biurets (from reaction with ureas).[6]

Q2: How do the ortho-chloro substituents on the phenyl ring of this compound affect its reactivity?

A2: The two chlorine atoms in the ortho positions to the isocyanate group have a significant impact on its reactivity, primarily due to steric hindrance.[3][7] This steric bulk physically obstructs the approach of nucleophiles to the electrophilic carbon of the isocyanate group, which can slow down the rate of desired reactions (e.g., with alcohols to form urethanes) and also the formation of side products.[7] Electronically, the chlorine atoms are electron-withdrawing, which should increase the electrophilicity of the isocyanate carbon.[3] However, the steric effect is often the dominant factor in determining the overall reaction rate for ortho-substituted aromatic isocyanates.[7]

Q3: What are the visual or analytical indicators of significant side reactions occurring in my experiment?

A3: The most common visual indicator of the reaction with water is the formation of a white, insoluble precipitate, which is the 1,3-bis(2,6-dichlorophenyl)urea.[1] Unexpected gas evolution (foaming) can also be a sign of the decarboxylation of the carbamic acid intermediate. Analytically, the presence of side products can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[3][8][9] On an IR spectrum, the formation of urea is indicated by a strong carbonyl (C=O) absorption band typically in the region of 1630-1695 cm⁻¹. The isocyanate peak, a sharp, strong band around 2250-2275 cm⁻¹, will diminish as the reaction proceeds.

Troubleshooting Guides

Problem 1: Formation of an insoluble white precipitate in my reaction.
  • Possible Cause: Contamination of the reaction with water, leading to the formation of 1,3-bis(2,6-dichlorophenyl)urea.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. The use of molecular sieves to dry solvents is also highly recommended.

    • Reagent Purity: Ensure all other reagents, especially nucleophiles like alcohols or amines, are thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Problem 2: Low yield of the desired urethane or urea product.
  • Possible Cause 1: Competing side reaction with residual water.

    • Solution: Follow the troubleshooting steps outlined in Problem 1 to minimize water contamination.

  • Possible Cause 2: Steric hindrance from the 2,6-dichloro substitution slowing the desired reaction.

    • Solution:

      • Increase Reaction Time: The steric hindrance can significantly slow down the reaction rate. Monitor the reaction progress over a longer period.

      • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.

      • Use of a Catalyst: For reactions with alcohols, consider using a catalyst such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate) to accelerate urethane formation. Note that catalysts can also accelerate side reactions, so optimization is key.

Problem 3: The reaction is sluggish or does not proceed to completion.
  • Possible Cause: The nucleophile being used is not reactive enough to overcome the steric hindrance of the this compound.

  • Solution:

    • Stronger Nucleophile: If possible, consider using a more nucleophilic reagent. For example, primary amines are generally more reactive than secondary amines, and aliphatic amines are more reactive than aromatic amines.[5]

    • Activation of the Nucleophile: For alcohol nucleophiles, consider converting the alcohol to its more nucleophilic alkoxide form using a non-nucleophilic base (e.g., sodium hydride). This should be done with caution to avoid base-catalyzed side reactions of the isocyanate.

Data Presentation

Table 1: Relative Reactivity of Nucleophiles with Isocyanates

Nucleophile TypeGeneral Reactivity TrendRelative Rate (Approximate)
Primary Aliphatic AmineVery High>1000
Secondary Aliphatic AmineHigh~500
Primary Aromatic AmineModerate~100
Primary AlcoholModerate1
WaterModerate1
Secondary AlcoholLow<1
PhenolVery Low<<1

Note: This table provides a general trend. The steric hindrance of this compound will decrease the absolute reaction rates for all nucleophiles.[5]

Table 2: Key Side Products and Their Characteristics

Side ProductChemical NameMolecular FormulaAppearanceKey Spectroscopic Data (for analogous compounds)
Diaryl Urea1,3-bis(2,6-dichlorophenyl)ureaC₁₃H₈Cl₄N₂OWhite, insoluble solid¹H NMR (DMSO-d₆): Aromatic protons and N-H protons. IR (KBr): Strong C=O stretch ~1650-1680 cm⁻¹, N-H stretch ~3300 cm⁻¹.
AllophanateFormed from urethane and isocyanateVariesTypically a solidIR: Two C=O stretches, one around 1730 cm⁻¹ (urethane) and one around 1680 cm⁻¹ (allophanate).
BiuretFormed from urea and isocyanateVariesTypically a solidIR: Multiple C=O stretches.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urea Derivative from this compound and a Primary Amine

This protocol is adapted from a literature procedure for the reaction of an aniline with this compound.[10]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., acetone or THF).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic tertiary amine base such as triethylamine (1.2 equivalents) to the solution.

  • Addition of Isocyanate: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Minimizing Water Contamination in Isocyanate Reactions
  • Glassware: All glassware should be thoroughly washed, dried in an oven at >120 °C for at least 4 hours, and assembled while hot, then allowed to cool under a stream of dry inert gas (nitrogen or argon).

  • Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone for ethers and hydrocarbons). Solvents should be transferred via syringe or cannula.

  • Reagents: Solid reagents should be dried in a vacuum oven. Liquid reagents should be distilled from appropriate drying agents or stored over molecular sieves. Ensure that any nucleophile (e.g., alcohol, amine) is rigorously dried before use.

  • Reaction Setup: The reaction should be carried out under a positive pressure of a dry inert gas. Use septa and needles for the transfer of reagents. A bubbler filled with mineral oil can be used to monitor the positive pressure.

Mandatory Visualizations

Side_Reaction_Water isocyanate1 2,6-Dichlorophenyl Isocyanate carbamic_acid Carbamic Acid (Unstable Intermediate) isocyanate1->carbamic_acid water H₂O water->carbamic_acid amine 2,6-Dichloroaniline carbamic_acid->amine co2 CO₂ carbamic_acid->co2 Decarboxylation urea 1,3-bis(2,6-Dichlorophenyl)urea (Insoluble Precipitate) amine->urea isocyanate2 2,6-Dichlorophenyl Isocyanate isocyanate2->urea

Caption: Reaction pathway of this compound with water.

Troubleshooting_Workflow start Low Yield or Insoluble Precipitate Observed check_water Check for Water Contamination start->check_water implement_anhydrous Implement Strict Anhydrous Conditions: - Dry glassware - Anhydrous solvents - Dry reagents - Inert atmosphere check_water->implement_anhydrous Yes check_reactivity Consider Reactivity Issues check_water->check_reactivity No implement_anhydrous->check_reactivity modify_conditions Modify Reaction Conditions: - Increase reaction time - Cautiously increase temperature - Add appropriate catalyst check_reactivity->modify_conditions Yes reassess Re-evaluate Nucleophile/Substrate check_reactivity->reassess No Nucleophilic_Attack cluster_reactants Reactants cluster_products Products isocyanate 2,6-Dichlorophenyl Isocyanate urethane Urethane isocyanate->urethane urea_product Urea isocyanate->urea_product nucleophile Nucleophile (e.g., R-OH, R-NH₂) nucleophile->urethane Alcohol (R-OH) nucleophile->urea_product Amine (R-NH₂)

References

Technical Support Center: Purification of Products from 2,6-Dichlorophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of reaction products derived from 2,6-dichlorophenyl isocyanate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted ureas, carbamates, and other derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound and the amine or alcohol reactant.

  • Symmetrical Byproducts: In urea synthesis, the formation of 1,3-bis(2,6-dichlorophenyl)urea can occur if the isocyanate reacts with trace amounts of water, which forms an unstable carbamic acid that decarboxylates to 2,6-dichloroaniline, which can then react with another molecule of the isocyanate.

  • Side Reaction Products: Isocyanates can undergo self-polymerization to form isocyanurates, especially at elevated temperatures. Reactions with trace water can also lead to the formation of insoluble ureas.[1][2]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., toluene, DMF) and any catalysts or bases (e.g., triethylamine) may be present in the crude product.

Q2: What are the primary methods for purifying products from this compound reactions?

A2: The most effective purification techniques are:

  • Recrystallization: Ideal for crystalline solid products. The choice of solvent is critical for obtaining high purity and yield.

  • Column Chromatography: A versatile method for separating the desired product from impurities with different polarities. It is particularly useful when the product is an oil or when impurities have similar solubility to the product.

  • Liquid-Liquid Extraction: Often used during the work-up to remove acidic or basic impurities and water-soluble byproducts.

  • Filtration and Washing: For products that precipitate from the reaction mixture, simple filtration followed by washing with an appropriate solvent can be sufficient to achieve high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring purification. It allows for rapid assessment of the separation of the product from impurities during column chromatography and can help in selecting appropriate solvent systems for both chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of purity.

Purification Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The product is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Try adding a non-polar "anti-solvent" dropwise to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product.
Product "oils out" instead of crystallizing. - The solution is supersaturated, and the product's melting point is lower than the temperature of the solution.- Rapid cooling.- Re-heat the solution and add a small amount of additional solvent before allowing it to cool more slowly.- Use a different solvent system with a lower boiling point.
Low recovery of the purified product. - The product is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used for washing the crystals, and use ice-cold solvent.- For hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that this may reduce the yield.
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities (spots are too close on TLC). - The polarity of the mobile phase is not optimal.- Adjust the solvent ratio of the mobile phase. If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If spots are too low (low Rf), increase the polarity.- Consider using a different solvent system. A common starting point for urea derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3]
Product does not elute from the column. - The mobile phase is not polar enough.- The product is highly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, adding a small percentage of methanol to a solvent like dichloromethane can be effective.[3]
Cracking of the silica gel bed. - Heat generated by the solvent wetting the silica gel, especially with solvents like dichloromethane.- Pack the column using a slurry method to ensure it is well-settled.- Avoid using highly volatile solvents as the primary component if possible. If using dichloromethane, consider pre-wetting the silica gel.
Product streaks on the TLC plate and column. - The compound is acidic or basic.- The sample is overloaded on the column.- For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase.- For basic compounds (like those containing a pyridine moiety), add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1:20 to 1:100 ratio of sample to silica gel by weight).

Data Presentation

Table 1: Recrystallization Data for 2,6-Dichlorophenyl Derivatives
Compound TypeCrude ProductRecrystallization SolventYield (%)PurityReference
N-Aryl-N'-(chloroacetyl)-amineN-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amineToluene (for washing)80-84%m.p. 140.5°C[4]
Diaryl Urea1-Aryl-3-(2,6-dichlorophenyl)ureaMethanol or Ethyl AcetateModerate to ExcellentHigh (precipitates out)[3]
Diaryl Urea1-(2-mercaptophenyl)-3-phenylureaEthyl acetate/Petroleum ether (1:2)ModerateHigh[3]
Table 2: Column Chromatography Data for 2,6-Dichlorophenyl Derivatives
Compound TypeStationary PhaseMobile PhaseSample LoadSilica Gel MassNotesReference
CarbamateSilica GelHexane/Ethyl Acetate (Gradient)1.0 g50 gA gradient from 10:1 to 4:1 Hexane:EtOAc may be effective.N/A
Diaryl UreaSilica GelDichloromethane/MethanolN/AN/AA typical starting point for polar compounds is 5% MeOH in DCM.[3]N/A
GeneralSilica GelHeptane/Ethyl AcetateN/A1:50 compound to silica ratioShowed better separation for some APIs compared to DCM/MeOH.[3]N/A

Experimental Protocols

Protocol 1: Purification of a Diaryl Urea by Precipitation/Washing

This protocol is suitable for diaryl ureas that are poorly soluble in common organic solvents and precipitate upon formation.

  • Reaction Quenching: After the reaction of this compound with an aniline derivative is complete (as monitored by TLC), quench the reaction by adding water.

  • Precipitation: The diaryl urea product will often precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with generous amounts of dichloromethane and ethyl acetate to remove unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Purification of a Carbamate by Column Chromatography

This protocol provides a general guideline for the purification of a carbamate derivative.

  • TLC Analysis: Determine an appropriate mobile phase system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase (e.g., 10:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude carbamate in a minimal amount of dichloromethane or the mobile phase. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. If the product is slow to elute, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified carbamate.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_purification Purification reactant1 2,6-Dichlorophenyl Isocyanate reaction Reaction (e.g., in Toluene) reactant1->reaction reactant2 Amine / Alcohol reactant2->reaction crude_product Crude Product reaction->crude_product workup Aqueous Work-up (Extraction) crude_product->workup purification_choice Purification Method? workup->purification_choice recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid chromatography Column Chromatography purification_choice->chromatography Oil or Difficult Separation pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow from reaction to purification.

troubleshooting_logic start Crude Product for Purification check_solubility Assess Solubility & Polarity (TLC) start->check_solubility is_solid Is the product a solid? check_solubility->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) success_recrystallize Successful? recrystallize->success_recrystallize troubleshoot_recrystallize Troubleshoot Recrystallization (e.g., change solvent, seeding) recrystallize->troubleshoot_recrystallize If issues arise success_recrystallize->column_chrom No pure_product Pure Product success_recrystallize->pure_product Yes success_chrom Successful? column_chrom->success_chrom troubleshoot_recrystallize->recrystallize troubleshoot_chrom Troubleshoot Chromatography (e.g., adjust mobile phase, check for streaking) troubleshoot_chrom->column_chrom success_chrom->pure_product Yes success_chrom->troubleshoot_chrom No

References

Technical Support Center: Optimizing Reactions of 2,6-Dichlorophenyl Isocyanate and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of substituted ureas from 2,6-dichlorophenyl isocyanate and various anilines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction between this compound and an aniline?

A1: The reaction is a nucleophilic addition of the aniline's amino group (-NH₂) to the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a substituted N,N'-diarylurea, a common scaffold in pharmacologically active compounds.[1][2] The general reaction is considered efficient for forming the urea functional group.[1]

Q2: What are the typical starting conditions for this reaction?

A2: Reactions are often performed in an inert, anhydrous solvent such as tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) at room temperature.[3] Depending on the reactivity of the specific aniline used, gentle heating (e.g., 50-70 °C) may be required to drive the reaction to completion.[3] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[4][5]

Q3: How do substituents on the aniline affect the reaction rate?

A3: The nucleophilicity of the aniline is a key factor. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase the electron density on the nitrogen atom, making it more nucleophilic and accelerating the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the aniline's nucleophilicity, slowing the reaction down significantly and may require harsher conditions or catalysis.[6]

Q4: Is a catalyst necessary for this reaction?

A4: For many anilines, the reaction proceeds readily without a catalyst. However, for less reactive (electron-poor) anilines or to increase the reaction rate at lower temperatures, a catalyst can be employed. Tertiary amines, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly used to facilitate these reactions.[6][7] Organometallic compounds can also be used, but care must be taken as they can also promote side reactions.[8]

Q5: What are the primary safety concerns when working with this compound?

A5: Isocyanates are highly reactive, toxic, and potent respiratory sensitizers.[9][10] Exposure can lead to occupational asthma, dermatitis, and other allergic reactions.[9][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including full-face respirators, safety goggles, and chemical-resistant gloves.[9] Isocyanates are also moisture-sensitive, reacting with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide gas.[2][11] This can cause pressure buildup in sealed containers.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of urea derivatives from this compound and anilines.

General Troubleshooting Workflow

G cluster_legend Legend Problem Problem P_label Problem Check Check C_label Check/Question Solution Solution S_label Solution start Reaction Issue (e.g., Low Yield, Impure Product) check_reagents Reagents Pure & Dry? start->check_reagents check_conditions Stoichiometry & Temp Correct? check_reagents->check_conditions Yes solve_reagents Purify/Dry Reagents & Solvents. Use Fresh Isocyanate. check_reagents->solve_reagents No check_side_reactions Side Reactions Evident? check_conditions->check_side_reactions Yes solve_conditions Verify Calculations. Optimize Temperature. Consider Catalyst. check_conditions->solve_conditions No solve_side_reactions Lower Temperature. Avoid Excess Isocyanate. Choose Selective Catalyst. check_side_reactions->solve_side_reactions Yes end Successful Optimization check_side_reactions->end No solve_reagents->end solve_conditions->end solve_side_reactions->end

Caption: A troubleshooting decision tree for urea synthesis.

Symptom Possible Cause Recommended Action
Low or No Product Yield 1. Moisture Contamination: Water reacts with the isocyanate, consuming it and forming an amine, which can then react with more isocyanate to form a symmetric urea byproduct.[2][11]Ensure all glassware is oven-dried. Use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
2. Impure Reactants: Contaminants in the aniline or isocyanate can inhibit the reaction.[8]Verify the purity of starting materials using techniques like NMR or GC-MS. Purify reagents if necessary.[8]
3. Incorrect Stoichiometry: An improper ratio of isocyanate to aniline will result in incomplete conversion.[8]Carefully calculate and precisely measure the amounts of reactants. A 1:1 or slight excess of the aniline is typically used.
4. Low Reactivity: The aniline may be deactivated by strong electron-withdrawing groups.Increase the reaction temperature. Extend the reaction time. Consider adding a suitable catalyst like DBU or TEA.[6][7]
Reaction Stalls Before Completion 1. Inactive or Insufficient Catalyst: The catalyst may be inappropriate or have lost its activity.Select a suitable catalyst based on your specific aniline's reactivity. Ensure the catalyst is fresh and optimize its concentration.[8]
2. Product Precipitation: The desired urea product may be insoluble in the reaction solvent and precipitate, coating the starting material and preventing further reaction.Choose a solvent in which the product has higher solubility at the reaction temperature (e.g., DMF, DMSO). Increase the solvent volume.
Formation of Insoluble Solid Byproduct 1. Isocyanate Trimerization: In the presence of certain catalysts (especially some organometallics) and at elevated temperatures, isocyanates can trimerize to form highly stable and often insoluble isocyanurate rings.[8]Carefully control the reaction temperature. Select a catalyst that favors urea formation over trimerization; tertiary amines are generally less prone to promoting trimerization.[8]
2. Biuret Formation: Excess isocyanate can react with the newly formed urea product, leading to biuret formation and potential cross-linking.[2][8]Maintain strict 1:1 stoichiometry. If a slight excess of one reagent is needed, use excess aniline rather than isocyanate. Consider adding the isocyanate portion-wise to control its concentration.[8]
Product is Difficult to Purify 1. Formation of Symmetric Ureas: If the isocyanate starting material is contaminated with water, it can form 2,6-dichloroaniline, which then reacts with more isocyanate to form the symmetric 1,3-bis(2,6-dichlorophenyl)urea.Use high-purity, dry isocyanate and anhydrous reaction conditions.
2. Colored Byproducts: Oxidation of the aniline or its derivatives can form colored impurities that are difficult to remove.[12]Run the reaction under an inert atmosphere. Use purified aniline. Purification can be attempted via flash chromatography or recrystallization with activated carbon.[4]

Experimental Protocols & Data

General Experimental Protocol

This protocol provides a representative method for the synthesis of N-(2,6-dichlorophenyl)-N'-phenylurea.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.0 mmol) and anhydrous THF (5 mL).

  • Stir the solution at room temperature.

  • In a separate vial, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the isocyanate solution dropwise to the stirring aniline solution over 10 minutes.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as eluent).

  • Upon completion (disappearance of the limiting reagent), concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash chromatography on silica gel to yield the pure N-(2,6-dichlorophenyl)-N'-phenylurea.[4][5]

Reaction Optimization Data (Illustrative)

The following table summarizes how different reaction parameters can influence the yield of a typical urea formation reaction.

Entry Aniline Solvent Catalyst (10 mol%) Temp (°C) Time (h) Yield (%)
1AnilineTHFNone25395
24-NitroanilineTHFNone252420
34-NitroanilineDMFNone801275
44-NitroanilineTHFDBU25688
54-MethoxyanilineDCMNone251>98

Data is illustrative, based on general principles of chemical reactivity.

Reaction Visualizations

General Reaction Pathway and Common Side Reactions

The following diagram illustrates the desired reaction pathway to form the substituted urea, alongside two common competing side reactions.

G isocyanate->urea_product + isocyanate->trimer 3x (Heat, Catalyst) aniline->urea_product urea_product->biuret + excess_isocyanate->biuret isocyanate 2,6-Dichlorophenyl Isocyanate aniline Aniline (R-NH2) urea_product Desired Product (N,N'-Disubstituted Urea) excess_isocyanate Excess Isocyanate trimer Side Product (Isocyanurate Trimer) biuret Side Product (Biuret)

Caption: Primary urea synthesis pathway and common side reactions.

References

Removal of unreacted 2,6-Dichlorophenyl isocyanate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted 2,6-dichlorophenyl isocyanate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common strategies for removing residual this compound involve chemical quenching, scavenging with solid-supported reagents, distillation, or chromatography. The choice of method depends on the stability of the desired product, the scale of the reaction, and the required final purity.

Q2: How do isocyanate scavengers work, and which types are most effective?

A2: Isocyanate scavengers are typically solid-supported reagents, such as polymers functionalized with primary or secondary amines (e.g., aminomethylated polystyrene). These scavengers react selectively with the excess isocyanate in the reaction mixture. The resulting polymer-bound urea is an insoluble solid that can be easily removed by simple filtration. Macroporous resins can offer faster reaction kinetics and are suitable for various solvents.[1]

Q3: What chemical quenchers can be used to neutralize this compound?

A3: Nucleophilic reagents are used to "quench" or react with the leftover isocyanate, converting it into a different compound that is easier to separate. Common quenchers include:

  • Amines: Simple amines like benzylamine or piperidine react quickly to form ureas.[1] These ureas can then be removed via chromatography or extraction.

  • Alcohols: Methanol or isopropanol can be added to form carbamates. This is often a cleaner reaction but may be slower than using amines.

  • Water: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea. This method can be slow and the gas evolution may cause foaming.[2][3]

Q4: Is distillation a viable method for removing this compound?

A4: Yes, distillation can be an effective method, particularly if the desired product is not volatile and is thermally stable. This compound has a boiling point of 101 °C at 5 mmHg, which allows for its removal under vacuum. However, heating can sometimes promote side reactions or degradation of the target compound.[4] Thin-film evaporation is an advanced distillation technique used to minimize thermal stress on the product.[5]

Q5: When should I consider using chromatography for purification?

A5: Column chromatography is a suitable method when high purity is required and other methods are not selective enough or cause product degradation. Normal-phase silica gel chromatography can effectively separate the relatively nonpolar this compound from more polar products. Analytical techniques like HPLC are used to confirm the removal of the isocyanate after derivatization.[6]

Q6: How can I monitor the efficiency of the removal process?

A6: The removal of unreacted isocyanate can be monitored in real-time using in-situ spectroscopic techniques like FTIR, which can track the disappearance of the characteristic isocyanate (NCO) stretching band around 2250-2275 cm⁻¹.[7] Alternatively, offline methods such as thin-layer chromatography (TLC), gas chromatography (GC), or HPLC can be used to analyze aliquots of the reaction mixture.

Troubleshooting Guide

Problem: The scavenger resin is not completely removing the isocyanate.

  • Possible Cause: Insufficient amount of scavenger resin was used.

    • Solution: Increase the equivalents of the scavenger resin relative to the initial amount of excess isocyanate. A common starting point is 3-5 equivalents.

  • Possible Cause: The reaction time with the scavenger is too short.

    • Solution: Increase the stirring time. Monitor the reaction by TLC or FTIR to determine when the isocyanate has been fully consumed.

  • Possible Cause: Poor mixing or mass transfer.

    • Solution: Ensure vigorous stirring to maintain the resin in suspension and maximize contact with the solution.

  • Possible Cause: The chosen solvent does not adequately swell the resin.[1]

    • Solution: Switch to a solvent known to be effective for the specific resin, such as THF for polystyrene-based resins.[1]

Problem: A new impurity is formed after adding a chemical quencher.

  • Possible Cause: The quencher is reacting with the desired product.

    • Solution: Choose a more sterically hindered or less reactive quencher. For example, if a primary amine is too reactive, try a secondary amine or an alcohol.

  • Possible Cause: The byproduct of the quenching reaction (e.g., a urea or carbamate) is difficult to separate from the product.

    • Solution: Select a quencher that generates a byproduct with significantly different polarity or solubility, facilitating easier separation by extraction, crystallization, or chromatography.

Problem: The desired product is degrading during vacuum distillation.

  • Possible Cause: The distillation temperature is too high.

    • Solution: Use a higher vacuum to lower the boiling point of the isocyanate. Employ techniques like thin-film or short-path distillation to minimize the residence time at high temperatures.[4][5]

  • Possible Cause: The product is sensitive to prolonged heating.

    • Solution: Avoid distillation and opt for a non-thermal method like scavenging or chromatography.

Experimental Protocols & Data

Decision Logic for Removal Method Selection

The following diagram illustrates a logical workflow for choosing the most appropriate purification strategy based on the properties of the desired product.

G Decision Tree for Isocyanate Removal Start Start: Unreacted This compound in Reaction Mixture Thermal_Stable Is the desired product thermally stable? Start->Thermal_Stable Volatility Is the product non-volatile? Thermal_Stable->Volatility Yes High_Purity Is highest purity required? Thermal_Stable->High_Purity No Volatility->High_Purity No Distillation Method: Vacuum Distillation Volatility->Distillation Yes Solvent_Miscible Are product and byproduct solubilities different? High_Purity->Solvent_Miscible No Chromatography Method: Column Chromatography High_Purity->Chromatography Yes Scavenging Method: Scavenger Resin Solvent_Miscible->Scavenging No Quench_Extract Method: Quench & Extract/Crystallize Solvent_Miscible->Quench_Extract Yes G Workflow for Scavenger Resin Purification A 1. Reaction Mixture B 2. Add Aminomethylated Polystyrene Resin (3-5 equiv.) A->B C 3. Stir at Room Temp (2-16 h) B->C D 4. Filter to Remove Resin-Bound Urea C->D E 5. Wash Resin with Reaction Solvent D->E F 6. Concentrate Combined Filtrate E->F G 7. Purified Product F->G

References

Managing the formation of insoluble urea byproducts in isocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during isocyanate reactions, with a specific focus on the formation and management of insoluble urea byproducts.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: A white, insoluble solid has formed in my reaction vessel.
  • Probable Cause: You are likely observing the formation of a disubstituted urea, which is a classic sign of water contamination in your reaction.[1][2] Isocyanates are highly reactive towards water. The reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid, which then rapidly decomposes into a primary amine and carbon dioxide gas.[3] This newly formed, highly reactive amine then immediately reacts with a second isocyanate molecule to produce a stable, and often insoluble, disubstituted urea.[3][4]

  • Troubleshooting Steps:

    • Verify Solvent and Reagent Purity: Use an analytical method like Karl Fischer titration to determine the precise water content of your solvent and any liquid reagents.[1] Hygroscopic materials, such as polyols, are common sources of moisture.[1][5]

    • Review Glassware Preparation: Ensure all glassware was rigorously dried immediately before use. Standard procedures include oven-drying overnight at >120 °C or flame-drying under a vacuum or inert gas flow.[1]

    • Check Inert Atmosphere: Confirm that your reaction is being conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.[1] Reactions left open to the atmosphere, even for a short time, can absorb significant moisture.[2]

    • Isolate the Product: If the reaction is compromised, the urea byproduct can often be removed by filtration due to its low solubility in many common organic solvents. The filtrate can then be analyzed to determine if any desired product was formed.

Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
  • Probable Cause: This is a strong indication of significant water contamination. The reaction between an isocyanate and water generates carbon dioxide (CO₂) gas.[1][2][3] This gas generation is responsible for the foaming and pressure buildup. For every mole of water that reacts, one mole of CO₂ is produced.[3]

  • Troubleshooting Steps:

    • Immediate Action: Do not seal the reaction vessel. A dangerous pressure buildup can occur, potentially leading to an explosion.[6] Ensure the vessel is safely vented into a fume hood.[1]

    • Identify Moisture Source: Follow the steps outlined in "Issue 1" to rigorously identify and eliminate the source of water contamination for all future experiments.

    • Evaluate Catalyst Choice: Be aware that some catalysts, particularly certain tertiary amines, can also promote the isocyanate-water reaction.[1] Review your catalyst to ensure it is selective for the desired reaction (e.g., isocyanate-alcohol).

Issue 3: The final product yield is very low, and much of my isocyanate starting material is gone.
  • Probable Cause: The isocyanate has been consumed by the side reaction with water to form urea. This process is stoichiometrically expensive; two moles of isocyanate are consumed for every one mole of water present in the system.[1]

  • Troubleshooting Steps:

    • Quantify Water Content: The most effective approach is preventative. Before your next attempt, rigorously quantify the water content in all solvents and reagents using Karl Fischer titration.

    • Re-evaluate Drying Protocols: Review your procedures for drying solvents and reagents. Consider using more robust methods, such as distillation from a suitable drying agent or passing solvents through activated alumina columns.

    • Consider Moisture Scavengers: For particularly sensitive reactions, the addition of a chemical moisture scavenger to the reaction medium (before adding the isocyanate) can be an effective strategy to eliminate trace amounts of water.[2][7]

Issue 4: The viscosity of my reaction mixture increased unexpectedly, or the product is a gel.
  • Probable Cause: While this can be caused by the precipitation of insoluble urea, it may also indicate other side reactions.

    • Biuret and Allophanate Formation: Excess isocyanate can react with the urea or urethane linkages already formed, creating cross-linked biuret and allophanate structures, respectively. This increases the polymer's molecular weight and viscosity, potentially leading to gelation.[8]

    • Isocyanate Trimerization: At elevated temperatures or in the presence of certain catalysts, isocyanates can cyclize to form highly stable, cross-linked isocyanurate rings (trimers), which can cause the reaction to gel.[8][9]

  • Troubleshooting Steps:

    • Maintain Strict Stoichiometry: Carefully calculate and precisely measure the ratio of reactants (e.g., NCO:OH ratio) to avoid a significant excess of isocyanate.[8]

    • Control Temperature: The exothermic nature of isocyanate reactions can create localized hot spots.[10] Ensure efficient stirring and external cooling to maintain the desired reaction temperature and prevent runaway side reactions like trimerization.[8][11]

    • Select Appropriate Catalyst: Choose a catalyst that favors urethane or urea formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.[8]

Frequently Asked Questions (FAQs)

Q1: What is the chemical pathway that forms insoluble urea byproducts?

The formation of urea from isocyanates and water is a multi-step process. First, the isocyanate (R-NCO) reacts with water (H₂O) to form a carbamic acid intermediate. This intermediate is unstable and quickly decomposes to release a primary amine (R-NH₂) and carbon dioxide (CO₂). The highly nucleophilic amine then rapidly attacks a second molecule of isocyanate, forming a stable and often insoluble N,N'-disubstituted urea.[3][12]

// Nodes isocyanate1 [label="R-N=C=O\n(Isocyanate)", fillcolor="#F1F3F4"]; water [label="H₂O\n(Water)", fillcolor="#F1F3F4"]; carbamic_acid [label="[R-NH-COOH]\n(Unstable Carbamic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="R-NH₂\n(Primary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; co2 [label="CO₂\n(Carbon Dioxide Gas)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isocyanate2 [label="R-N=C=O\n(Isocyanate)", fillcolor="#F1F3F4"]; urea [label="R-NH-CO-NH-R\n(Insoluble Urea)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges isocyanate1 -> carbamic_acid [label="+ H₂O"]; water -> carbamic_acid; carbamic_acid -> amine [label="Decomposition"]; carbamic_acid -> co2; amine -> urea [label="+ Isocyanate"]; isocyanate2 -> urea;

// Invisible nodes for alignment {rank=same; isocyanate1; water;} {rank=same; amine; co2; isocyanate2;} } Caption: Chemical pathway for the formation of urea from isocyanates and water.

Q2: How can I effectively dry solvents and reagents before my reaction?

Rigorous drying of all components is the most critical preventative measure.

  • Solvents: Standard methods include distillation from an appropriate drying agent (e.g., calcium hydride for THF, sodium/benzophenone for non-reactive solvents) or passing the solvent through a column of activated alumina.

  • Liquid Reagents: If distillation is not feasible, drying over molecular sieves (3Å or 4Å) is a common alternative. Ensure the sieves are properly activated by heating under vacuum before use.

  • Solid Reagents: Solids can be dried in a vacuum oven. The temperature and duration should be chosen carefully to avoid decomposition of the compound.

Q3: What are the best analytical techniques to detect and quantify urea byproducts?

Several techniques can be used to identify and quantify urea byproducts:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Urea compounds show characteristic C=O (amide I) stretching vibrations around 1630-1695 cm⁻¹ and N-H bending vibrations around 1550-1640 cm⁻¹. The disappearance of the strong isocyanate (-NCO) peak around 2250-2275 cm⁻¹ can also be monitored. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the specific signals corresponding to the urea protons and carbons, allowing for structural confirmation and quantification relative to an internal standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the urea byproduct from the desired product and starting materials, allowing for accurate quantification. [15]* Colorimetric Methods: Specific colorimetric assays, such as those using diacetyl monoxime (DAMO), can be employed for the quantitative determination of urea in a sample. [15]

Q4: How can I remove urea byproducts from my final product?
  • Filtration: Since many disubstituted ureas have poor solubility in common organic solvents like THF, acetone, or toluene, they often precipitate out of the reaction mixture and can be removed by simple filtration.

  • Chromatography: If the urea derivative has some solubility, column chromatography can be an effective method for separation.

  • Washing/Extraction: In some cases, washing the crude product with a solvent in which the urea is sparingly soluble but the desired product is soluble can be effective. For purifying a solid product, washing with water can sometimes remove urea, which has high water solubility, provided the desired product is not water-soluble. [16][17]

Data & Protocols

Data Presentation

Table 1: Solubility of Urea in Various Solvents at Room Temperature This table provides general solubility information for unsubstituted urea, which can serve as a baseline for estimating the behavior of substituted urea byproducts. Substituted ureas are generally less soluble in polar solvents and more soluble in non-polar solvents compared to urea itself. [18]

Solvent Solubility of Urea (CH₄N₂O) Polarity
Water Very High (~108 g / 100 mL) [17] High
Methanol High (~159.3 g / L) [17] High
Ethanol Soluble (requires heating) [17] High
Glycerol High [17] High
Acetonitrile Sparingly Soluble Medium
Chloroform Insoluble [17] Low

| Benzene | Sparingly Soluble | Low |

Table 2: Typical Water Content in Common Organic Solvents

Solvent"As Received" (ppm)Anhydrous Grade (ppm)
Tetrahydrofuran (THF)100 - 300< 30
N,N-Dimethylformamide (DMF)200 - 1000< 50
Dichloromethane (DCM)50 - 200< 20
Acetonitrile200 - 500< 30
Toluene50 - 150< 20
Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination

This protocol provides a general outline for determining the water content in a liquid sample using a coulometric Karl Fischer titrator.

  • Apparatus Setup: Ensure the Karl Fischer titrator is clean, the reagents are fresh, and the instrument is calibrated according to the manufacturer's instructions.

  • Sample Preparation: Obtain a representative sample of the solvent or liquid reagent to be tested.

  • Titration: Inject a precise, known volume or weight of the sample into the titration cell. The instrument will automatically titrate the sample and display the water content, typically in parts per million (ppm) or as a percentage.

  • Analysis: A low water content (typically < 50 ppm) is desired for most isocyanate reactions. If the water content is high, the solvent or reagent must be dried using an appropriate method.

Protocol 2: General Procedure for Drying Solvents with Activated Molecular Sieves

  • Sieve Activation: Place 4Å molecular sieves in a flask and heat in an oven at >200 °C under vacuum for several hours to remove any adsorbed water. Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a drying agent).

  • Solvent Drying: Add the activated sieves (approx. 5-10% w/v) to the solvent in a suitable flask.

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours to allow for sufficient water adsorption.

  • Storage: Keep the solvent stored over the activated sieves under an inert atmosphere to prevent re-exposure to atmospheric moisture. Use a dry syringe or cannula to withdraw the solvent for reactions.

Workflow Diagrams

// Nodes start [label="Observation:\nWhite Precipitate in Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_moisture [label="Is moisture the likely cause?", shape=diamond, fillcolor="#F1F3F4"]; source_solvent [label="Check Solvent Water Content\n(Karl Fischer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; source_reagents [label="Check Reagent Water Content\n(Especially Polyols)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; source_atmosphere [label="Verify Inert Atmosphere\n(N₂ or Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; source_glassware [label="Confirm Glassware is Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remediate [label="Remediate Source:\nDry Solvents/Reagents,\nImprove Technique", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_causes [label="Consider Other Causes:\n- Trimerization\n- Incorrect Stoichiometry\n- Low Reactant Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_moisture; check_moisture -> source_solvent [label="Yes"]; source_solvent -> source_reagents; source_reagents -> source_atmosphere; source_atmosphere -> source_glassware; source_glassware -> remediate; remediate -> end; check_moisture -> other_causes [label="No"]; }

Caption: Troubleshooting workflow for diagnosing the source of insoluble byproducts.

// Edges dry_glassware -> dry_solvents -> dry_reagents -> assemble; assemble -> add_reagents -> run_reaction; run_reaction -> success [label="Result"]; success [label="Clean Reaction\n(No Urea Precipitate)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Experimental workflow for preventing moisture contamination in reactions.

References

Technical Support Center: Troubleshooting Low Yields in 2,6-Dichlorophenyl Isocyanate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in coupling reactions with 2,6-dichlorophenyl isocyanate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my coupling reaction with this compound?

Low yields in coupling reactions involving this compound are frequently attributed to the significant steric hindrance imposed by the two chlorine atoms in the ortho positions to the isocyanate group.[1][2] This steric bulk physically obstructs the approach of nucleophiles, such as amines, to the electrophilic carbon of the isocyanate, thereby increasing the activation energy and slowing down the reaction rate.[1]

Q2: What are the primary side reactions to consider?

The primary side reaction is the hydrolysis of this compound, especially if trace amounts of water are present in the reaction mixture.[3] This leads to the formation of an unstable carbamic acid, which then decomposes to 2,6-dichloroaniline and carbon dioxide.[3] The newly formed 2,6-dichloroaniline can then react with the starting isocyanate to form a symmetrical urea, consuming the starting material and complicating purification.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). When using TLC, the starting this compound will be less polar than the resulting urea product. Disappearance of the isocyanate spot and the appearance of a new, more polar spot corresponding to the urea product indicates reaction progression.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Question: I am attempting to couple this compound with a primary/secondary amine and see very little or no formation of the desired urea product. What are the likely causes and how can I troubleshoot this?

Answer: This issue is most commonly due to the aforementioned steric hindrance.[1][2] The following troubleshooting steps can be taken to improve the reaction outcome.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield Observed check_sterics Is the nucleophile (amine) also sterically hindered? start->check_sterics increase_temp Increase Reaction Temperature (e.g., 80-120 °C) check_sterics->increase_temp Yes add_catalyst Incorporate a Catalyst (e.g., DBTDL, DMAP) check_sterics->add_catalyst No change_solvent Switch to a High-Boiling Point Aprotic Polar Solvent (e.g., DMF, NMP) increase_temp->change_solvent end_fail Re-evaluate Synthetic Route increase_temp->end_fail add_catalyst->change_solvent add_catalyst->end_fail check_reagents Are Reagents Anhydrous? change_solvent->check_reagents dry_reagents Thoroughly Dry Solvents and Reagents check_reagents->dry_reagents No end_success Improved Yield check_reagents->end_success Yes dry_reagents->end_success UreaFormation isocyanate 2,6-Dichlorophenyl Isocyanate (Electrophile) transition_state Nucleophilic Attack isocyanate->transition_state amine Amine (Nucleophile) amine->transition_state urea N,N'-Disubstituted Urea transition_state->urea FactorsAffectingYield yield Reaction Yield steric_hindrance Steric Hindrance (Isocyanate and/or Amine) steric_hindrance->yield -ve impact temperature Reaction Temperature temperature->yield +ve impact (to a point) catalyst Presence of Catalyst catalyst->yield +ve impact solvent Solvent Polarity and Boiling Point solvent->yield influences moisture Presence of Water moisture->yield -ve impact (hydrolysis)

References

Impact of steric hindrance on 2,6-Dichlorophenyl isocyanate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of 2,6-Dichlorophenyl isocyanate in chemical synthesis. The content is tailored for researchers, scientists, and professionals in drug development, focusing on the impact of steric hindrance on reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound affect its reactivity?

The reactivity of this compound is significantly influenced by the two chlorine atoms positioned on the aromatic ring ortho to the isocyanate group (-N=C=O). These bulky ortho-substituents create substantial steric hindrance, which physically obstructs the approach of nucleophiles to the electrophilic carbon atom of the isocyanate group.[1] This steric clash increases the activation energy of the reaction, leading to a slower reaction rate compared to less substituted phenyl isocyanates.[1][2]

Q2: Why is my reaction with this compound so slow compared to reactions with phenyl isocyanate or 4-chlorophenyl isocyanate?

The reduced reactivity is primarily due to the steric hindrance imposed by the two ortho-chlorine atoms. While the electron-withdrawing nature of chlorine atoms can increase the electrophilicity of the isocyanate carbon, the steric effect is dominant in this case.[1] Unlike para-substituted isocyanates where electronic effects are the primary modulators of reactivity, ortho-substituents present a physical barrier that slows down the reaction kinetics.[2] For instance, in 2,4-toluene diisocyanate, the ortho-isocyanate group is noted to be 5-10 times less reactive than the para-isocyanate group due to the steric hindrance from the adjacent methyl group.[3]

Q3: What are the most common side reactions when using this compound?

The most common side reaction is the formation of a disubstituted urea through reaction with water.[4] Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to produce the corresponding amine (2,6-dichloroaniline) and carbon dioxide.[5] This newly formed amine is nucleophilic and can react with another molecule of this compound to yield a symmetrical N,N'-bis(2,6-dichlorophenyl)urea. It is therefore critical to perform reactions under anhydrous conditions.

Q4: How can I increase the rate of my reaction involving this compound?

Several strategies can be employed to accelerate reactions with this sterically hindered isocyanate:

  • Increase Temperature: Heating the reaction mixture provides more kinetic energy to overcome the high activation barrier. However, be cautious as higher temperatures can also promote side reactions.

  • Use of Catalysts: Lewis acids or tertiary amines are often used to catalyze isocyanate reactions. For example, tin compounds like dibutyltin dilaurate (DBTDL) or tertiary amines like triethylamine or DABCO can be effective.

  • Choice of Nucleophile: The reactivity will also depend on the nucleophile. Less sterically hindered primary amines will react faster than bulky secondary amines or alcohols.

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents are generally preferred.

Q5: What is the expected order of reactivity for nucleophiles with this compound?

Generally, the order of reactivity for common nucleophiles with isocyanates is: aliphatic amines > aromatic amines > primary alcohols > secondary alcohols > water > phenols > tertiary alcohols. Due to the steric hindrance of this compound, this difference in reactivity can be even more pronounced. Highly hindered nucleophiles may require more forcing conditions (higher temperatures, longer reaction times, and/or catalysis) to react efficiently.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem: Low or No Product Yield

If you are observing low conversion of your starting materials, consider the following causes and solutions.

Possible Causes:

  • Insufficient Reactivity: The steric hindrance of this compound significantly slows down the reaction rate.

  • Poor Nucleophile: The nucleophile being used may be too sterically hindered or not nucleophilic enough to react under the chosen conditions.

  • Inadequate Reaction Conditions: The temperature may be too low, or the reaction time too short.

  • Catalyst Inactivity: If a catalyst is being used, it may be inactive or used in an insufficient amount.

Solutions:

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[6] Extending the reaction time can also lead to higher conversion.

  • Re-evaluate Your Nucleophile: If possible, consider using a less sterically demanding nucleophile.

  • Screen Catalysts: If not already using one, introduce a catalyst. If a catalyst is already in use, consider screening other types (e.g., different tin catalysts or amine catalysts) or increasing its loading.

  • Check Reagent Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction.[6]

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_nucleophile Assess Nucleophile (Sterics, Nucleophilicity) check_conditions->check_nucleophile Optimal optimize Increase Temperature & Extend Reaction Time check_conditions->optimize Suboptimal check_catalyst Evaluate Catalyst (Presence, Activity) check_nucleophile->check_catalyst Good change_nucleophile Use Less Hindered Nucleophile check_nucleophile->change_nucleophile Poor screen_catalysts Screen/Add Catalysts check_catalyst->screen_catalysts Absent/Inactive success Improved Yield optimize->success change_nucleophile->success screen_catalysts->success

Caption: Troubleshooting workflow for low reaction yield.

Problem: Presence of N,N'-bis(2,6-dichlorophenyl)urea as a Side Product

The presence of this symmetrical urea is a strong indicator of water contamination in your reaction.

Possible Causes:

  • Wet Solvents or Reagents: Use of solvents or reagents with residual moisture.

  • Atmospheric Moisture: The reaction setup is not adequately protected from atmospheric moisture.

Solutions:

  • Use Anhydrous Conditions: Dry all solvents and reagents before use according to standard laboratory procedures. For example, solvents can be dried over molecular sieves, and liquid reagents can be distilled.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture from the air.

  • Proper Handling: Handle this compound, which is a solid at room temperature, in a dry environment (e.g., a glove box or under a stream of inert gas).

Quantitative Data

The reactivity of substituted phenyl isocyanates is highly dependent on the nature and position of the substituents. The following table provides a qualitative comparison of relative reaction rates with a nucleophile (e.g., an alcohol) to illustrate the impact of steric and electronic effects.

Phenyl Isocyanate DerivativeSubstituent Position(s)Dominant EffectExpected Relative Rate
Phenyl Isocyanate-Reference1
4-Nitrophenyl IsocyanateparaElectronic (withdrawing)> 1
4-Methoxyphenyl IsocyanateparaElectronic (donating)< 1
2-Methylphenyl IsocyanateorthoSteric Hindrance<< 1
This compound ortho, ortho Strong Steric Hindrance <<< 1
2,4-Dichlorophenyl Isocyanateortho, paraMixed Steric & Electronic< 1

Note: This table provides expected qualitative trends. Actual quantitative rates can vary significantly based on the specific nucleophile, solvent, temperature, and catalyst used.

Experimental Protocols

Protocol 1: Synthesis of an N-Aryl-N'-(2,6-dichlorophenyl)urea

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.[7]

Materials:

  • This compound

  • Substituted aniline (1.0 equivalent)

  • Triethylamine (1.2 equivalents)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask dried in an oven, dissolve the substituted aniline (1.0 eq.) in anhydrous acetone under an inert atmosphere (N₂ or Ar).

  • Add a magnetic stir bar, followed by triethylamine (1.2 eq.).

  • To the stirring solution, add this compound (1.0 eq.) portion-wise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by column chromatography on silica gel to obtain the desired urea derivative.

Urea_Synthesis_Workflow cluster_reactants Reactants cluster_process Process Aniline Aniline in Anhydrous Acetone Mix Combine & Stir Overnight Aniline->Mix Et3N Triethylamine Et3N->Mix Isocyanate 2,6-Dichlorophenyl Isocyanate Isocyanate->Mix Workup Solvent Removal Mix->Workup Monitor by TLC Purify Column Chromatography Workup->Purify Product Purified Urea Product Purify->Product

Caption: Experimental workflow for urea synthesis.

Protocol 2: Synthesis of an O-Alkyl-N-(2,6-dichlorophenyl)carbamate

This protocol provides a general method for the reaction of this compound with an alcohol to form a carbamate.

Materials:

  • This compound

  • Primary or secondary alcohol (1.0 equivalent)

  • Dibutyltin dilaurate (DBTDL, ~0.1-1 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere, add this compound and anhydrous toluene.

  • Add the alcohol (1.0 eq.) to the solution via syringe.

  • Add the DBTDL catalyst (~0.1-1 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux (or a suitable elevated temperature, e.g., 80-100 °C) and stir.

  • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using IR spectroscopy or by TLC/LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Caption: Steric hindrance from ortho-chlorine atoms.

References

Technical Support Center: Catalyst Selection for 2,6-Dichlorophenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2,6-Dichlorophenyl isocyanate. It provides detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which general classes of catalysts are effective for promoting reactions with this compound?

A1: Reactions involving isocyanates, including the sterically hindered this compound, are typically catalyzed by two primary classes of compounds: tertiary amines and organometallic compounds.[1]

  • Tertiary Amines: Examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylenediamine (TEDA).[1] These are often used in reactions like polyurethane foam production as they can catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1]

  • Organometallic Compounds: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective for urethane formation.[1] However, due to toxicity concerns with tin-based catalysts, alternatives based on bismuth, zinc, or zirconium are increasingly utilized.[1]

Q2: How does the steric hindrance of this compound affect catalyst selection?

A2: The two chlorine atoms ortho to the isocyanate group in this compound create significant steric hindrance. This can slow down the reaction with nucleophiles. The choice of catalyst can be critical to overcome this hindrance. While general-purpose catalysts are a good starting point, optimization is often necessary. For reactions with other hindered molecules, such as hindered anilines, a more active catalyst or higher catalyst loading might be required to achieve a reasonable reaction rate.[2]

Q3: What are the key factors to consider when selecting a catalyst for a specific reaction?

A3: Catalyst selection is a multi-faceted decision depending on:

  • Reaction Type: The nucleophile (e.g., alcohol, amine, water) dictates the desired reaction. Organometallic catalysts are highly effective for the isocyanate-hydroxyl reaction, while tertiary amines can also promote the isocyanate-water reaction.[1]

  • Desired Reaction Rate: The intrinsic reactivity of the substrates and the desired speed of the reaction will influence the choice and concentration of the catalyst. Highly active catalysts like DBTDL can significantly accelerate urethane formation.[3]

  • Selectivity and Side Reactions: It is crucial to select a catalyst that selectively promotes the desired reaction over potential side reactions. For instance, certain catalysts like potassium octoate can favor the trimerization of isocyanates to form isocyanurates, which may be undesirable.[1]

  • Process Requirements: Factors like pot life (the period during which the reacting mixture remains usable) are important. Delayed-action catalysts may be necessary for applications requiring a longer working time.[1]

Q4: What are typical catalyst concentrations?

A4: Catalyst concentration is a critical parameter that requires optimization for each specific experimental system. However, general guidelines exist.

Catalyst ClassExampleTypical Concentration Range (% by weight of total reactants)
OrganometallicDibutyltin dilaurate (DBTDL)0.001% - 0.1%
Tertiary AminesDABCO0.1% - 2.0%

Data compiled from various sources on isocyanate catalysis.[1]

Troubleshooting Guide

Low conversion rates, unexpected side products, and inconsistent results are common issues in isocyanate chemistry. This guide provides a systematic approach to identifying and resolving these problems.

SymptomPossible Cause(s)Recommended Action(s)
Low or No Conversion Inhibitor Presence: Commercial isocyanates may contain stabilizers.[4]Check the technical data sheet for your this compound. If necessary, purify the isocyanate by distillation before use.
Insufficient or Inactive Catalyst: The catalyst may be inappropriate for the sterically hindered substrate, may have degraded, or the concentration may be too low.[4]1. Select a catalyst known to be effective for isocyanate reactions (e.g., DABCO, DBTDL).[4] 2. Ensure the catalyst is fresh and has been stored correctly. 3. Systematically optimize the catalyst concentration.
Moisture Contamination: Water reacts with isocyanates, consuming the reagent.[5]1. Rigorously dry all glassware (oven-drying >120 °C or flame-drying under inert gas).[5] 2. Use anhydrous solvents. Verify water content using Karl Fischer titration.[5] 3. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
Formation of White, Insoluble Precipitate Urea Formation: This is a classic sign of water contamination. Two moles of isocyanate react with one mole of water to form an insoluble urea derivative and carbon dioxide.[5]Follow all recommendations for eliminating moisture contamination listed above. The precipitate is likely a disubstituted urea.
Reaction Foaming or Bubbling Carbon Dioxide Generation: The reaction between the isocyanate and contaminating water produces CO2 gas.[5]1. Immediate Action: Do not run the reaction in a sealed vessel to avoid dangerous pressure buildup. Vent to a fume hood.[5] 2. This is a strong indicator of significant water contamination. Identify and eliminate the moisture source.[5]
Product Discoloration (e.g., Yellowing) High Reaction Temperature: Aromatic isocyanates can be prone to thermal degradation or side reactions at elevated temperatures.[1]1. Lower the reaction temperature. 2. Perform the reaction under an inert atmosphere to prevent oxidation.[1]
Higher Molecular Weight Side Products Detected Trimerization: Certain catalysts (e.g., potassium salts) and high temperatures can promote the cyclotrimerization of isocyanates to form isocyanurates.[1][6]1. Select a catalyst with higher selectivity for the desired reaction (e.g., urethane formation).[1] 2. Control the reaction temperature carefully.

Experimental Protocols

General Protocol for a Catalyzed Reaction of this compound with an Alcohol

This protocol provides a general methodology. Specific quantities, temperatures, and reaction times must be optimized for each unique combination of reactants.

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight or by flame-drying under a vacuum with an inert gas backfill.[5]

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) while hot and maintain a positive pressure of dry inert gas throughout the experiment.[5]

  • Charging Reactants:

    • Add the anhydrous solvent (e.g., THF, Toluene) and the alcohol nucleophile to the reaction flask via syringe or cannula.

    • Introduce the selected catalyst (e.g., DBTDL) at the desired, optimized concentration.[1]

  • Isocyanate Addition: Dissolve the this compound in anhydrous solvent in the dropping funnel. Add it dropwise to the stirred reaction mixture. Monitor the internal temperature, using a cooling bath if the reaction is exothermic.

  • Reaction Monitoring: Maintain the desired reaction temperature. Monitor the reaction's progress by periodically taking aliquots and analyzing them. A common method is FTIR spectroscopy, observing the disappearance of the characteristic isocyanate (-NCO) peak at approximately 2270 cm⁻¹.[1]

  • Work-up and Purification: Once the reaction is complete, quench any remaining isocyanate if necessary (e.g., by adding a small amount of methanol). The purification method will depend on the product's properties and may include precipitation, filtration, crystallization, or column chromatography.

  • Analysis: Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to catalyzed reactions of this compound.

G start_end start_end process process decision decision output output start Define Reaction (Nucleophile, Solvent) select_catalyst Select Initial Catalyst Class (e.g., Tertiary Amine, Organometallic) start->select_catalyst optimize_conc Optimize Catalyst Concentration select_catalyst->optimize_conc optimize_cond Optimize Reaction Conditions (Temperature, Time) optimize_conc->optimize_cond check_conversion Conversion Acceptable? optimize_cond->check_conversion check_conversion->optimize_conc No analyze_purity Purity Acceptable? check_conversion->analyze_purity Yes final_protocol Final Protocol analyze_purity->final_protocol Yes troubleshoot Troubleshoot Side Reactions (See Guide) analyze_purity->troubleshoot No end End final_protocol->end troubleshoot->select_catalyst

Caption: Catalyst selection and reaction optimization workflow.

G reactant reactant product product side_product side_product catalyst catalyst isocyanate 2,6-Dichlorophenyl Isocyanate urethane Desired Product (Urethane) isocyanate->urethane urea Side Product (Insoluble Urea) isocyanate->urea alcohol Alcohol (R-OH) alcohol->urethane water Water (H₂O) (Contaminant) water->urea cat Catalyst cat->urethane Promotes co2 CO₂ Gas G start start check check action action result result start_node Low Conversion Observed check_reagents Reagents Dry? start_node->check_reagents check_catalyst Catalyst Active/Correct? check_reagents->check_catalyst Yes dry_reagents Dry Solvents & Glassware Rigorously check_reagents->dry_reagents No check_conditions Conditions Optimized? check_catalyst->check_conditions Yes optimize_catalyst Optimize Catalyst Type & Concentration check_catalyst->optimize_catalyst No check_conditions->start_node Yes, still low (Re-evaluate system) cause_conditions Probable Cause: Suboptimal Conditions check_conditions->cause_conditions No cause_water Probable Cause: Moisture Contamination dry_reagents->cause_water cause_catalyst Probable Cause: Catalyst Issue optimize_catalyst->cause_catalyst optimize_temp Optimize Temperature & Reaction Time optimize_temp->cause_conditions

References

Monitoring the progress of 2,6-Dichlorophenyl isocyanate reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2,6-Dichlorophenyl isocyanate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the progress of my this compound reaction?

A1: Monitoring your reaction is essential for several reasons. It allows you to determine the point of completion, ensuring the full consumption of the limiting reagent and maximizing your product yield.[1][2] It also helps in identifying the formation of any side products, which can aid in optimizing reaction conditions and simplifying purification. Real-time or regular monitoring can also prevent over-running reactions, which might lead to product degradation or the formation of unwanted byproducts.

Q2: What are the primary species I should be looking for when monitoring the reaction?

A2: You should track the disappearance of your starting materials (this compound and the corresponding nucleophile, e.g., an amine or alcohol) and the appearance of your desired product (a urea or carbamate). It is also important to watch for the formation of common side products, such as the symmetrical diaryl urea formed from the hydrolysis of the isocyanate with trace amounts of water.

Q3: Can I use TLC to monitor my this compound reaction?

A3: Yes, TLC is a rapid and convenient method for monitoring the progress of many organic reactions, including those with this compound.[1][3][4] It allows for a qualitative assessment of the consumption of starting materials and the formation of products.

Q4: How does LC-MS offer an advantage over TLC for monitoring these reactions?

A4: LC-MS provides significantly more information than TLC. It offers high sensitivity and selectivity, allowing for the detection of trace-level components.[5][6] Furthermore, the mass spectrometer provides molecular weight information, which can be crucial for identifying your product and any unknown byproducts without the need for prior isolation. LC-MS can also be used for quantitative analysis to determine the exact conversion rate.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a hazardous chemical.[7][8][9] It is toxic if inhaled or swallowed and can cause respiratory and skin sensitization.[7][9][10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]

Troubleshooting Guides

TLC Monitoring Issues
Problem Possible Cause(s) Solution(s)
No spots visible on the TLC plate. - The compound is not UV-active. - The concentration of the spotted sample is too low. - The compound has evaporated from the plate.- Use a visualization stain (e.g., potassium permanganate, p-anisaldehyde).[11][12] - Concentrate your reaction aliquot before spotting. - Visualize the plate immediately after development.
Spots are streaking. - The sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel (common for amines and carboxylic acids).- Dilute the sample before spotting.[13] - Add a small amount of a modifier to your eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds).[13]
Starting material and product spots have very similar Rf values. - The polarity of the starting material and product are very similar.- Try different solvent systems with varying polarities. - Use a "cospot" lane where both the starting material and reaction mixture are spotted on top of each other to help resolve closely running spots.[1][14]
Multiple unexpected spots appear on the TLC. - Formation of side products. - Decomposition of the starting material or product on the silica gel plate.- Investigate potential side reactions (e.g., hydrolysis of the isocyanate). - Consider that isocyanates can be reactive and may decompose on acidic silica gel.[15] Neutralize the silica plate or use a different stationary phase if this is suspected.
LC-MS Monitoring Issues
Problem Possible Cause(s) Solution(s)
Poor peak shape or splitting. - Inappropriate mobile phase. - Column degradation. - Sample overload.- Ensure the mobile phase is compatible with your analyte and column. - Use a guard column and ensure the mobile phase pH is within the column's stable range. - Dilute your sample.
No peak detected for the isocyanate. - The isocyanate has reacted before analysis. - The isocyanate is not stable in the mobile phase.- Consider derivatizing the isocyanate immediately upon sampling with an amine like dibutylamine to form a stable urea derivative for analysis.[16] - Use aprotic solvents for sample preparation and initial mobile phase.
Inconsistent retention times. - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the LC system is properly equilibrated and the solvent lines are free of air bubbles. - Use a column oven to maintain a consistent temperature.
Unidentified peaks in the chromatogram. - Presence of impurities or side products. - Contamination from solvents or vials.- Analyze the mass spectra of the unknown peaks to deduce their structures. Common side products include the urea from hydrolysis of the isocyanate. - Run a blank injection of your solvent to check for contamination.

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark starting material, cospot, and reaction mixture lanes.[3][14]

  • Sample Preparation: Prepare a dilute solution of your starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane). For the reaction mixture, take a small aliquot (a few microliters) from the reaction vessel and dilute it with the same solvent.

  • Spotting: Using a capillary tube, spot a small amount of the starting material solution on the starting material and cospot lanes. Then, spot the diluted reaction mixture on the cospot and reaction mixture lanes.[14]

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The choice of eluent should provide a good separation of the starting material and product, ideally with Rf values between 0.2 and 0.8.[2] Let the solvent front travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[11] If the compounds are not UV-active or for better visualization, use a chemical stain such as potassium permanganate, which is a good general stain for oxidizable functional groups.[11][12]

LC-MS Monitoring Protocol
  • Sample Preparation (Derivatization): Due to the high reactivity of isocyanates, direct analysis can be challenging. A reliable method is to quench a small aliquot of the reaction mixture in a solution of a derivatizing agent, such as dibutylamine in a suitable solvent like acetonitrile. This will convert the unreacted this compound into a stable urea derivative that is easily analyzed by LC-MS.[16]

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a good starting point.[16]

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for the resulting ureas and carbamates.

    • Detection Mode: For targeted analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for high sensitivity and selectivity.[5][6] A full scan can be used to search for unknown products.

    • Data Analysis: Monitor the ion chromatograms corresponding to the [M+H]+ ions of your starting materials (or their derivatives) and expected products.

Quantitative Data Summary

Parameter LC-MS/MS with Derivatization LC-UV Reference
Detection Range (Injected Amount) 5 pg - 5 ng300 pg - 30 ng[5][6]
Signal-to-Noise Ratio (at 50 pg) 10 - 200Not specified at this level[5][6]
Signal-to-Noise Ratio (at 500 pg) Very High14 - 40[5][6]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Cospot, Rxn) prep_plate->spot_plate prep_sample Prepare Samples (SM & Rxn) prep_sample->spot_plate develop_plate Develop in Chamber spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction by TLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis aliquot Take Reaction Aliquot derivatize Derivatize with Amine aliquot->derivatize dilute Dilute Sample derivatize->dilute inject Inject into LC-MS dilute->inject acquire Acquire Data (Scan/MRM) inject->acquire process Process Data acquire->process

Caption: Workflow for monitoring a reaction by LC-MS.

Troubleshooting_Isocyanate_Reaction start Low Conversion Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Catalyst) check_reagents->check_conditions Reagents OK repurify Purify Reagents / Recalculate Stoichiometry check_reagents->repurify Issue Found check_side_reactions Investigate Side Reactions (e.g., Hydrolysis) check_conditions->check_side_reactions Conditions OK optimize_cond Optimize Temperature / Catalyst Loading check_conditions->optimize_cond Issue Found use_dry Use Anhydrous Solvent / Inert Atmosphere check_side_reactions->use_dry Hydrolysis Detected success Reaction Complete check_side_reactions->success No Side Reactions repurify->start optimize_cond->start use_dry->start

Caption: Troubleshooting logic for low conversion in isocyanate reactions.

References

Validation & Comparative

Characterization of 2,6-Dichlorophenyl Isocyanate Adducts: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isocyanate adducts is critical for understanding their biological activity, metabolism, and potential toxicity. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of adducts formed from 2,6-dichlorophenyl isocyanate, a reactive intermediate used in the synthesis of various compounds.

Isocyanates are known for their high reactivity towards nucleophiles, readily forming adducts with proteins and other biological macromolecules. The 2,6-dichloro substitution pattern on the phenyl ring influences the reactivity of the isocyanate group and provides distinct spectroscopic signatures in its adducts. This guide will delve into the principles of NMR and MS for the structural elucidation of these adducts, present available data in a comparative format, and provide generalized experimental protocols.

Comparison of Analytical Techniques

NMR and Mass Spectrometry are powerful, complementary techniques for the characterization of this compound adducts.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Detailed structural information, including atom connectivity, stereochemistry, and conformation.Molecular weight, elemental composition, and fragmentation patterns for structural clues.
Strengths Unambiguous structure determination. Non-destructive. Quantitative analysis (qNMR).High sensitivity (detects low concentrations). Provides molecular formula confirmation. Can be coupled with chromatography (LC-MS, GC-MS) for complex mixture analysis.
Limitations Lower sensitivity compared to MS. Can be complex to interpret for large molecules or mixtures. Requires larger sample amounts.Provides limited information on stereochemistry and atom connectivity. Fragmentation can be complex and may require interpretation.
Typical Application Elucidation of the precise chemical structure of isolated adducts. Confirmation of functional group modifications.Detection and identification of adducts in biological matrices. High-throughput screening. Analysis of complex reaction mixtures.

Data Presentation: NMR and Mass Spectrometry Data of this compound Adducts

Due to the limited availability of comprehensive public data for a wide range of this compound adducts, this section presents a compilation of available and representative data for urea derivatives. Isocyanates react with primary and secondary amines to form substituted ureas.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-(2,6-dichlorophenyl)urea Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-(2,6-dichlorophenyl)-1,1-dimethylurea Polysol3.0 (s, 6H, N(CH₃)₂), 6.8-7.4 (m, 3H, Ar-H)Data not readily available
1-(2,6-dichlorophenyl)-3-isopropylurea Polysol1.2 (d, 6H, CH(CH₃)₂), 4.0 (septet, 1H, CH), 6.0 (d, 1H, NH), 6.8-7.4 (m, 4H, Ar-H, NH)Data not readily available
1-butyl-3-(2,6-dichlorophenyl)-1-methylurea Polysol0.9 (t, 3H, CH₃), 1.2-1.7 (m, 4H, CH₂CH₂), 2.9 (s, 3H, NCH₃), 3.3 (t, 2H, NCH₂), 6.8-7.4 (m, 3H, Ar-H)Data not readily available
1-(2-(2,6-dichlorophenoxy)acetyl)-3-phenylurea [1]DMSO-d₆10.187 (s, 1H, NH-urea), 6.087 (s, 1H, NH-imide), 6.77-7.64 (m, 8H, Ar-H), 4.82 (s, 2H, CH₂)Data not readily available

Note: Full spectral data for some of these compounds are available in spectral databases, often behind a paywall. The provided data is based on available information and may be incomplete.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Adducts

Adduct TypeParent Ion (M+H)⁺Key Fragment Ions (m/z)Fragmentation Pathway
Urea (from primary amine) [R-NH-C(O)NH-C₆H₃Cl₂ + H]⁺[R-NH₃]⁺, [C₆H₃Cl₂NH₂]⁺ (m/z 162), [C₆H₃Cl₂NCO+H]⁺ (m/z 188)Cleavage of the C-N bonds of the urea linkage.
Urea (from secondary amine) [R₂N-C(O)NH-C₆H₃Cl₂ + H]⁺[R₂NH₂]⁺, [C₆H₃Cl₂NH₂]⁺ (m/z 162), [C₆H₃Cl₂NCO+H]⁺ (m/z 188)Cleavage of the C-N bonds of the urea linkage.
Carbamate (from alcohol) [R-O-C(O)NH-C₆H₃Cl₂ + H]⁺[R]⁺, [C₆H₃Cl₂NH₂]⁺ (m/z 162), [C₆H₃Cl₂NCO+H]⁺ (m/z 188)Cleavage of the ester and amide bonds.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound adducts.

Synthesis of N-(2,6-dichlorophenyl)urea Derivatives

Materials:

  • This compound

  • Primary or secondary amine (e.g., butylamine, diethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • Under stirring, add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the amine solution. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the urea product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Dissolve a small amount of the purified adduct in the appropriate deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on known values and coupling patterns.

  • Assign the signals in the ¹³C NMR spectrum with the aid of 2D NMR techniques (e.g., HSQC, HMBC) if necessary.

Mass Spectrometric Analysis

Instrumentation:

  • Mass Spectrometer (e.g., ESI-QTOF, Orbitrap)

  • Liquid Chromatography system (for LC-MS)

  • Appropriate solvent system for LC-MS

Procedure:

  • Prepare a dilute solution of the adduct in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • For direct infusion analysis, introduce the sample directly into the mass spectrometer.

  • For LC-MS analysis, inject the sample onto an appropriate LC column (e.g., C18) and elute with a suitable gradient.

  • Acquire the mass spectrum in full scan mode to determine the molecular weight of the adduct.

  • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

  • Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the characterization of this compound adducts and the reaction pathway for urea formation.

G Overall Characterization Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation Isocyanate This compound Reaction Reaction Isocyanate->Reaction Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Reaction Purification Purification Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure MS->Structure

Overall workflow for adduct synthesis and characterization.

G Urea Adduct Formation Isocyanate This compound (Ar-N=C=O) Urea Substituted Urea (Ar-NH-C(O)-NRR') Isocyanate->Urea + Amine Primary/Secondary Amine (R-NHR') Amine->Urea

Reaction of this compound with an amine.

Conclusion

The characterization of this compound adducts relies on the synergistic use of NMR and mass spectrometry. While MS provides high sensitivity for detection and molecular weight determination, NMR is indispensable for the definitive structural elucidation of these adducts. The choice of technique will depend on the specific research question, the complexity of the sample, and the amount of material available. By employing the methodologies outlined in this guide, researchers can confidently identify and characterize these important chemical entities.

References

A Comparative Guide to 2,6-Dichlorophenyl Isocyanate and 2,4-Dichlorophenyl Isocyanate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the diverse array of building blocks, dichlorophenyl isocyanates serve as critical intermediates in the synthesis of a wide range of biologically active compounds, including ureas and carbamates, which are prevalent in pharmaceuticals and agrochemicals. This guide provides an objective comparison of two common isomers, 2,6-dichlorophenyl isocyanate and 2,4-dichlorophenyl isocyanate, focusing on their reactivity, performance in synthesis, and the underlying structural and electronic factors that dictate their chemical behavior.

Structural and Electronic Properties

The positioning of the two chlorine atoms on the phenyl ring relative to the isocyanate group is the defining difference between this compound and 2,4-dichlorophenyl isocyanate, leading to significant variations in their reactivity.

PropertyThis compound2,4-Dichlorophenyl Isocyanate
CAS Number 39920-37-1[1]2612-57-9
Molecular Formula C₇H₃Cl₂NO[1]C₇H₃Cl₂NO
Molecular Weight 188.01 g/mol [1]188.01 g/mol
Appearance White to almost colorless powder or lumpWhite to beige crystalline solid[2]
Melting Point 42-44 °C[1]60-62 °C
Boiling Point 101 °C / 5 mmHg[1]80 °C / 1 hPa[3]
Key Structural Feature Two chlorine atoms ortho to the isocyanate groupOne chlorine atom ortho and one para to the isocyanate group

The most critical distinction lies in the steric environment of the isocyanate functional group. In This compound , the two bulky chlorine atoms in the ortho positions create significant steric hindrance around the reactive isocyanate carbon. This steric congestion can impede the approach of nucleophiles, thereby influencing reaction rates and, in some cases, the feasibility of a reaction with sterically demanding substrates.

Conversely, 2,4-dichlorophenyl isocyanate has only one chlorine atom in the ortho position, resulting in a less sterically hindered isocyanate group compared to its 2,6-isomer. The chlorine atom at the para position primarily exerts an electronic effect. Both isomers benefit from the electron-withdrawing nature of the chlorine atoms, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.

Reactivity and Performance in Synthesis

The differences in steric hindrance directly translate to observable differences in reactivity and synthetic utility.

This compound: Reduced Reactivity due to Steric Hindrance

The presence of two ortho-substituents in this compound generally leads to a lower reaction rate compared to the 2,4-isomer when reacted with the same nucleophile under identical conditions. This phenomenon is a well-established principle in organic chemistry, where substituents in the ortho position can sterically shield the reaction center.

2,4-Dichlorophenyl Isocyanate: Higher Reactivity and Broader Applicability

With a less sterically encumbered isocyanate group, 2,4-dichlorophenyl isocyanate is generally more reactive towards nucleophiles than its 2,6-counterpart. This higher reactivity often translates to faster reaction times and milder reaction conditions, making it a more versatile reagent for a broader range of synthetic transformations.

Comparative Synthesis of Urea Derivatives

The synthesis of ureas via the reaction of isocyanates with amines is a fundamental transformation. While direct comparative yield data for the same reaction is scarce, we can infer the expected outcomes based on the principles of reactivity. In a competitive scenario, or when using a less reactive amine, 2,4-dichlorophenyl isocyanate would be expected to provide a higher yield of the corresponding urea in a shorter timeframe compared to this compound.

For instance, the synthesis of 1-(2,6-Dichloropyridin-3-yl)urea, an analogue with two ortho-substituents to the reacting amine (which would form an isocyanate intermediate), has been reported with a high yield of 89%.[4] This demonstrates that high yields are achievable with sterically hindered systems, likely under optimized conditions.

Experimental Protocols

The following are representative protocols for the synthesis of isocyanates and their subsequent reaction to form ureas. These can be adapted for both 2,6- and 2,4-dichlorophenyl isocyanate, with the expectation that reactions involving the 2,6-isomer may require longer reaction times or elevated temperatures.

A. General Procedure for the Synthesis of Dichlorophenyl Isocyanates from Dichloroanilines

This procedure is adapted from a general method for the synthesis of aryl isocyanates using triphosgene.

  • Materials:

    • Appropriate dichloroaniline (2,6-dichloroaniline or 2,4-dichloroaniline)

    • Triphosgene

    • Dry dichloromethane (DCM)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a stirred solution of triphosgene (0.5 equivalents) in dry DCM, a solution of the corresponding dichloroaniline (1.0 equivalent) in dry DCM is added dropwise at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 2-3 hours.

    • The reaction progress can be monitored by IR spectroscopy, observing the appearance of the characteristic isocyanate peak around 2250-2270 cm⁻¹ and the disappearance of the primary amine N-H stretching bands.

    • Upon completion, the reaction mixture is typically used in the next step without purification. Alternatively, the solvent can be carefully removed under reduced pressure to yield the crude isocyanate.

B. General Procedure for the Synthesis of N,N'-Disubstituted Ureas

  • Materials:

    • Crude dichlorophenyl isocyanate solution from the previous step

    • Primary or secondary amine (e.g., n-butylamine, aniline)

    • Dry acetone or another suitable aprotic solvent

  • Procedure:

    • The crude dichlorophenyl isocyanate solution is dissolved in dry acetone.

    • To this solution, the desired amine (1.0 equivalent) is added dropwise at room temperature.

    • The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for a period ranging from 30 minutes to several hours, depending on the reactivity of the amine and the isocyanate isomer. Reactions with this compound may require longer stirring times.

    • The progress of the reaction can be monitored by TLC or LC-MS.

    • Upon completion, the precipitated urea product is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

Diagram 1: General Synthesis of Dichlorophenyl Isocyanates

Synthesis_of_Isocyanates General Synthesis of Dichlorophenyl Isocyanates cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dichloroaniline Dichloroaniline Reaction_Vessel Reaction in Dry DCM Dichloroaniline->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Isocyanate Dichlorophenyl Isocyanate Reaction_Vessel->Isocyanate Formation of NCO group

Caption: General workflow for the synthesis of dichlorophenyl isocyanates.

Diagram 2: Comparative Reactivity in Urea Synthesis

Urea_Synthesis_Comparison Comparative Reactivity in Urea Synthesis cluster_reactants Reactants cluster_products Products Isocyanate_2_6 2,6-Dichlorophenyl Isocyanate Urea_2_6 N-(2,6-Dichlorophenyl)-N'-R-Urea Isocyanate_2_6->Urea_2_6 Slower reaction (Steric Hindrance) Isocyanate_2_4 2,4-Dichlorophenyl Isocyanate Urea_2_4 N-(2,4-Dichlorophenyl)-N'-R-Urea Isocyanate_2_4->Urea_2_4 Faster reaction (Less Hindrance) Amine Nucleophilic Amine (R-NH2) Amine->Urea_2_6 Amine->Urea_2_4

References

A Comparative Analysis of Dichlorophenyl Isocyanate Isomers for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate reagent is paramount to achieving desired synthetic outcomes. This guide provides a comprehensive comparison of the six dichlorophenyl isocyanate isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenyl isocyanate—highlighting their physical properties and relative reactivity to aid in reagent selection for various applications, including the synthesis of ureas, urethanes, and other valuable organic compounds.

The reactivity of dichlorophenyl isocyanates is critically influenced by the position of the two chlorine atoms on the phenyl ring. These electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, making them generally more reactive than unsubstituted phenyl isocyanate. However, the isomeric position also dictates steric hindrance around the reactive isocyanate group, which can significantly modulate reaction rates. This guide presents a compilation of physical data for each isomer and proposes a standardized experimental protocol for a direct comparison of their reactivity.

Comparative Physical and Chemical Properties

A summary of the key physical and chemical properties of the six dichlorophenyl isocyanate isomers is presented below. These properties are essential for handling, storage, and reaction setup.

Property2,3-Dichlorophenyl Isocyanate2,4-Dichlorophenyl Isocyanate2,5-Dichlorophenyl Isocyanate2,6-Dichlorophenyl Isocyanate3,4-Dichlorophenyl Isocyanate3,5-Dichlorophenyl Isocyanate
CAS Number 41195-90-82612-57-95392-82-5[1]39920-37-1102-36-334893-92-0[2]
Molecular Formula C₇H₃Cl₂NOC₇H₃Cl₂NOC₇H₃Cl₂NO[1]C₇H₃Cl₂NOC₇H₃Cl₂NO[3]C₇H₃Cl₂NO[2]
Molecular Weight 188.01 g/mol 188.01 g/mol 188.01 g/mol [1]188.01 g/mol 188.01 g/mol [3]188.01 g/mol [2]
Appearance Colorless to light yellow liquidWhite to beige crystalline solidClear to yellow liquid or solid[1]White to cream solid[4]White to yellow solid[3]White to light brown solid[2]
Melting Point (°C) N/A55-5828-30[1]42-4441-4329-35[2]
Boiling Point (°C) 58 @ 1 mmHg[5]127 @ 20 mmHg120-122 @ 20 mmHg[1]101 @ 5 mmHg118-120 @ 18 mmHg243 @ 4 kPa[2]
Density (g/mL) 1.424 @ 25°C[5]1.361.37 @ 25°C[1]N/A1.371.38 @ 25°C

Experimental Protocol for Comparative Reactivity Analysis

To objectively assess the reactivity of the dichlorophenyl isocyanate isomers, a standardized experimental protocol is proposed. This protocol involves the derivatization of the isocyanates with a model alcohol, n-butanol, followed by quantitative analysis of the resulting urethane product using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:
  • 2,3-Dichlorophenyl isocyanate

  • 2,4-Dichlorophenyl isocyanate

  • 2,5-Dichlorophenyl isocyanate

  • This compound

  • 3,4-Dichlorophenyl isocyanate

  • 3,5-Dichlorophenyl isocyanate

  • n-Butanol (analytical grade)

  • Anhydrous Toluene (or other suitable inert solvent)

  • Dibutylamine (for quenching)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase modification, MS compatibility)

Equipment:
  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Reaction vials with magnetic stirrers

  • Thermostatically controlled reaction block or water bath

Procedure:
  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of each dichlorophenyl isocyanate isomer in anhydrous toluene.

    • Prepare a 0.1 M solution of n-butanol in anhydrous toluene.

  • Reaction Setup:

    • In separate reaction vials, add a defined volume of each isocyanate stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding an equimolar amount of the n-butanol stock solution to each vial simultaneously.

    • Start a timer immediately upon addition.

  • Reaction Monitoring and Quenching:

    • At specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing an excess of dibutylamine solution in toluene. The highly reactive dibutylamine will consume any unreacted isocyanate.

  • Sample Preparation for HPLC Analysis:

    • Dilute the quenched samples with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Inject the prepared samples and a standard of the corresponding n-butyl carbamate derivative for each isomer to determine the retention time and create a calibration curve.

  • Data Analysis:

    • Quantify the amount of urethane product formed at each time point by integrating the peak area and using the calibration curve.

    • Plot the concentration of the product versus time for each isomer.

    • Determine the initial reaction rate for each isomer from the slope of the initial linear portion of the curve.

    • Compare the initial reaction rates to establish the relative reactivity of the isomers.

Visualizing Experimental Design and Reactivity Factors

To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_iso Prepare Isomer Stock Solutions (0.1M) react Mix Isomer and n-Butanol (1:1 molar ratio, 25°C) prep_iso->react prep_buoh Prepare n-Butanol Stock Solution (0.1M) prep_buoh->react quench Quench Aliquots with Dibutylamine at Time Intervals react->quench hplc_prep Dilute Samples for HPLC Analysis quench->hplc_prep hplc_run HPLC-UV Analysis (C18 Column) hplc_prep->hplc_run data_analysis Quantify Product and Determine Reaction Rates hplc_run->data_analysis

Figure 1. Experimental workflow for comparative reactivity study.

reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects isomer Dichlorophenyl Isocyanate Isomer Structure electron_withdrawing Electron-withdrawing Cl atoms increase electrophilicity of NCO carbon isomer->electron_withdrawing influences steric_hindrance Cl atoms ortho to NCO group hinder nucleophilic attack isomer->steric_hindrance influences reactivity Overall Reactivity electron_withdrawing->reactivity enhances steric_hindrance->reactivity reduces

Figure 2. Factors influencing isomer reactivity.

Discussion of Expected Reactivity Trends

The reactivity of the dichlorophenyl isocyanate isomers is anticipated to be governed by a combination of electronic and steric effects.

  • Electronic Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing, which increases the partial positive charge on the isocyanate carbon atom. This enhanced electrophilicity makes the isocyanate more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate compared to unsubstituted phenyl isocyanate.

  • Steric Effects: The position of the chlorine atoms relative to the isocyanate group plays a crucial role. Isomers with chlorine atoms in the ortho positions (2- and 6- positions) are expected to exhibit significantly lower reactivity due to steric hindrance. The bulky chlorine atoms physically obstruct the approach of the nucleophile to the reactive center. Therefore, this compound is predicted to be the least reactive isomer. Isomers with chlorine atoms in the meta (3- and 5- positions) and para (4- position) are expected to be more reactive as the steric hindrance is minimized.

Based on these principles, a predicted order of reactivity would be:

3,4- > 2,4- ≈ 3,5- > 2,5- > 2,3- > this compound

This predicted trend can be experimentally verified using the protocol outlined above. The results of such a study would provide invaluable data for chemists to make informed decisions when selecting the most suitable dichlorophenyl isocyanate isomer for their specific synthetic needs, balancing reactivity with other factors such as commercial availability and cost.

Safety and Handling

All dichlorophenyl isocyanate isomers are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] They are irritants to the eyes, skin, and respiratory system.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. These compounds are also moisture-sensitive and will react with water to release carbon dioxide and form insoluble ureas. Therefore, they should be stored in a cool, dry place under an inert atmosphere.

References

Unveiling Molecular Architectures: A Comparative Guide to the Validation of 2,6-Dichlorophenyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides a comparative analysis of X-ray crystallography against alternative analytical techniques for the validation of reaction products derived from 2,6-dichlorophenyl isocyanate, a key building block in the synthesis of various bioactive molecules.

The reactivity of the isocyanate group (-N=C=O) allows for the formation of a diverse range of derivatives, most commonly ureas and carbamates, through reactions with amines and alcohols, respectively. The precise characterization of these products is critical to understanding their chemical properties and biological activity. While X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, other spectroscopic and chromatographic methods offer valuable and often more readily accessible data for structural confirmation and purity assessment.

At a Glance: Comparing Validation Techniques

To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes key performance indicators for X-ray crystallography, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy in the context of characterizing this compound reaction products.

FeatureX-ray CrystallographyHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packingRetention time, quantitative analysis of components in a mixture, purity assessmentDetailed information about the chemical environment of atoms, molecular connectivity, and structure in solution
Sample Requirements Single, high-quality crystal (typically 0.1-0.5 mm)Soluble sample, filteredSoluble sample in a deuterated solvent (microgram to milligram quantities)[1]
Destructive? NoNoNo
Sensitivity Not applicable for quantificationHigh (picogram levels)[1]Relatively low (microgram to milligram quantities)[1]
Throughput Low (can take days to weeks)High (minutes to hours per sample)[1]Moderate (minutes to hours per experiment)[1]
Key Advantage Unambiguous structure determinationExcellent for separation and quantification of mixturesProvides detailed structural information in solution, mimicking physiological conditions[2]
Key Limitation Requires a suitable single crystal, which can be difficult to growInsufficient for definitive structural identification alone[1]Lower sensitivity and can be challenging for large molecules or complex mixtures[1][3]

Delving Deeper: A Head-to-Head Comparison

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule.[4][5] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, researchers can obtain accurate measurements of bond lengths, bond angles, and conformational details.

A notable example of the application of this technique is the structural determination of N-(2,6-dichlorophenyl)-4-methylbenzamide. In this molecule, which shares the N-(2,6-dichlorophenyl) moiety with potential urea or carbamate products, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 79.7 (1)°.[6] The central amide group is nearly coplanar with the benzoyl ring.[6] Such detailed conformational information is invaluable for understanding intermolecular interactions and for structure-activity relationship (SAR) studies in drug design.

Another relevant crystal structure is that of 6-amino-8-(2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, where the dichlorophenyl ring makes a dihedral angle of 80.82 (12)° with the mean plane of the pyrimidine ring system.[7] These examples underscore the power of X-ray crystallography in revealing the precise spatial arrangement of molecular fragments.

experimental_workflow_xray cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Elucidation 2,6-Dichlorophenyl_Isocyanate 2,6-Dichlorophenyl Isocyanate Reaction_Product Crude Product (Urea or Carbamate) 2,6-Dichlorophenyl_Isocyanate->Reaction_Product + Reactant Amine or Alcohol Reactant->Reaction_Product Purification Purification Reaction_Product->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Validated_Structure Validated 3D Structure Structure_Solution->Validated_Structure

Alternative Techniques for Product Validation

While X-ray crystallography provides definitive structural data, its requirement for high-quality single crystals can be a significant bottleneck.[3] Therefore, a suite of complementary analytical techniques is often employed for the routine validation of reaction products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying the components of a mixture.[1] For the reaction products of this compound, HPLC with UV detection is commonly used to assess the purity of the synthesized compound and to quantify its yield. The retention time of the product peak can be compared to that of a known standard for initial identification. Furthermore, hyphenated techniques like HPLC-Mass Spectrometry (LC-MS/MS) can provide molecular weight information, adding another layer of confirmation. In the analysis of isocyanate derivatives, LC-MS/MS offers enhanced selectivity and sensitivity, with detection limits in the picogram range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be determined. For derivatives of this compound, NMR can confirm the formation of the urea or carbamate linkage and verify the structure of the aromatic and aliphatic portions of the molecule. The non-destructive nature of NMR allows for the recovery of the sample after analysis.[8]

logical_relationship cluster_primary Primary Structural Elucidation cluster_secondary Complementary & Routine Analysis Product_Validation Product Validation XRay X-ray Crystallography (Definitive 3D Structure) Product_Validation->XRay Provides HPLC HPLC (Purity & Quantification) Product_Validation->HPLC Utilizes NMR NMR Spectroscopy (Structure in Solution) Product_Validation->NMR Utilizes MS Mass Spectrometry (Molecular Weight) Product_Validation->MS Utilizes FTIR FTIR Spectroscopy (Functional Groups) Product_Validation->FTIR Utilizes

Experimental Protocols

Synthesis of a Representative Urea Derivative

A solution of an amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL) is treated with this compound (1.0 mmol). The reaction mixture is stirred at room temperature for a specified period (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding N,N'-disubstituted urea.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: High-quality single crystals of the purified product are grown, often by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and displacement parameters.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: A known concentration of the reaction product is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 µm filter.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is typically used.

  • Analysis: A small volume of the sample solution is injected onto the column. The components are separated based on their polarity, and the elution is monitored by the UV detector at a specific wavelength (e.g., 254 nm). The retention time and peak area are recorded. Purity is assessed by the relative area of the product peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain the spectra.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). The coupling constants (J) are reported in Hertz (Hz). The structure is confirmed by analyzing the chemical shifts, multiplicities, and integrations of the signals.

Conclusion

The validation of reaction products of this compound relies on a multi-faceted analytical approach. While X-ray crystallography remains the definitive method for elucidating the three-dimensional molecular structure, its application is contingent on the ability to grow high-quality single crystals. In routine analysis and for compounds that are difficult to crystallize, a combination of spectroscopic and chromatographic techniques, particularly HPLC and NMR, provides a robust and efficient means of structural confirmation and purity assessment. For researchers in drug development, the judicious application of these complementary techniques is essential for advancing lead compounds with well-characterized molecular structures.

References

2,6-Dichlorophenyl Isocyanate: A Safer and Efficient Alternative to Phosgene Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for safer and more efficient synthetic methodologies is paramount. This guide provides an objective comparison of 2,6-dichlorophenyl isocyanate with traditional phosgene derivatives, such as phosgene and its solid surrogate triphosgene, for the synthesis of ureas and carbamates. Supported by experimental data and detailed protocols, this document highlights the advantages of using this compound as a less hazardous and highly effective reagent.

Phosgene (COCl₂) is a notoriously toxic and corrosive gas, making its handling and use in chemical synthesis a significant safety concern.[1] While solid phosgene equivalents like triphosgene offer improved handling, they still generate phosgene in situ and are not without risks.[2] this compound emerges as a compelling alternative, offering a safer profile as a solid with a higher boiling point, while exhibiting excellent reactivity for the synthesis of key functional groups in medicinal chemistry and materials science.[3][4]

Performance Comparison: this compound vs. Phosgene Derivatives

The primary application of both this compound and phosgene derivatives in the context of this guide is the synthesis of ureas and carbamates, crucial moieties in a vast array of pharmaceuticals and functional materials. The following tables summarize the key performance indicators of these reagents based on typical laboratory-scale syntheses.

Table 1: Synthesis of Symmetrical Diaryl Ureas

ParameterThis compoundTriphosgene (Phosgene Derivative)
Starting Material 2,6-DichloroanilineAniline
Reagent This compoundTriphosgene
Reaction Conditions Amine, Water, 5 °C to RTAniline, Triethylamine, DCM, 0 °C to RT
Typical Yield Good to Excellent (>85%)Good to Excellent (>80%)
Byproducts None (in urea formation step)Triethylammonium hydrochloride, CO₂
Safety Toxic solid, handle with care.[5]Generates highly toxic phosgene in situ.[2]

Table 2: Synthesis of N-Aryl Carbamates

ParameterThis compoundPhenyl Chloroformate (from Phosgene)
Starting Material Alcohol/PhenolAlcohol/Phenol
Reagent This compoundPhenyl Chloroformate
Reaction Conditions Alcohol, Hexane, RT (uncatalyzed for primary alcohols)Alcohol, Pyridine, THF, 0 °C to RT
Typical Yield Good to Excellent (>80%)Good to Excellent (>85%)
Byproducts NonePyridinium hydrochloride
Safety Toxic solid, handle with care.[5]Corrosive and moisture-sensitive liquid.[6]

The data indicates that this compound provides comparable, and in some cases, more streamlined reaction profiles for the synthesis of ureas and carbamates. The reactions often proceed under mild conditions with high yields and generate fewer byproducts, simplifying purification.

Understanding Reactivity: The Role of Substituents

The reactivity of aryl isocyanates is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the two chlorine atoms in this compound, increase the electrophilicity of the isocyanate carbon atom. This heightened electrophilicity makes it more susceptible to nucleophilic attack by amines and alcohols, often leading to faster reaction rates compared to unsubstituted phenyl isocyanate.[5][7]

However, ortho-substituents can also introduce steric hindrance, which may temper this increased reactivity.[5] In the case of this compound, the two chlorine atoms flank the isocyanate group, which can influence the approach of bulky nucleophiles. Despite this, for many common substrates, the electronic activation outweighs the steric hindrance, resulting in efficient transformations.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation in the laboratory.

Protocol 1: Synthesis of a Symmetrical Diaryl Urea using this compound

This protocol is adapted from a general procedure for the synthesis of unsymmetrical ureas in an aqueous medium.[7]

Materials:

  • This compound

  • Aniline (or other primary arylamine)

  • Water

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the arylamine (1.0 eq.) in water.

  • Cool the mixture to 5 °C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture vigorously at 5 °C for 30 minutes. The product will precipitate as a solid.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours, monitoring by TLC until the starting materials are consumed.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the product under vacuum to obtain the pure symmetrical diaryl urea.

Protocol 2: Synthesis of a Symmetrical Diaryl Urea using Triphosgene

This protocol is based on a general method for the synthesis of aryl ureas from anilines and triphosgene.[8]

Materials:

  • Aniline (or other primary arylamine)

  • Triphosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (2.2 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (1.0 eq.) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the cooled aniline solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the symmetrical diaryl urea.

Protocol 3: Synthesis of an N-Aryl Carbamate using this compound

This protocol is adapted from a general procedure for the synthesis of carbamates from alcohols and isocyanates.[9]

Materials:

  • This compound

  • Primary or secondary alcohol

  • Anhydrous hexane (or other inert solvent like THF or toluene)

  • Magnetic stirrer

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous hexane.

  • Add this compound (1.1 eq.) to the solution at room temperature.

  • For primary alcohols, the reaction is often complete within a few hours at room temperature. For less reactive secondary alcohols, a catalytic amount of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be added, and the reaction may require gentle heating.

  • The carbamate product, being less soluble in hexane, will often crystallize out of the solution.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to promote further crystallization.

  • Collect the product by filtration, wash with cold hexane, and dry under vacuum.

Safety and Handling

While this compound is a safer alternative to phosgene and its direct derivatives, it is still a toxic and reactive chemical that requires careful handling.

This compound:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from moisture.[10][11]

Phosgene/Triphosgene:

  • Hazards: Phosgene is an extremely toxic gas. Triphosgene is a solid that can release phosgene upon heating or contact with nucleophiles. Inhalation can be fatal.[2]

  • Precautions: Requires specialized handling procedures and equipment. All manipulations should be performed in a high-performance fume hood with continuous monitoring for phosgene leaks. Stringent safety protocols are mandatory.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis of ureas and carbamates using this compound and a phosgene derivative (triphosgene).

Urea_Synthesis_Comparison cluster_isocyanate This compound Route cluster_triphosgene Triphosgene Route Amine_I Primary Amine Reaction_I Reaction in Water Amine_I->Reaction_I Isocyanate_I 2,6-Dichlorophenyl Isocyanate Isocyanate_I->Reaction_I Urea_I Symmetrical Urea Reaction_I->Urea_I Amine_T Primary Amine Isocyanate_Formation In situ Isocyanate Formation Amine_T->Isocyanate_Formation Urea_Formation Reaction with second equivalent of Amine Amine_T->Urea_Formation Triphosgene Triphosgene Triphosgene->Isocyanate_Formation Base_T Base (e.g., Et3N) Base_T->Isocyanate_Formation Isocyanate_Formation->Urea_Formation Urea_T Symmetrical Urea Urea_Formation->Urea_T

Caption: Comparative workflow for symmetrical urea synthesis.

Carbamate_Synthesis_Comparison cluster_isocyanate_c This compound Route cluster_phosgene_c Phosgene Derivative Route Alcohol_I Alcohol/Phenol Reaction_C Direct Reaction Alcohol_I->Reaction_C Isocyanate_C 2,6-Dichlorophenyl Isocyanate Isocyanate_C->Reaction_C Carbamate_I N-Aryl Carbamate Reaction_C->Carbamate_I Phosgene Phosgene/Triphosgene Chloroformate_Formation Chloroformate Formation Phosgene->Chloroformate_Formation Amine_P Aniline Amine_P->Chloroformate_Formation Chloroformate Phenyl Chloroformate Chloroformate_Formation->Chloroformate Carbamate_Formation_P Reaction Chloroformate->Carbamate_Formation_P Alcohol_P Alcohol/Phenol Alcohol_P->Carbamate_Formation_P Base_P Base (e.g., Pyridine) Base_P->Carbamate_Formation_P Carbamate_P N-Aryl Carbamate Carbamate_Formation_P->Carbamate_P

References

Efficacy of 2,6-Dichlorophenyl Isocyanate in Parallel Synthesis Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of reagents is paramount to achieving desired yields, purity, and diversity. This guide provides an objective comparison of 2,6-dichlorophenyl isocyanate's performance in parallel synthesis, particularly for the creation of urea libraries, against other alternative isocyanates. The information presented is supported by available experimental data and established principles of chemical reactivity.

The Central Role of Isocyanates in High-Throughput Chemistry

Isocyanates are highly reactive electrophiles that serve as critical building blocks in combinatorial chemistry and parallel synthesis. Their reaction with primary and secondary amines to form substituted ureas is a robust and high-yielding transformation, making it a cornerstone for the rapid generation of diverse compound libraries. The vast commercial availability of both isocyanates and amines allows for extensive exploration of chemical space, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Performance Comparison of Substituted Phenyl Isocyanates

The reactivity of a phenyl isocyanate is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the isocyanate carbon, leading to faster reaction rates. Conversely, bulky substituents, particularly in the ortho positions, can introduce steric hindrance that may slow down the reaction.

While specific quantitative data for the performance of this compound in a large parallel synthesis library is not extensively documented in publicly available literature, its efficacy can be inferred by comparing it with other commercially available substituted phenyl isocyanates.

Table 1: Comparison of Yields for a Representative Urea Library Synthesis

The following table summarizes typical yields obtained in the solution-phase parallel synthesis of a small urea library using various substituted phenyl isocyanates and a selection of primary and secondary amines. The data for this compound is estimated based on the observed reactivity trends of other di-substituted analogs.

IsocyanateAmine 1 (Benzylamine)Amine 2 (Morpholine)Amine 3 (Aniline)
Phenyl Isocyanate>95%>95%~90%
4-Chlorophenyl Isocyanate>95%>95%>95%
2,4-Dichlorophenyl Isocyanate~92%~90%~88%
This compound ~85-90% (Estimated) ~80-85% (Estimated) ~75-80% (Estimated)

Note: The yields for this compound are estimations based on the expected increase in steric hindrance from the two ortho-chloro substituents, which can lead to slightly lower reaction rates and yields compared to less hindered analogs.

Experimental Protocols

A detailed methodology for the key experiments cited in the comparative data is provided below. This protocol outlines a standard procedure for the solution-phase parallel synthesis of a urea library.

Experimental Protocol: Solution-Phase Parallel Synthesis of a Urea Library

1. Materials and Reagents:

  • Isocyanates: this compound, Phenyl isocyanate, 4-Chlorophenyl isocyanate, 2,4-Dichlorophenyl isocyanate (all >98% purity).

  • Amines: Benzylamine, Morpholine, Aniline (all >98% purity).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Reaction Vessels: 96-well polypropylene deep-well plates.

  • Instrumentation: Automated liquid handler, orbital shaker, centrifugal evaporator, LC-MS system for analysis.

2. Stock Solution Preparation:

  • Prepare 0.2 M stock solutions of each isocyanate in anhydrous DCM.

  • Prepare 0.2 M stock solutions of each amine in anhydrous DCM.

3. Automated Parallel Synthesis Workflow:

  • Using an automated liquid handler, dispense 200 µL (40 µmol) of each amine stock solution into the designated wells of a 96-well plate.

  • To each well containing an amine, add 200 µL (40 µmol, 1.0 equivalent) of the respective isocyanate stock solution.

  • Seal the reaction plate with a pierceable cap mat.

  • Place the reaction plate on an orbital shaker and agitate at room temperature (25°C) for 16 hours.

4. Work-up and Analysis:

  • After the reaction is complete, unseal the plate and place it in a centrifugal evaporator to remove the solvent.

  • Reconstitute the residue in each well in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Analyze the crude product in each well by LC-MS to determine the percentage conversion and purity of the desired urea product.

Visualizing Synthesis and Reactivity

Diagram 1: General Workflow for Parallel Urea Synthesis

parallel_synthesis_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis reagent_prep Prepare Stock Solutions (Isocyanates & Amines) dispense Dispense Reagents into 96-Well Plate reagent_prep->dispense Automated Liquid Handler react React at Room Temperature (16 hours) dispense->react Orbital Shaker workup Solvent Evaporation react->workup Centrifugal Evaporator analysis LC-MS Analysis (Yield & Purity) workup->analysis

Caption: A streamlined workflow for the parallel synthesis of a urea library.

Diagram 2: Factors Influencing Isocyanate Reactivity

isocyanate_reactivity cluster_effects Substituent Effects isocyanate Substituted Phenyl Isocyanate electronic Electronic Effects (e.g., -Cl is electron-withdrawing) isocyanate->electronic steric Steric Hindrance (e.g., ortho-substituents) isocyanate->steric outcome Reaction Outcome (Rate, Yield, Purity) electronic->outcome Increases Reactivity steric->outcome Decreases Reactivity

Caption: The interplay of electronic and steric effects on isocyanate reactivity.

Bioactivity comparison of compounds synthesized with different dichlorophenyl isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of compounds synthesized from various dichlorophenyl isocyanate isomers. Due to the absence of comprehensive, direct comparative studies in the existing literature, this document collates and presents available data from multiple sources to facilitate a preliminary assessment of structure-activity relationships. The bioactivities, primarily focusing on anticancer, herbicidal, and antimicrobial effects, are presented alongside relevant experimental protocols and signaling pathway diagrams to support further research and development in medicinal and agricultural chemistry.

Data Presentation: A Comparative Overview of Bioactivity

The following tables summarize the quantitative bioactivity data for compounds derived from different dichlorophenyl isocyanate isomers. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of various dichlorophenyl urea and thiourea derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating higher potency.

IsomerCompoundCell Line(s)IC50 (µM)Reference(s)
2,3-Dichlorophenyl 1-(2,3-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW480 (colon), SW620 (colon), PC3 (prostate), K-562 (leukemia)2.5, 4.2, 4.3, 5.8[1]
2,4-Dichlorophenyl 1-(2,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW480 (colon), SW620 (colon), PC3 (prostate), K-562 (leukemia)2.0, 3.4, 3.8, 4.9[1]
3,4-Dichlorophenyl 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW480 (colon), SW620 (colon), PC3 (prostate), K-562 (leukemia)1.5, 2.8, 3.2, 3.5[1]
3,5-Dichlorophenyl 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4)B16-F0 (melanoma), Hs600T (melanoma), A2058 (melanoma)5, 6, 11[2]
3,5-Dichlorophenyl 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4)H1417, H1618, H358, H520 (lung cancer)1.2, 1.5, 2.1, 2.4[3]

No direct comparative anticancer data was found in the initial search for 2,5- and 2,6-dichlorophenyl isocyanate derivatives.

Herbicidal Activity

Certain dichlorophenyl urea derivatives are potent herbicides, primarily acting as inhibitors of Photosystem II (PSII) in plants.

IsomerCompoundMechanism of ActionTarget WeedsReference(s)
2,4-Dichlorophenyl 2,4-Dichlorophenoxyacetyl(thio)urea derivativesNot specifiedGeneral weeds[4]
3,4-Dichlorophenyl Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea)Inhibition of Photosystem IIBroadleaf and grassy weeds[5]
Antimicrobial Activity

Some dichlorophenyl-containing compounds have demonstrated activity against fungal pathogens.

IsomerCompoundTarget Organism(s)ActivityReference(s)
2,6-Dichlorophenyl Thiourea derivative with a 2,6-dichlorophenyl groupPhomopsis obscurans, P. viticola100% growth inhibition at 30 µM[6]

Experimental Protocols

General Synthesis of N,N'-Disubstituted Ureas

A common method for the synthesis of the urea derivatives discussed in this guide involves the reaction of a dichlorophenyl isocyanate with a primary or secondary amine.

Procedure:

  • The desired amine is dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • An equimolar amount of the corresponding dichlorophenyl isocyanate, dissolved in the same solvent, is added dropwise to the amine solution at room temperature with stirring.

  • The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight, at room temperature or with gentle heating.

  • The resulting solid product is collected by filtration, washed with the solvent, and dried.

  • If necessary, the product can be further purified by recrystallization.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add test compounds at various concentrations incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize formazan crystals with DMSO incubation_4h->formazan_solubilization read_absorbance Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Raf-MEK-ERK Signaling Pathway

Many diaryl urea compounds, including those with dichlorophenyl moieties, are known to inhibit protein kinases. The Raf-MEK-ERK pathway is a critical signaling cascade in cell proliferation and survival, and it is a common target for anticancer drugs.

Raf_MEK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription_factors Transcription Factors (e.g., Myc, Fos) erk->transcription_factors Phosphorylates cellular_response Cell Proliferation, Survival, Differentiation transcription_factors->cellular_response Regulates Gene Expression for

Caption: The Raf-MEK-ERK signaling cascade.

References

Cost-benefit analysis of using 2,6-Dichlorophenyl isocyanate in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale chemical synthesis, the selection of reagents is a critical decision balancing cost, efficacy, safety, and environmental impact. 2,6-Dichlorophenyl isocyanate, a highly reactive organic compound, serves as a key building block in the production of a variety of valuable molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, comparing it with viable alternatives such as 2,6-dimethylphenyl isocyanate and the non-substituted phenyl isocyanate.

Executive Summary

This compound offers distinct advantages in certain applications due to the influence of its chlorine substituents on reactivity and the properties of the final product. However, these benefits are accompanied by higher raw material costs and more stringent environmental considerations regarding waste disposal. The choice between this compound and its alternatives is therefore highly application-specific, demanding a thorough evaluation of the trade-offs between synthesis efficiency, product performance, and overall cost.

Cost and Performance Comparison

The following tables summarize the key quantitative data for this compound and its common alternatives. It is important to note that bulk pricing can vary significantly based on volume, supplier, and market conditions.

Table 1: Comparative Cost of Isocyanates

IsocyanateChemical FormulaMolecular Weight ( g/mol )Price (USD/kg) - Lab Scale*
This compoundC₇H₃Cl₂NO188.01~14,200[1]
2,6-Dimethylphenyl isocyanateC₉H₉NO147.18~19,540[2]
Phenyl isocyanateC₇H₅NO119.12~275[3][4]

*Note: Lab-scale pricing is not representative of bulk industrial pricing but provides a relative cost comparison. Bulk pricing is subject to negotiation with suppliers.

Table 2: Performance in a Representative Urea Synthesis

The synthesis of substituted ureas is a primary application for these isocyanates. The following data is illustrative of a typical reaction with a primary amine.

IsocyanateTypical Yield (%)Reaction TimePurity of Crude Product (%)Key Considerations
This compound>902-4 hours>95The electron-withdrawing chlorine atoms can increase the reactivity of the isocyanate group.
2,6-Dimethylphenyl isocyanate>902-4 hours>95The methyl groups may slightly alter the solubility and electronic properties of the final product.
Phenyl isocyanate>902-4 hours>95Serves as a baseline for comparison; the properties of the final product will lack the modulation from substituents.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Substituted Ureas

This protocol outlines a general procedure for the reaction of a phenyl isocyanate with a primary amine to form a substituted urea. This method can be adapted for large-scale production with appropriate engineering controls.

Materials:

  • Substituted Phenyl Isocyanate (e.g., this compound)

  • Primary Amine

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

  • Under an inert atmosphere (e.g., nitrogen), add the substituted phenyl isocyanate (1.0 equivalent) dropwise to the amine solution. For highly exothermic reactions, the addition should be controlled to maintain the desired reaction temperature, potentially requiring external cooling.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the urea product often precipitates from the reaction mixture. The solid can be isolated by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical signaling pathway where a urea-based inhibitor might be active and the general workflow for the synthesis and evaluation of such compounds.

Signaling_Pathway cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Urea-based Inhibitor Urea-based Inhibitor Urea-based Inhibitor->RAF

A simplified diagram of the MAPK/ERK signaling pathway, a common target for urea-based kinase inhibitors.

Synthesis_Workflow Isocyanate Selection Isocyanate Selection Reaction Reaction Isocyanate Selection->Reaction Amine Substrate Amine Substrate Amine Substrate->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Product Characterization Product Characterization Workup & Purification->Product Characterization Performance Testing Performance Testing Product Characterization->Performance Testing Data Analysis Data Analysis Performance Testing->Data Analysis

General workflow for the synthesis and evaluation of substituted ureas.

Cost-Benefit Analysis

Benefits of Using this compound
  • Enhanced Reactivity: The two chlorine atoms are strongly electron-withdrawing, which can increase the electrophilicity of the isocyanate carbon, potentially leading to faster reaction rates and milder reaction conditions compared to less substituted or non-substituted phenyl isocyanates.

  • Modulation of Final Product Properties: The presence of chlorine atoms in the final molecule can significantly influence its biological activity, solubility, and metabolic stability. In the context of agrochemicals, this can lead to enhanced herbicidal activity. For pharmaceuticals, it can improve binding affinity to target proteins.

  • Structural Rigidity: The ortho-dichloro substitution pattern can introduce conformational constraints in the final product, which can be advantageous for specific receptor binding.

Costs and Drawbacks of Using this compound
  • Higher Raw Material Cost: As indicated in Table 1, chlorinated phenyl isocyanates are generally more expensive than their non-chlorinated counterparts. This can be a significant factor in the overall cost of a large-scale synthesis campaign.

  • Environmental Concerns and Waste Disposal: The manufacturing and use of chlorinated aromatic compounds present specific environmental challenges. Waste streams containing these compounds require specialized treatment to prevent the formation of persistent organic pollutants.[3] The disposal of chlorinated organic waste is often more costly and regulated than for non-chlorinated waste.

  • Safety and Handling: Like all isocyanates, this compound is a hazardous substance and requires strict handling protocols to avoid inhalation and skin contact.

Comparison with Alternatives
  • 2,6-Dimethylphenyl Isocyanate: This alternative replaces the chlorine atoms with methyl groups. While it may offer a similar steric profile, the electronic effects are vastly different. The electron-donating nature of the methyl groups might lead to slightly lower reactivity of the isocyanate. The final product will have altered lipophilicity and metabolic profile. The cost of 2,6-dimethylphenyl isocyanate is also high, potentially exceeding that of the chlorinated analog in some cases.

  • Phenyl Isocyanate: This is the most cost-effective option. However, the resulting urea will lack the specific properties imparted by the substituents. For applications where the herbicidal or pharmacological activity is critically dependent on the substitution pattern of the phenyl ring, phenyl isocyanate would not be a viable alternative.

Case Study: Synthesis of Diuron Herbicide

While not using the 2,6-isomer, the industrial synthesis of the herbicide Diuron provides a relevant large-scale example of a dichlorinated phenyl isocyanate in action. Diuron is produced by reacting 3,4-dichlorophenyl isocyanate with dimethylamine.[5] The synthesis is typically high-yielding, often exceeding 95%.[6] The choice of the dichlorinated precursor is critical for the herbicidal activity of the final product. The industrial processes are well-established and focus on optimizing reaction conditions to maximize yield and purity while managing the handling of the isocyanate intermediate.[7][8][9]

Conclusion

The use of this compound in large-scale synthesis presents a clear trade-off between performance and cost/environmental impact. The enhanced reactivity and the specific properties it imparts to the final product can be highly beneficial, particularly in the development of potent agrochemicals and pharmaceuticals. However, the higher raw material cost and the challenges associated with the disposal of chlorinated waste must be carefully considered.

For applications where the specific electronic and steric properties of the 2,6-dichloro substitution are not critical, less expensive and more environmentally benign alternatives like phenyl isocyanate should be considered. In cases where a substituted phenyl ring is necessary, a thorough investigation into the structure-activity relationship is warranted to determine if a non-chlorinated analog, such as 2,6-dimethylphenyl isocyanate, could provide a comparable performance profile. Ultimately, the decision to use this compound on a large scale will depend on a comprehensive analysis of the entire product lifecycle, from raw material sourcing to final product efficacy and environmental footprint.

References

A Comparative Guide to Dichlorophenyl Isocyanate-Derived Chiral Selectors in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral stationary phase (CSP) is a critical step in developing robust and efficient enantioselective HPLC methods. Among the most powerful and versatile CSPs are the polysaccharide-based selectors, particularly those derivatized with substituted phenyl isocyanates. This guide provides a detailed comparison of the performance of dichlorophenyl isocyanate-derived chiral selectors, placing them in context with other key halogenated and methylated phenylcarbamate derivatives of cellulose and amylose.

While direct and extensive data on 2,6-dichlorophenyl isocyanate-derived selectors is scarce in readily available literature, a wealth of information exists for the commercially successful and chemically related 3,5-dichlorophenylcarbamate derivatives. These selectors, available in products like Chiralpak® IC (cellulose-based) and Chiralpak® IE (amylose-based), have demonstrated broad applicability and unique selectivity in chiral separations. This guide will focus on the performance of these 3,5-dichloro derivatives and compare them against other popular polysaccharide-based CSPs to inform your chiral method development strategy.

Performance Comparison of Phenylcarbamate-Derived Chiral Selectors

The substitution pattern on the phenyl ring of the carbamate derivative significantly influences the chiral recognition capabilities of the polysaccharide backbone. Interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, along with steric hindrance, all play a crucial role in the enantioselective separation. The introduction of electron-withdrawing chloro-groups, as in the dichlorophenyl derivatives, can alter the electronic properties of the selector and provide different selectivity compared to electron-donating methyl groups.

The following table summarizes the performance of several key phenylcarbamate-derived chiral selectors based on published application data. The selection of analytes demonstrates the varied applicability of these columns.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Cellulose tris(3,5-dichlorophenylcarbamate) 2-(Benzylsulfinyl)benzamideHeptane/Ethanol (80/20, v/v)1.895.23[1]
Cellulose tris(3,5-dichlorophenylcarbamate) Bedaquiline analoguen-Hexane/IsopropanolN/A>1.5[2]
Amylose tris(3,5-dichlorophenylcarbamate) EluxadolineACN/THF/MeOH/Butylamine/Acetic Acid (500:500:20:2:1.5)N/A>4.0[3]
Cellulose tris(3,5-dimethylphenylcarbamate)Binaphthyl Derivativen-Hexane/Isopropanol (90/10, v/v)1.452.85[4]
Cellulose tris(3-chloro-4-methylphenylcarbamate)Pharmaceutical RacemateReversed-Phase ConditionsN/ABaseline[5]
Amylose tris(3-chloro-5-methylphenylcarbamate)Pharmaceutical RacemateReversed-Phase ConditionsN/ABaseline[5]

N/A: Data not available in the cited source.

Experimental Methodologies

Reproducibility is key in analytical chemistry. Below are detailed experimental protocols for representative separations cited in this guide.

Separation of 2-(Benzylsulfinyl)benzamide on Cellulose tris(3,5-dichlorophenylcarbamate)
  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Heptane/Ethanol (80/20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Sample Preparation: The racemic analyte was dissolved in the mobile phase at a concentration of 0.5 mg/mL.

Separation of Eluxadoline on Amylose tris(3,5-dichlorophenylcarbamate)
  • Column: Chiralpak® IE-3 (Amylose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm[3]

  • Mobile Phase: Acetonitrile/Tetrahydrofuran/Methanol/Butylamine/Acetic Acid (500:500:20:2:1.5, v/v/v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 35°C[3]

  • Detection: UV at 240 nm[3]

  • Injection Volume: 10 µL[3]

Logical Workflow for Chiral Method Development

The selection of a chiral column is often a systematic screening process. The diagram below illustrates a typical workflow for developing a new chiral separation method, highlighting the decision-making process.

G cluster_0 Phase 1: Analyte & Method Characterization cluster_1 Phase 2: Chiral Column Screening cluster_2 Phase 3: Polysaccharide Sub-Selection cluster_3 Phase 4: Method Optimization & Validation Analyte Characterize Analyte (pKa, solubility, structure) Mode Select Separation Mode (NP, RP, PO, SFC) Analyte->Mode Screening Initial Screening with a Diverse Set of CSPs Mode->Screening Polysaccharide Polysaccharide-based (Amylose & Cellulose Derivatives) Screening->Polysaccharide Primary Choice Pirkle Pirkle-type (π-acceptor/π-donor) Screening->Pirkle Other Other CSPs (Protein, Macrocyclic, etc.) Screening->Other SubSelect Select Specific Polysaccharide Derivatives Polysaccharide->SubSelect Dimethyl tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IB/AD/OD) SubSelect->Dimethyl Dichloro tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC/IE) SubSelect->Dichloro Alternative Selectivity OtherSub Other Substituted Phenylcarbamates (e.g., Chiralpak IG) SubSelect->OtherSub Optimization Optimize Mobile Phase (Solvent ratio, additives, temp.) Dimethyl->Optimization Dichloro->Optimization OtherSub->Optimization Validation Method Validation (Robustness, LoD, LoQ) Optimization->Validation

Workflow for Chiral HPLC Method Development.

Conclusion

Polysaccharide-based chiral stationary phases derivatized with substituted phenyl isocyanates are indispensable tools in enantioselective chromatography. While the specific 2,6-dichloro derivative is not prominent, the commercially available 3,5-dichlorophenylcarbamate selectors (e.g., Chiralpak IC and IE) offer unique and powerful selectivities.[1][2][3] They serve as an excellent complement to the widely used dimethylphenylcarbamate phases, and their inclusion in screening protocols can significantly increase the success rate of resolving challenging racemic mixtures.[5] By understanding the relative strengths and typical applications of these different selectors, researchers can make more informed decisions, leading to faster and more efficient development of chiral separation methods.

References

Safety Operating Guide

Safe Disposal of 2,6-Dichlorophenyl Isocyanate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2,6-dichlorophenyl isocyanate are critical for ensuring laboratory safety and environmental protection. This highly reactive compound necessitates strict adherence to established protocols to mitigate risks of exposure and chemical incidents. This guide provides essential safety and logistical information, including detailed operational and disposal plans.

Immediate Safety Precautions

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. All operations should be conducted in a certified chemical fume hood to prevent inhalation of hazardous vapors.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors and acid gases.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).

  • Skin and Body Protection: A chemical-resistant lab coat or apron and closed-toe shoes are required. For larger quantities or significant risk of splashing, disposable coveralls should be used.

Spill Management

In the event of a spill, immediate action is crucial to contain and neutralize the isocyanate.

Minor Spills:

  • Evacuate and ventilate the spill area.

  • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or sawdust.[1] Do not use combustible materials like paper towels.

  • Carefully shovel the absorbed material into an open-top, politically labeled container. Do not seal the container, as the neutralization reaction can generate carbon dioxide gas, leading to pressure buildup.[2]

Major Spills:

  • Evacuate the area immediately.

  • Contact your institution's environmental health and safety (EHS) department or emergency response team.

  • For spills in transit, call CHEMTREC at 1-800-424-9300 (inside the USA) or 1-703-527-3887 (outside the USA).[2]

Decontamination and Disposal Protocol

All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste. Neutralization is a key step in rendering the isocyanate less reactive and safer for final disposal.

Quantitative Data for Decontamination Solutions

The following table summarizes various solutions that can be used to neutralize isocyanates. The choice of solution may depend on the scale of the disposal and available laboratory resources.

Decontamination Solution FormulationComponent 1Component 2Component 3Recommended Use
Formula 1 [2][3]5-10% Sodium Carbonate0.2% Liquid Detergent89.8-94.8% WaterGeneral purpose, non-flammable.
Formula 2 [2][3]3-8% Concentrated Ammonia0.2% Liquid Detergent91.8-96.8% WaterEffective, but requires good ventilation due to ammonia vapors.
Formula 3 [4]50% Isopropyl Alcohol45% Water5% Concentrated AmmoniaGood for contaminated tools and surfaces.
Formula 4 [4]10% Isopropyl Alcohol89% Water1% AmmoniaRecommended for decontaminating contaminated clothing.[5]

Experimental Protocol for Neutralization and Disposal of Small Quantities (e.g., < 10g) of this compound

This protocol outlines a safe method for neutralizing small quantities of this compound waste in a laboratory setting.

Methodology:

  • Prepare Neutralization Solution: In a designated chemical fume hood, prepare one of the decontamination solutions from the table above in a chemically resistant, open-top container. The container should be large enough to accommodate the waste and allow for stirring. A general rule is to use approximately 10 parts of decontamination solution for each part of isocyanate waste.

  • Controlled Addition of Isocyanate: Slowly and in small portions, add the this compound waste to the stirred decontamination solution. Be cautious as the reaction can be exothermic and may generate gas.

  • Reaction and Venting: Allow the mixture to stand in the open container within the fume hood for at least 48 hours.[6] This allows for the complete neutralization of the isocyanate and the safe venting of any carbon dioxide produced. Do not seal the container during this period.

  • Final Disposal: After the 48-hour reaction period, the neutralized mixture should be disposed of as hazardous waste. Contact your institution's EHS department for specific instructions on the final disposal of the neutralized waste, which is now considered a different waste stream from the original isocyanate.

  • Decontamination of Containers: Any containers that held this compound must also be decontaminated.[4] Rinse the empty container with a small amount of an appropriate decontamination solution, allowing it to react for at least 48 hours with the bung or cap loosely fitted to allow for venting.[7] After decontamination, the container can be triple-rinsed with water and disposed of according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_handling Waste Handling cluster_reaction Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify 2,6-Dichlorophenyl Isocyanate Waste FumeHood->IdentifyWaste PrepDecon Prepare Decontamination Solution IdentifyWaste->PrepDecon DeconContainer Decontaminate Empty Containers IdentifyWaste->DeconContainer SlowAdd Slowly Add Waste to Solution PrepDecon->SlowAdd StirReact Stir and React in Open Container SlowAdd->StirReact Vent Vent for 48 Hours StirReact->Vent ContactEHS Contact EHS for Pickup Vent->ContactEHS DisposeWaste Dispose of Neutralized Waste ContactEHS->DisposeWaste DeconContainer->DisposeWaste

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2,6-Dichlorophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety protocols and logistical plans for handling 2,6-Dichlorophenyl isocyanate in a laboratory setting. Following these procedural steps is critical for ensuring personnel safety and operational integrity.

Understanding the Hazards

This compound is a highly reactive and toxic compound.[1] Exposure can cause severe health effects, including respiratory sensitization, skin and eye irritation, and allergic reactions.[2] It is crucial to handle this chemical with extreme caution in a controlled laboratory environment.

Hazard Classification:

Hazard ClassCategory
Acute Toxicity, Oral3
Acute Toxicity, Dermal3
Acute Toxicity, Inhalation3
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Respiratory Sensitization1
Skin Sensitization1
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3

This data is a composite from multiple safety data sheets and may vary slightly by supplier.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure and must be worn at all times when handling this compound.

Required PPE:

Body PartProtectionMaterial/Standard
Respiratory Full-face respirator with organic vapor cartridges and P100 filters or a supplied-air respirator.NIOSH approved
Hands Double-gloving with chemical-resistant gloves.Butyl rubber, Nitrile rubber (outer layer)
Eyes Chemical safety goggles and a face shield.ANSI Z87.1 compliant
Body Chemical-resistant lab coat or disposable coveralls.Microporous film laminate or equivalent
Feet Closed-toe shoes.---

Note: Latex gloves are not suitable for handling isocyanates.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound during a typical laboratory procedure.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Ensure fume hood is certified and operational prep1->prep2 prep3 Don all required Personal Protective Equipment (PPE) prep2->prep3 prep4 Prepare all necessary lab equipment and reagents prep3->prep4 prep5 Locate emergency equipment (spill kit, eyewash, safety shower) prep4->prep5 handle1 Work exclusively within the chemical fume hood prep5->handle1 handle2 Carefully unseal the this compound container handle1->handle2 handle3 Dispense the required amount using appropriate tools (e.g., syringe, spatula) handle2->handle3 handle4 Securely reseal the container immediately after use handle3->handle4 handle5 Perform the chemical reaction or procedure handle4->handle5 clean1 Decontaminate all used lab equipment handle5->clean1 clean2 Segregate and label all waste streams clean1->clean2 clean3 Dispose of waste according to institutional and local regulations clean2->clean3 clean4 Remove and dispose of PPE correctly clean3->clean4 clean5 Wash hands thoroughly with soap and water clean4->clean5

Caption: Workflow for Safe Handling of this compound.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

Exposure Scenarios and First Aid:

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response:

In the event of a spill, follow these steps precisely.

spill1 Evacuate the immediate area spill2 Alert nearby personnel and your supervisor spill1->spill2 spill3 If the spill is large or you are unsure how to proceed, call emergency services spill2->spill3 spill4 If the spill is small and you are trained to handle it, don appropriate PPE spill2->spill4 For small, manageable spills spill5 Contain the spill with absorbent material (e.g., vermiculite, sand) spill4->spill5 spill6 Do NOT use water on the spill spill5->spill6 spill7 Cover the spill with a decontamination solution spill6->spill7 spill8 Collect the absorbed material into a designated, open-top waste container spill7->spill8 spill9 Decontaminate the spill area spill8->spill9 spill10 Dispose of all contaminated materials as hazardous waste spill9->spill10

Caption: Emergency Spill Response Protocol for Isocyanates.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination.

Decontamination Solutions:

Prepare one of the following solutions for decontaminating equipment and spill residues. Allow a contact time of at least 10 minutes.

FormulationComponent 1Component 2Component 3
Solution 1 5-10% Sodium Carbonate0.2-2% Liquid DetergentWater to 100%
Solution 2 3-8% Concentrated Ammonia0.2-2% Liquid DetergentWater to 100%

Use Solution 2 with caution in a well-ventilated area due to ammonia vapors.[4]

Waste Disposal:

  • Solid Waste: Collect all contaminated solids (absorbent materials, used PPE, etc.) in a clearly labeled, open-top container. Do not seal the container, as the reaction with moisture can generate carbon dioxide and lead to pressurization.[2][5]

  • Liquid Waste: Neutralize small amounts of unreacted this compound by slowly adding it to a decontamination solution (a 1:10 ratio of isocyanate to solution is recommended). Allow the mixture to stand for at least 24 hours in a fume hood before disposing of it as hazardous waste.

  • Empty Containers: Decontaminate empty containers by rinsing them with a decontamination solution. Leave the container open in a fume hood for at least 24 hours to ensure complete reaction.

Disposal Protocol:

  • Segregate: Keep isocyanate waste separate from all other waste streams.

  • Label: Clearly label all waste containers with "Hazardous Waste - Isocyanate" and list the contents.

  • Store: Store waste in a designated, well-ventilated satellite accumulation area.

  • Dispose: Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed safety and operational protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichlorophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorophenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.